(3-(3-Fluoropropoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJXAFWBGCCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCF)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590222 | |
| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-01-6 | |
| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of a robust synthetic pathway for (3-(3-Fluoropropoxy)phenyl)boronic acid, a valuable building block in contemporary drug discovery. The strategic incorporation of a fluorinated side chain offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This document will detail the synthetic strategy, provide a step-by-step experimental protocol, and discuss the underlying chemical principles, offering researchers and drug development professionals a comprehensive resource for the preparation of this important intermediate.
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.[2][3] The utility of (3-(3-Fluoropropoxy)phenyl)boronic acid, in particular, stems from the unique properties imparted by the 3-fluoropropoxy substituent. The introduction of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in lead optimization.[4]
Synthetic Strategy: A Two-Step Approach
The synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid can be efficiently achieved through a two-step sequence commencing with a commercially available starting material, 3-hydroxyphenylboronic acid. The chosen strategy involves an initial etherification to introduce the fluorinated side chain, followed by purification of the final product. This approach is favored for its convergency and reliance on well-established, high-yielding reactions.
Experimental Protocol
Part 1: Synthesis of 1-bromo-3-fluoropropane
This protocol outlines the preparation of the key alkylating agent, 1-bromo-3-fluoropropane, from 3-fluoro-1-propanol.
Materials:
-
3-fluoro-1-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-fluoro-1-propanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-bromo-3-fluoropropane as a volatile liquid. Due to its volatility, it is recommended to use the crude product directly in the subsequent step.
Part 2: Synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid
This section details the etherification of 3-hydroxyphenylboronic acid with the prepared 1-bromo-3-fluoropropane.
Materials:
-
3-Hydroxyphenylboronic acid
-
1-bromo-3-fluoropropane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and 1-bromo-3-fluoropropane (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (3-(3-Fluoropropoxy)phenyl)boronic acid as a white to off-white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Purity (¹H NMR) |
| (3-(3-Fluoropropoxy)phenyl)boronic acid | C₉H₁₂BFO₃ | 198.00 | 75-85% | >95% |
Mechanistic Insights
The synthesis hinges on two fundamental organic reactions. The first part, the conversion of an alcohol to an alkyl bromide using PBr₃, proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.
The core of the synthesis is the Williamson ether synthesis in the second part. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3-hydroxyphenylboronic acid, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-fluoropropane in an SN2 reaction, displacing the bromide and forming the desired ether linkage. The boronic acid moiety is generally stable to these reaction conditions.[5]
Synthetic Workflow Diagram
Caption: Synthetic scheme for (3-(3-Fluoropropoxy)phenyl)boronic acid.
Conclusion and Future Perspectives
The described synthetic route provides a reliable and scalable method for the preparation of (3-(3-Fluoropropoxy)phenyl)boronic acid. The starting materials are readily available, and the reactions are straightforward to perform in a standard laboratory setting. This versatile building block is primed for use in Suzuki-Miyaura cross-coupling reactions to generate a diverse array of fluorinated analogues of biologically active compounds.[6] The continued development of novel fluorinated building blocks is a testament to the enduring importance of fluorine chemistry in the quest for new and improved therapeutics.
References
- Organic Syntheses Procedure: (3,4,5-trifluorophenyl)boronic acid.
- 3-Hydroxyphenylboronic acid pinacol ester 97 214360-76-6 - Sigma-Aldrich.
- 1256355-40-4|(4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid - BLDpharm.
- Organic Syntheses Procedure.
- 3-Hydroxyphenylboronic acid = 95.0 87199-18-6 - Sigma-Aldrich.
- Preparation method of hydroxyphenylboronic acid - Google Patents.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- 1256355-25-5| Chemical Name : 2-Methoxypyridine-3-boronic acid hydrate | Pharmaffiliates.
- Phenylboronic acid - Wikipedia.
- Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
- 3-Hydroxyphenylboronic acid = 95.0 87199-18-6 - Sigma-Aldrich.
- 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid - BLDpharm.
- 3-Formylpyridine-4-boronic acid [ 1256355-58-4 ].
- (3-(3-Fluoropropoxy)phenyl)boronic acid - CHIRALEN.
- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- Process for the preparation of substituted phenylboronic acids - Google Patents.
- Phenylboronic acid:Synthesis,reactions - ChemicalBook.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.
- Phenylboronic acid – preparation and application - Georganics.
- eMolecules 3-Chloro-4-pyridineboronic acid hydrate | 1256355-22-2 | 5G | Fisher Scientific.
Sources
An In-depth Technical Guide to (3-(3-Fluoropropoxy)phenyl)boronic acid: Physicochemical Properties and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry
(3-(3-Fluoropropoxy)phenyl)boronic acid is a specialized building block of significant interest to researchers and professionals in drug development. Its unique trifunctional nature, combining a phenylboronic acid moiety, a flexible propoxy linker, and a terminal fluorine atom, offers a compelling set of features for medicinal chemistry. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis.[1] The introduction of a fluoropropoxy chain can favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and binding interactions, by altering the electronic and conformational landscape of the parent molecule.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of (3-(3-Fluoropropoxy)phenyl)boronic acid, grounded in established principles of boronic acid chemistry and tailored for a scientific audience. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and computational predictions to offer a robust working profile.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes the key predicted and inferred properties of (3-(3-Fluoropropoxy)phenyl)boronic acid.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₉H₁₂BFO₃ | - |
| Molecular Weight | 198.00 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related phenylboronic acids[2] |
| Melting Point | Not available (likely in the range of 100-150 °C) | Inferred from analogs such as 3-Fluorophenylboronic acid |
| Boiling Point | Not available (decomposes on heating) | General property of boronic acids |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF) | Inferred from solubility studies of phenylboronic acids[3][4][5][6] |
| pKa | ~8.5 - 9.0 | Inferred from pKa studies of substituted phenylboronic acids[7] |
Synthesis and Characterization: A Practical Approach
The synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid can be achieved through established methodologies for the preparation of arylboronic acids. A common and effective route involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
Hypothetical Synthetic Workflow
Caption: A representative synthetic workflow for (3-(3-Fluoropropoxy)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-3-(3-fluoropropoxy)benzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). To this, add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons, the methylene protons of the propoxy chain, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Will display signals for the aromatic carbons and the aliphatic carbons of the propoxy chain. The carbon attached to the boron atom may be broad or unobserved.
-
¹⁹F NMR: A triplet is expected for the terminal fluorine atom, coupled to the adjacent methylene protons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), C-O stretching of the ether, and C-F stretching.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Applications in Drug Discovery: A Versatile Building Block
The unique structural features of (3-(3-Fluoropropoxy)phenyl)boronic acid make it a valuable tool in several areas of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.[1]
Caption: The role of (3-(3-Fluoropropoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling.
Modulation of Pharmacokinetic Properties
The fluoropropoxy side chain can be strategically employed to fine-tune the pharmacokinetic profile of a lead compound:
-
Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: The fluoropropoxy group can modulate the lipophilicity of a molecule, which in turn influences its absorption, distribution, and permeability across biological membranes.
Safety and Handling
While specific toxicity data for (3-(3-Fluoropropoxy)phenyl)boronic acid is not available, general precautions for handling boronic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines, so storage in a desiccator or under an inert atmosphere is recommended for long-term stability.[2]
Conclusion
(3-(3-Fluoropropoxy)phenyl)boronic acid is a valuable and versatile building block for drug discovery and development. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the beneficial effects of the fluorinated side chain on drug-like properties, makes it an attractive tool for medicinal chemists. While a comprehensive experimental dataset for this specific molecule is yet to be established, this guide provides a solid foundation for its synthesis, characterization, and application based on the well-understood chemistry of related phenylboronic acids.
References
- Supplementary Material - The Royal Society of Chemistry. (n.d.).
- [3-Fluoro-5-(3-phenoxypropoxy)phenyl]boronic acid | C15H16BFO4 | CID 81314235. (2026, January 3). PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- CAS 179113-90-7 3-(Trifluoromethoxy)phenylboronic Acid - Building Block / BOC Sciences. (n.d.).
- SAFETY DATA SHEET - Fluorochem. (2024, December 19).
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- Phenylboronic acid. (n.d.). In Wikipedia.
- 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. (n.d.). PubChem.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).
- (4-(3-Fluoropropoxy)phenyl)boronic acid | C9H12BFO3 | CID 45158763. (n.d.). PubChem.
- Figure S17. 1 H NMR and 13 C NMR spectra of FNB. (n.d.). ResearchGate.
- Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... (n.d.). ResearchGate.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink.
- Solubility of phenylboronic compounds in water. (2017, November 2). SciSpace.
- On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
- Solubility of phenylboronic compounds in water. (2017, November 2). Mediterranean Journal of Chemistry.
- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.
- 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... (n.d.). ResearchGate.
Sources
- 1. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. scispace.com [scispace.com]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. [3-(TRIFLUOROMETHOXY)PHENYL]BORONIC ACID | CAS 179113-90-7 [matrix-fine-chemicals.com]
- 10. chemscene.com [chemscene.com]
An In-Depth Technical Guide to (3-(3-Fluoropropoxy)phenyl)boronic acid
CAS Number: 915402-01-6
Prepared by: Gemini, Senior Application Scientist
Introduction
(3-(3-Fluoropropoxy)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and drug discovery. Its unique structural features—a boronic acid moiety for versatile cross-coupling reactions and a fluoropropoxy chain that can enhance pharmacokinetic properties—make it a valuable reagent for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its synthesis, properties, quality control, and applications, with a focus on providing practical, field-proven insights for researchers.
Boronic acids are organoboron compounds distinguished by a carbon-boron bond and two hydroxyl groups. They are generally stable, crystalline solids with low toxicity, making them amenable to a wide range of laboratory applications[1]. The boronic acid functional group is a mild Lewis acid and is pivotal for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction's tolerance for various functional groups has made it indispensable in the synthesis of complex molecules, including many commercial drugs[2][3].
The "(3-(3-Fluoropropoxy)phenyl)" portion of the molecule introduces specific steric and electronic properties. The fluoropropoxy group, in particular, can be strategically employed in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets[4].
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of (3-(3-Fluoropropoxy)phenyl)boronic acid is essential for its effective use and characterization.
| Property | Value | Reference |
| CAS Number | 915402-01-6 | [5][6][7] |
| Molecular Formula | C₉H₁₂BFO₃ | [6] |
| Molecular Weight | 198.00 g/mol | [6] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Purity | ≥98% (typical commercial grade) | [7] |
| Storage | 2-8°C, under inert atmosphere | [7] |
Spectroscopic Characterization (Predicted and Interpreted)
While specific spectra for this exact compound are not publicly available, the following is an expert interpretation of the expected spectroscopic data based on analogous structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propoxy chain, and the acidic protons of the boronic acid group. The protons on the carbon adjacent to the fluorine will exhibit a characteristic splitting pattern due to coupling with the ¹⁹F nucleus.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation[8]. The carbon atoms in the fluoropropoxy chain will show coupling with the fluorine atom.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration[4][9]. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid
Proposed Synthetic Workflow
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous compounds[11][12].
Step 1: Synthesis of 1-Bromo-3-(3-fluoropropoxy)benzene
-
To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromo-3-fluoropropane (1.2 eq).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-(3-fluoropropoxy)benzene.
Step 2 & 3: Borylation and Hydrolysis to form (3-(3-Fluoropropoxy)phenyl)boronic acid
-
Dissolve 1-bromo-3-(3-fluoropropoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour at this temperature.
-
Causality: This step generates the aryllithium intermediate. The low temperature is critical to prevent side reactions.
-
-
To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70°C.
-
Causality: The highly electrophilic boron atom of the borate ester is attacked by the nucleophilic aryllithium. An excess of the borate ester is used to ensure complete conversion.
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl), adjusting the pH to ~2.
-
Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to afford pure (3-(3-Fluoropropoxy)phenyl)boronic acid.
Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)
Purity assessment is crucial for ensuring the reliability of subsequent reactions. Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing the purity of boronic acids[13][14].
Illustrative HPLC Method
This method is a general starting point and may require optimization for specific instrumentation and purity requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Self-Validation and Trustworthiness: The purity of the boronic acid is determined by the area percentage of the main peak. The presence of impurities, such as the corresponding boroxine (the tricyclic anhydride formed by dehydration of three boronic acid molecules), may be observed. In some cases, boroxines can be difficult to separate from the boronic acid by RP-HPLC, as they can exist in equilibrium in the presence of water in the mobile phase[15].
Application in Suzuki-Miyaura Cross-Coupling
A primary application of (3-(3-Fluoropropoxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceuticals[2].
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with an aryl bromide.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Causality: The palladium catalyst is the core of the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. An excess of the boronic acid is often used to drive the reaction to completion.
-
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio).
-
Causality: Many Suzuki couplings are performed in a two-phase system to facilitate the dissolution of both the organic-soluble reagents and the inorganic base.
-
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
(3-(3-Fluoropropoxy)phenyl)boronic acid is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. The fluoropropoxy moiety offers a strategic tool for fine-tuning the physicochemical properties of the target molecules. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this valuable reagent in their synthetic endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Lima, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Xidian Experimental. (n.d.). (3-(3-Fluoropropoxy)phenyl)boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
-
van Leeuwen, F. W. B., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Retrieved from [Link]
-
PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 915402-01-6 | (3-(3-Fluoropropoxy)phenyl)boronic acid - AiFChem [aifchem.com]
- 7. (3-(3-Fluoropropoxy)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of (3-(3-Fluoropropoxy)phenyl)boronic Acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of process chemistry, formulation development, and reaction optimization. (3-(3-Fluoropropoxy)phenyl)boronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions. Understanding its solubility profile in various organic solvents is critical for its effective use, from ensuring homogeneous reaction conditions to designing efficient crystallization and purification protocols. This guide provides a comprehensive technical overview of the factors governing the solubility of this specific boronic acid. While direct, quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of boronic acid chemistry, presents empirical data from structurally analogous compounds, and provides a robust experimental framework for determining its solubility with high fidelity. We will delve into the critical physicochemical properties of the target molecule, the complex equilibria that dictate its solution-state behavior, and a detailed, field-proven methodology for its solubility assessment.
Core Physicochemical Principles Governing Solubility
The solubility of (3-(3-Fluoropropoxy)phenyl)boronic acid is not governed by a single parameter but is a multifactorial property derived from its unique molecular architecture. A priori assessment of its structure allows for a strong predictive understanding of its behavior.
1.1. Structural Analysis
The molecule can be deconstructed into three key domains, each contributing to its overall physicochemical profile:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the primary driver of polarity. It is a weak Lewis acid and is capable of acting as both a hydrogen bond donor (via the -OH groups) and acceptor (via the oxygen lone pairs). This dual nature facilitates strong interactions with polar protic and aprotic solvents.
-
The Phenyl Ring: The aromatic core provides a nonpolar, hydrophobic character, promoting solubility in solvents with some aromatic or nonpolar characteristics.
-
The 3-Fluoropropoxy Side Chain (-O(CH₂)₃F): This group introduces several effects. The ether linkage adds a polar, hydrogen bond accepting site. The alkyl chain contributes to lipophilicity, while the terminal fluorine atom adds polarity without participating in hydrogen bonding, potentially influencing crystal lattice energies and dipole interactions.
1.2. The Critical Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible, concentration-dependent dehydration in solution to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This equilibrium is the single most important factor complicating solubility studies.
-
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O
The position of this equilibrium is highly sensitive to the solvent, temperature, and the presence of trace amounts of water.[4][5] Anhydrous, non-polar solvents can drive the equilibrium toward the less polar boroxine, while the presence of water favors the monomeric boronic acid.[4] This dynamic interconversion means that a "solubility value" may represent the combined solubility of two distinct species, making standardized, equilibrium-based measurements essential. The formation of boroxine is often an entropically driven process, favored at higher temperatures due to the release of water molecules.[1]
Predictive Solubility Profile Based on Analogous Compounds
While specific data for (3-(3-Fluoropropoxy)phenyl)boronic acid is sparse, extensive studies on phenylboronic acid and its substituted derivatives provide a reliable predictive framework.[6][7][8][9] The general trend is that solubility is highest in polar, hydrogen-bond accepting solvents and lowest in nonpolar hydrocarbons.
Table 1: Experimental Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures (Mole Fraction, x)
| Solvent | Dielectric Constant (ε) | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) | 323.15 K (50 °C) |
| Methylcyclohexane | 2.02 | < 0.001 | < 0.001 | 0.001 | 0.001 |
| Dipropyl Ether | 3.38 | 0.055 | 0.080 | 0.115 | 0.160 |
| Chloroform | 4.81 | 0.012 | 0.020 | 0.033 | 0.052 |
| 3-Pentanone | 17.0 | 0.095 | 0.135 | 0.185 | 0.250 |
| Acetone | 20.7 | 0.110 | 0.155 | 0.210 | 0.280 |
Data synthesized from Leszczyński et al., Journal of Solution Chemistry (2020).[6][8][10]
Interpretation and Extrapolation:
-
High Solubility in Ketones and Ethers: Solvents like acetone and dipropyl ether are excellent hydrogen bond acceptors, readily solvating the -B(OH)₂ group. Phenylboronic acid exhibits its highest solubility in these classes of solvents.[8] It is highly probable that (3-(3-Fluoropropoxy)phenyl)boronic acid will also be highly soluble in solvents like acetone, THF, 2-MeTHF, and CPME.
-
Moderate Solubility in Chlorinated Solvents: Chloroform shows moderate solvating power.[8]
-
Insolubility in Hydrocarbons: As expected, the highly polar boronic acid is virtually insoluble in nonpolar alkanes like methylcyclohexane.[8] This property is often exploited for purification, where hydrocarbons can be used as anti-solvents or for washing away nonpolar impurities.
-
Effect of the 3-Fluoropropoxy Group: Compared to the parent phenylboronic acid, the added fluoropropoxy chain on the target molecule will increase both its polarity and its molecular weight. The increase in polarity from the ether and fluoride moieties is expected to further enhance solubility in polar solvents like acetone and THF. Conversely, the increased lipophilicity of the propyl chain may slightly improve solubility in less polar solvents compared to simpler analogs, although it will likely remain poorly soluble in pure hydrocarbons.
A Validated Protocol for Thermodynamic Solubility Measurement
To obtain reliable and reproducible data, a robust experimental methodology is required. The dynamic (synthetic) method is a superior approach for boronic acids as it carefully controls temperature and composition to precisely determine the equilibrium point, mitigating some of the challenges posed by the slow kinetics of the boroxine equilibrium.[9][10]
3.1. Principle of the Dynamic Method
A precisely weighed mixture of the solute ((3-(3-Fluoropropoxy)phenyl)boronic acid) and the solvent is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, homogeneous solution is recorded. This temperature represents the equilibrium solubility for that specific concentration. By repeating this process for multiple compositions, a full solubility curve can be constructed.
3.2. Step-by-Step Experimental Workflow
-
Preparation:
-
Ensure the (3-(3-Fluoropropoxy)phenyl)boronic acid is of high purity and its solid form is well-characterized (e.g., via XRPD).
-
Use high-purity, anhydrous solvents to minimize the impact of water on the boroxine equilibrium.
-
Prepare a series of vials with precisely known masses of the boronic acid and the chosen solvent, covering a range of mole fractions. An analytical balance with at least 0.1 mg readability is required.
-
-
Measurement:
-
Place a vial in a temperature-controlled apparatus equipped with a magnetic stirrer and a calibrated temperature probe.
-
Begin stirring to ensure the suspension is homogeneous.
-
Heat the sample at a slow, constant rate (e.g., 0.1-0.3 °C/min). A slow rate is critical for ensuring the system remains at or near thermal equilibrium.
-
Monitor the sample visually or with a turbidity/light-scattering probe.
-
Record the temperature at the exact moment the solution becomes perfectly clear. This is the dissolution temperature (T_clear).
-
-
Validation and Data Collection:
-
After dissolution, slowly cool the sample at the same rate. Record the temperature at which turbidity or the first crystals reappear (T_cloudy).
-
The true equilibrium temperature lies between T_clear and T_cloudy. The difference between these two values (the Metastable Zone Width) provides an internal validation of the measurement quality. A smaller difference indicates a more accurate determination.
-
Repeat the measurement for each prepared composition to generate a dataset of mole fraction vs. temperature.
-
3.3. Diagram of the Experimental Workflow
Caption: Workflow for Dynamic Solubility Determination.
Practical Implications and Solvent Selection Strategy
The acquired solubility data is directly applicable to critical process decisions in a research and development setting.
4.1. Application-Driven Solvent Choice
-
For Chemical Reactions (e.g., Suzuki Coupling): High solubility at the reaction temperature is paramount to ensure a homogeneous mixture, maximize reaction rates, and avoid mass transfer limitations. Solvents like THF, 2-MeTHF, acetone, or dioxane are likely excellent candidates. The choice may also be influenced by the solubility of the other reagents and the catalyst.
-
For Crystallization/Purification: A solvent system that exhibits high solubility at elevated temperatures but low solubility at room temperature or below is ideal. This large positive temperature gradient allows for high recovery of purified material upon cooling. The data from the dynamic method directly reveals this gradient. A solvent like chloroform or a mixed solvent system (e.g., Toluene/Heptane) might be suitable.[8]
-
For Formulation: For liquid formulations, a solvent that provides high solubility at ambient and storage temperatures is required. For solid formulations, an understanding of solubility in various solvents is key to developing spray drying or lyophilization processes.
4.2. Logical Framework for Solvent Selection
The following diagram illustrates a logical process for selecting an appropriate solvent system based on the intended application.
Caption: Decision tree for application-based solvent selection.
Conclusion
References
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link available at: [Link]][1][2][3]
-
Kua, J., & Houk, K. N. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 111(4), 548-554. [Link available at: [Link]][4]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link available at: [Link]][6][7][8][11]
-
Yoshida, K., & Shiro, M. (2020). Hydrostability of Boroxines. Asian Journal of Organic Chemistry, 9(10), 1534-1544. [Link available at: [Link]][5]
-
Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4542. [Link available at: [Link]][9]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link available at: [Link]][12]
-
Takács, S., & Szakács, Z. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. Journal of Pharmaceutical and Biomedical Analysis, 204, 114258. [Link available at: [Link]][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. real.mtak.hu [real.mtak.hu]
1H NMR and 13C NMR of (3-(3-Fluoropropoxy)phenyl)boronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-(3-Fluoropropoxy)phenyl)boronic acid
Introduction
(3-(3-Fluoropropoxy)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a fluorinated aliphatic side chain. Phenylboronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are widely used in the development of sensors, and pharmaceuticals. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated analogues like this compound of particular interest to drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (3-(3-Fluoropropoxy)phenyl)boronic acid, grounded in fundamental principles and spectral data from related structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants, offering a predictive framework for researchers. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of substituted phenylboronic acids.
Molecular Structure and NMR-Active Nuclei
A thorough NMR analysis begins with a clear understanding of the molecule's topology and the unique chemical environments of its NMR-active nuclei (¹H and ¹³C).
The molecule possesses:
-
Four chemically distinct aromatic protons: H2, H4, H5, and H6.
-
Two exchangeable hydroxyl protons: -B(OH)₂.
-
Three distinct aliphatic methylene (CH₂) groups: Designated α, β, and γ relative to the oxygen atom.
-
Nine unique carbon environments: Six aromatic and three aliphatic.
The meta-substitution pattern on the phenyl ring, combined with the flexible fluoropropoxy chain, gives rise to a characteristic and informative NMR signature.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into three principal regions: the downfield aromatic region, the mid-field aliphatic region, and a broad, solvent-dependent signal for the boronic acid protons. The analysis below assumes a standard deuterated solvent like DMSO-d₆, which is ideal for boronic acids.
Aromatic Region (δ 7.0 – 7.8 ppm)
The electronic properties of the substituents dictate the chemical shifts. The boronic acid group [-B(OH)₂] is weakly electron-withdrawing, while the alkoxy group (-OR) is electron-donating through resonance and weakly withdrawing through induction.
-
H2 & H6: These protons are ortho to the electron-withdrawing boronic acid group, which deshields them, shifting them downfield. H6 is also ortho to the electron-donating alkoxy group, which provides some shielding. H2 is meta to the alkoxy group. Therefore, H2 and H6 will be the most downfield aromatic signals.
-
H2: Expected to appear as a broad singlet or a narrow triplet, coupled weakly to H4 and H6. Approximate shift: δ 7.45 ppm .
-
H6: Expected to be a doublet of doublets, due to coupling with H5 (³JHH ≈ 7.5 Hz) and H4 (⁴JHH ≈ 1.5 Hz). Approximate shift: δ 7.40 ppm .
-
-
H4 & H5: These protons are ortho and para to the electron-donating alkoxy group, and are thus more shielded (shifted upfield) relative to benzene (δ 7.27 ppm).[1]
-
H4: This proton is meta to both substituents. It will likely appear as a triplet with a typical ortho coupling constant (³JHH ≈ 7.8 Hz) from coupling to H5 and H6. Approximate shift: δ 7.30 ppm .
-
H5: This proton is ortho to the alkoxy group and meta to the boronic acid. It is expected to be a doublet of doublets. Approximate shift: δ 7.05 ppm .
-
Aliphatic Chain Region (δ 2.1 – 4.7 ppm)
The signals for the fluoropropoxy chain are highly characteristic due to spin-spin coupling between adjacent protons (³JHH) and coupling between protons and the fluorine nucleus (²JHF and ³JHF).
-
CH₂(γ)-F: This methylene group is directly attached to the highly electronegative fluorine atom, causing significant deshielding. The protons will be split into a triplet by the adjacent β-protons (³JHH ≈ 6.0 Hz), and each peak of that triplet will be further split into a doublet by the fluorine atom (²JHF ≈ 47 Hz).[2] This results in a doublet of triplets (dt) . Approximate shift: δ 4.65 ppm .
-
O-CH₂(α): These protons are deshielded by the adjacent oxygen atom. They are split into a triplet by the β-protons (³JHH ≈ 6.0 Hz). Approximate shift: δ 4.10 ppm .
-
-CH₂(β)-: This central methylene group is coupled to the α-protons and the γ-protons. It is also coupled to the fluorine atom three bonds away (³JHF ≈ 25 Hz). The signal is expected to be complex, appearing as a doublet of quintets (dq) or a more complex multiplet. Approximate shift: δ 2.20 ppm .
Boronic Acid Protons (δ ~8.0 ppm, variable)
-
-B(OH)₂: The two protons of the boronic acid hydroxyl groups are acidic and undergo rapid exchange with each other and with any trace water in the NMR solvent. This results in a single, often broad, resonance. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it typically appears around δ 8.0 ppm .[3]
Table 1: Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| B(OH)₂ | ~8.0 | Broad Singlet (br s) | - |
| H2 | 7.45 | Triplet (t) or Singlet (s) | J ≈ 1.8 |
| H6 | 7.40 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 7.5, ⁴JH6-H4 ≈ 1.5 |
| H4 | 7.30 | Triplet (t) | ³JH4-H5 ≈ 7.8 |
| H5 | 7.05 | Doublet of Doublets (dd) | ³JH5-H4 ≈ 7.8, ³JH5-H6 ≈ 7.5 |
| CH₂(γ) | 4.65 | Doublet of Triplets (dt) | ²JHF ≈ 47.0, ³JHH ≈ 6.0 |
| CH₂(α) | 4.10 | Triplet (t) | ³JHH ≈ 6.0 |
| CH₂(β) | 2.20 | Multiplet (m) | ³JHF ≈ 25.0, ³JHH ≈ 6.0 |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key features include the broad signal for the carbon attached to boron and the distinct C-F couplings in the aliphatic chain.
Aromatic Region (δ 115 – 160 ppm)
-
C3 (-O): The carbon atom directly attached to the electronegative oxygen of the ether linkage will be the most deshielded aromatic carbon, appearing furthest downfield. Approximate shift: δ 158.5 ppm .
-
C1 (-B): The ipso-carbon attached to the boron atom is often difficult to observe. Its signal is broadened due to quadrupolar relaxation of the attached boron nucleus (¹¹B and ¹⁰B), and may sometimes be absent entirely.[4][5] When observed, it is typically found around δ 135 ppm (broad) .
-
C5: This carbon is ortho to the electron-donating alkoxy group and will be significantly shielded. Approximate shift: δ 129.5 ppm .
-
C6, C4, C2: These carbons will have shifts influenced by their position relative to the two substituents. Approximate shifts: δ 122.5 ppm (C6) , δ 118.0 ppm (C4) , δ 117.5 ppm (C2) .
Aliphatic Chain Region (δ 30 – 85 ppm)
Carbon-fluorine coupling is a powerful diagnostic tool. The magnitude of the JCF coupling constant is dependent on the number of intervening bonds.[6]
-
CH₂(γ)-F: This carbon will exhibit a large one-bond C-F coupling constant (¹JCF). This direct coupling is typically in the range of 150-250 Hz, resulting in a doublet.[6] The high electronegativity of fluorine also shifts this carbon significantly downfield. Approximate shift: δ 82.0 ppm (d, ¹JCF ≈ 165 Hz) .
-
O-CH₂(α): The carbon adjacent to the ether oxygen. It will experience a weak four-bond coupling to fluorine (⁴JCF), which may not be resolved. Approximate shift: δ 66.0 ppm .
-
-CH₂(β)-: The central carbon of the propyl chain. It will be split into a doublet by the three-bond C-F coupling (³JCF ≈ 20 Hz). Approximate shift: δ 30.5 ppm (d, ³JCF ≈ 20 Hz) .
Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C3 | 158.5 | Singlet | - |
| C1 | ~135.0 | Broad Singlet | - |
| C5 | 129.5 | Singlet | - |
| C6 | 122.5 | Singlet | - |
| C4 | 118.0 | Singlet | - |
| C2 | 117.5 | Singlet | - |
| C(γ) | 82.0 | Doublet | ¹JCF ≈ 165 |
| C(α) | 66.0 | Singlet | - |
| C(β) | 30.5 | Doublet | ³JCF ≈ 20 |
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
Rationale: The choice of solvent is critical. DMSO-d₆ is highly recommended for phenylboronic acids as it is an excellent solvent for this class of compounds and its residual water peak does not typically interfere with key signals. The use of an internal standard (TMS) provides a universal reference point (δ 0.0 ppm).
-
Accurately weigh 10-15 mg of (3-(3-Fluoropropoxy)phenyl)boronic acid.
-
Transfer the solid to a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).
-
Securely cap the NMR tube.
-
Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution.
NMR Data Acquisition
Rationale: The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer and represent a good starting point for routine characterization. A longer relaxation delay (d1) is important for ensuring accurate integration, especially for quaternary carbons in ¹³C NMR.
¹H NMR Spectrum:
-
Spectrometer: 500 MHz
-
Pulse Program: zg30 (standard 30° pulse)
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~4.0 seconds
-
Spectral Width (sw): 20 ppm (-5 to 15 ppm)
¹³C{¹H} NMR Spectrum (Proton Decoupled):
-
Spectrometer: 125 MHz
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans (ns): 1024 (or more, as needed for signal-to-noise)
-
Relaxation Delay (d1): 5.0 seconds
-
Acquisition Time (aq): ~1.5 seconds
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm)
Conclusion
The ¹H and ¹³C NMR spectra of (3-(3-Fluoropropoxy)phenyl)boronic acid provide a wealth of structural information that is essential for its unambiguous identification. The key diagnostic features in the ¹H NMR spectrum are the characteristic splitting patterns of the aromatic protons due to the meta-substitution and the highly informative doublet of triplets for the terminal -CH₂F group. In the ¹³C NMR spectrum, the large one-bond C-F coupling constant for the terminal carbon and the smaller three-bond coupling for the central carbon of the propyl chain serve as definitive confirmation of the fluoropropoxy moiety. By understanding these predicted patterns, researchers can confidently interpret experimental data to verify the structure and assess the purity of their synthesized material, facilitating its effective use in drug discovery and materials science applications.
References
-
SDSU Chemistry. 11B NMR Chemical Shifts. [Online] Available at: [Link][7]
-
National Center for Biotechnology Information. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Online] PubMed Central. Available at: [Link][8]
-
ACS Publications. (1976). Carbon-13 nuclear magnetic resonance studies of organoboranes. [Online] The Journal of Organic Chemistry. Available at: [Link][9]
-
ResearchGate. (2021). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Online] Available at: [Link][10]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Online] RSC Publishing. Available at: [Link][6]
-
AIP Publishing. (1959). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. [Online] The Journal of Chemical Physics. Available at: [Link][11]
-
ResearchGate. (2025). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Online] Available at: [Link][12]
-
ResearchGate. (2021). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and.... [Online] Available at: [Link][13]
-
The Royal Society of Chemistry. Supplementary Material. [Online] Available at: [Link][4]
- Emsley, J.W., Phillips, L. & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
ResearchGate. (2019). 1H, 11B and 19F NMR chemical shifts of the title compound in various solvents. [Online] Available at: [Link][14]
-
SpectraBase. Phenylboronic acid - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link][15]
-
University of Puget Sound. 13C NMR Chemical Shift Table. [Online] Available at: [Link][16]
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag.
-
University of Regensburg. Chemical shifts. [Online] Available at: [Link][1]
-
Theranostics. (2019). Supporting Information. [Online] Available at: [Link][18]
-
SpectraBase. Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link][19]
-
ResearchGate. (2018). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... [Online] Available at: [Link][20]
-
The Royal Society of Chemistry. (2018). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Online] Available at: [Link][5]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. J-coupling - Wikipedia [en.wikipedia.org]
- 18. thno.org [thno.org]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Mass Spectrometric Analysis of (3-(3-Fluoropropoxy)phenyl)boronic acid
Introduction
(3-(3-Fluoropropoxy)phenyl)boronic acid is a key organoboron compound, frequently utilized as a versatile building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates robust and reliable analytical methods for its characterization. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity, assessing purity, and monitoring reaction progress.
However, arylboronic acids present a unique set of challenges for mass spectrometric analysis. Their inherent chemical properties can lead to complex spectra, complicating data interpretation. Boronic acids are prone to dehydration, which can lead to the formation of cyclic anhydride trimers known as boroxines, especially under thermal stress or in the gas phase.[1][2] Furthermore, their amphoteric nature can result in the formation of various adducts and cluster ions within the ion source.[1][3]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the successful mass spectrometric analysis of (3-(3-Fluoropropoxy)phenyl)boronic acid. We will move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques. The protocols described herein are designed as self-validating systems to ensure trustworthy and reproducible results.
The Primary Challenge: Boroxine Formation
The principal obstacle in the mass spectrometry of boronic acids is their propensity to undergo intermolecular dehydration to form a stable, six-membered boroxine ring. This process can occur in the ESI source or during laser desorption in MALDI, leading to a dominant signal at a much higher mass-to-charge ratio (m/z) than the monomeric analyte, potentially suppressing the desired molecular ion signal.
Caption: The dehydration pathway of three boronic acid monomers to form a cyclic boroxine trimer.
Part 1: High-Throughput Analysis via UPLC-ESI-MS
For routine analysis, reaction monitoring, and quantification, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is the method of choice.[3] The chromatographic separation minimizes matrix effects and separates the analyte from impurities, while the "soft" nature of ESI reduces the likelihood of in-source thermal degradation compared to other techniques.
Caption: A streamlined workflow for the analysis of (3-(3-Fluoropropoxy)phenyl)boronic acid using UPLC-ESI-MS.
Experimental Protocol: UPLC-ESI-MS
-
Analyte Information :
-
Name : (3-(3-Fluoropropoxy)phenyl)boronic acid
-
Formula : C₉H₁₂BFO₃
-
Monoisotopic Mass : 198.0860 Da
-
-
Sample Preparation :
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate). The use of a volatile buffer like ammonium acetate is crucial as it aids in proton transfer during the ESI process, stabilizing the spray and improving ionization efficiency.[1][3]
-
-
Instrumentation & Parameters :
-
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
-
| Parameter | Setting | Rationale |
| UPLC System | Acquity BEH C18, 1.7 µm, 2.1x50 mm | C18 provides excellent retention for aryl compounds. Sub-2 µm particles allow for high resolution and speed.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Volatile buffer that promotes efficient ionization. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 min | A standard screening gradient suitable for rapid analysis. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol | 2 µL | |
| MS System | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and mass accuracy for confident identification. |
| Ionization Mode | ESI Negative & Positive (separate runs) | Boronic acids can ionize in both modes; running both provides complementary information.[4] |
| Capillary Voltage | -2.5 kV (Negative), +3.0 kV (Positive) | Standard voltages to generate a stable electrospray. |
| Source Temp | 120 °C | Kept relatively low to minimize thermal dehydration into boroxines. |
| Desolvation Temp | 350 °C | Efficiently removes solvent from the ESI droplets. |
| Mass Range | m/z 50 - 1000 | Covers the expected monomer, adducts, and potential boroxine trimer. |
Data Interpretation: Expected Ions
Accurate data interpretation requires predicting the various ionic species that may be formed in the ESI source. The high-resolution mass data from a Q-TOF instrument allows for the differentiation of these species from background noise.
| Ion Species | Formula | Calculated m/z | Mode | Notes |
| [M-H]⁻ | C₉H₁₁BFO₃⁻ | 197.0782 | Negative | Deprotonated molecular ion, often a primary ion in negative mode. |
| [M+H]⁺ | C₉H₁₂BFO₃H⁺ | 199.0938 | Positive | Protonated molecular ion. |
| [M+NH₄]⁺ | C₉H₁₂BFO₃NH₄⁺ | 216.1198 | Positive | Adduct with ammonium from the mobile phase buffer. |
| [M+Na]⁺ | C₉H₁₂BFO₃Na⁺ | 221.0680 | Positive | Common sodium adduct from glassware or solvent impurities. |
| [M-H₂O-H]⁻ | C₉H₉BFO₂⁻ | 179.0676 | Negative | Dehydrated species, may indicate in-source degradation. |
| [Boroxine+H]⁺ | C₂₇H₂₇B₃F₃O₆H⁺ | 541.2081 | Positive | Protonated cyclic trimer; its presence indicates significant dehydration.[2] |
Tandem MS (MS/MS) Fragmentation Pathway
To confirm the structure, fragmentation of the precursor ion is performed. For the [M-H]⁻ ion (m/z 197.0782), collision-induced dissociation (CID) would likely proceed via cleavage of the weakest bonds, particularly the ether linkage of the propoxy chain.
Caption: A predicted MS/MS fragmentation pathway for the deprotonated molecular ion of the target analyte.
Part 2: Definitive Characterization by MALDI-MS
While LC-MS is excellent for routine analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a powerful alternative, especially for definitive structural confirmation without the complications of solvent adducts. However, the energy imparted by the laser can readily induce the dehydration/trimerization of boronic acids.[2]
A highly effective strategy to overcome this is to use a "reactive matrix" that performs an in-situ derivatization on the MALDI plate.[5][6] The matrix 2,5-dihydroxybenzoic acid (DHB) contains a 1,2-diol functionality, which reacts with the boronic acid to form a stable cyclic boronate ester. This covalent trapping prevents boroxine formation and yields a clean, easily interpretable spectrum.[2][5]
Caption: The reaction between the boronic acid analyte and the DHB matrix to form a stable boronate ester.
Experimental Protocol: MALDI-TOF-MS
-
Materials :
-
Analyte solution: 1 mg/mL in methanol.
-
Matrix solution: Saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA).
-
-
Sample Preparation (Dried-Droplet Method) :
-
On a stainless-steel MALDI target plate, spot 0.5 µL of the matrix solution.
-
Immediately add 0.5 µL of the analyte solution to the matrix droplet.
-
Mix gently with the pipette tip.
-
Allow the spot to air dry completely at room temperature. This co-crystallization process embeds the newly formed boronate ester within the matrix crystals.
-
-
Instrumentation & Parameters :
| Parameter | Setting | Rationale |
| MS System | TOF/TOF Mass Spectrometer | Provides high resolution and MS/MS capabilities. |
| Ionization Mode | Positive | The boronate ester readily accepts a proton. |
| Laser | 337 nm Nitrogen Laser | Standard laser for MALDI instruments. |
| Laser Intensity | Minimum required for signal | Use just enough energy to desorb/ionize to prevent fragmentation. |
| Mass Range | m/z 100 - 1000 | |
| Detection Mode | Reflector | Improves mass resolution and accuracy. |
Data Interpretation: Expected Ion
This method simplifies the spectrum significantly. The primary ion of interest will be the protonated, cyclized adduct of the analyte and the DHB matrix.
-
Analyte (M) : C₉H₁₂BFO₃ (198.0860 Da)
-
DHB Matrix : C₇H₆O₄ (154.0266 Da)
-
Reaction : M + DHB → [M+DHB-2H₂O] + 2H₂O
-
Expected Ion : [M+DHB-2H₂O+H]⁺
-
Calculated m/z : 198.0860 + 154.0266 - (2 * 18.0106) + 1.0078 = 317.0992 Da
The observation of a strong signal at m/z 317.0992 provides unambiguous confirmation of the boronic acid functionality, as only a boronic acid could undergo this specific on-plate reaction with the DHB matrix.
Conclusion
The successful mass spectrometric characterization of (3-(3-Fluoropropoxy)phenyl)boronic acid is readily achievable with a clear understanding of its underlying chemistry. For high-throughput applications and quantitative analysis, a well-optimized UPLC-ESI-MS method in both positive and negative ion modes provides comprehensive data, though care must be taken to minimize in-source dehydration. For definitive structural confirmation, the in-situ derivatization of the analyte with a DHB matrix in a MALDI-MS experiment offers an elegant and robust solution, circumventing the common challenge of boroxine formation and yielding a clean, easily interpretable spectrum. By employing these validated methodologies, researchers can ensure the generation of accurate and trustworthy data essential for advancing their scientific and developmental objectives.
References
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link][3]
-
Arylboronic acid chemistry under electrospray conditions. PubMed, National Institutes of Health. Available at: [Link][7]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link][1]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link][4]
-
Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed, National Institutes of Health. Available at: [Link][8]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link][2]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC, National Institutes of Health. Available at: [Link][5]
-
Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. PubMed, National Institutes of Health. Available at: [Link][6]
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3-(3-Fluoropropoxy)phenyl)boronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-(3-Fluoropropoxy)phenyl)boronic acid, a valuable building block for researchers and professionals in drug discovery and development. This document delves into its commercial availability, chemical properties, handling, and applications, offering field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's ability to efficiently form carbon-carbon bonds has made it a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[3]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance key properties such as metabolic stability, bioavailability, and binding affinity.[3][4] (3-(3-Fluoropropoxy)phenyl)boronic acid combines the synthetic versatility of the boronic acid functional group with the advantageous properties of a fluorinated alkyl ether substituent, making it a highly attractive reagent for the synthesis of novel therapeutics.
Commercial Availability and Sourcing
(3-(3-Fluoropropoxy)phenyl)boronic acid is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically ranging from milligrams to several grams, to suit both discovery and scale-up needs.
Identifying Information:
| Property | Value |
| Chemical Name | (3-(3-Fluoropropoxy)phenyl)boronic acid |
| CAS Number | 915402-01-6[5][6][7][8][9][10] |
| Molecular Formula | C₉H₁₂BFO₃[5] |
| Molecular Weight | 198.00 g/mol [5] |
| Synonyms | [3-(3-fluoropropoxy)phenyl]boronic acid[8][10] |
Table 1: Key Chemical Identifiers
Major Suppliers:
When sourcing this material, it is imperative to request a Certificate of Analysis (CoA) from the supplier to verify its identity and purity. Typical purities offered by commercial vendors are around 98%.[6][8]
Physicochemical Properties and Handling
While detailed experimental data for (3-(3-Fluoropropoxy)phenyl)boronic acid is not extensively published in peer-reviewed literature, its properties can be inferred from data on analogous fluorinated phenylboronic acids and general chemical principles.
Expected Physicochemical Properties:
| Property | Expected Value/Characteristic | Rationale/Comparison |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Melting Point | Not available | Varies for substituted phenylboronic acids. |
| Solubility | Soluble in organic solvents (e.g., THF, DMF, Dioxane) | General characteristic of arylboronic acids. |
| Stability | Stable under recommended storage conditions | Arylboronic acids are generally stable solids. |
Table 2: Predicted Physicochemical Properties
Handling and Storage:
Proper handling and storage are crucial to maintain the integrity of (3-(3-Fluoropropoxy)phenyl)boronic acid.
-
Storage: Store in a cool, dry, well-ventilated area, typically at 2-8°C, in a tightly sealed container.[8][11]
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[11][12]
Safety Profile:
General Hazard Statements for Fluorinated Arylboronic Acids:
-
H302: Harmful if swallowed.[13]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
General Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Researchers must always consult the supplier-provided SDS for specific and up-to-date safety information before handling this compound.
Synthesis and Quality Control
Synthesis:
The synthesis of arylboronic acids is well-established in the chemical literature. A common method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.
A plausible synthetic route to (3-(3-Fluoropropoxy)phenyl)boronic acid is depicted below. This pathway is based on standard synthetic methodologies for arylboronic acids.
Figure 1: Plausible synthetic workflow for (3-(3-Fluoropropoxy)phenyl)boronic acid.
Quality Control:
Ensuring the quality of (3-(3-Fluoropropoxy)phenyl)boronic acid is paramount for reproducible results in downstream applications. A comprehensive QC protocol should include the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the aromatic and fluoropropoxy protons and their expected splitting patterns.
-
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
-
¹¹B NMR: To confirm the presence of the boronic acid group, which typically appears as a broad singlet.
-
¹⁹F NMR: To confirm the presence of the fluorine atom and its coupling to adjacent protons.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the O-H and B-O stretches of the boronic acid and the C-F stretch of the fluoropropoxy group.
Typical Analytical Workflow:
Figure 2: Quality control workflow for (3-(3-Fluoropropoxy)phenyl)boronic acid.
Applications in Drug Discovery and Development
The primary application of (3-(3-Fluoropropoxy)phenyl)boronic acid in drug discovery is as a key building block in the synthesis of biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the facile introduction of the (3-(3-fluoropropoxy)phenyl) moiety into a wide range of molecular scaffolds.
The fluoropropoxy group can serve several purposes in a drug candidate:
-
Modulation of Physicochemical Properties: The fluorine atom can influence lipophilicity and metabolic stability.[3][4]
-
Probing Structure-Activity Relationships (SAR): The fluoropropoxy tail can be used to explore interactions within a biological target's binding pocket.
-
Improving Pharmacokinetic Profile: The introduction of fluorine can block sites of metabolism, potentially leading to an improved pharmacokinetic profile.[4]
Illustrative Suzuki-Miyaura Coupling Protocol:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv.), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Logical Flow of Suzuki-Miyaura Coupling:
Figure 3: Key components of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
(3-(3-Fluoropropoxy)phenyl)boronic acid is a commercially available and valuable building block for the synthesis of novel compounds in drug discovery. Its fluorinated side chain offers the potential to favorably modulate the properties of lead compounds. While specific experimental data for this compound is not widely published, its handling, synthesis, and reactivity can be reliably predicted based on the well-established chemistry of arylboronic acids. By following the guidelines outlined in this technical guide, researchers can effectively utilize this reagent to advance their drug discovery programs.
References
- Combi-Blocks. Safety Data Sheet: 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester hydrochloride. (2023-01-02).
-
Seedion. (3-(3-Fluoropropoxy)phenyl)boronic acid. [Link]
- Lab Alley. Safety Data Sheet: Fluoroboric acid. (2015-01-07).
- Pharmaffiliates. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.
-
Amerigo Scientific. [3-(3-fluoropropoxy)phenyl]boronic Acid. [Link]
- Novachemistry. [3-(3-fluoropropoxy)phenyl]boronic acid.
- Angene Chemical. Safety Data Sheet: 3-(Trifluoromethyl)Phenylboronic Acid. (2021-05-01).
- Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv
-
PubChem. 3-Fluorophenylboronic acid. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
Sources
- 1. hillbrothers.com [hillbrothers.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 915402-01-6 | (3-(3-Fluoropropoxy)phenyl)boronic acid - AiFChem [aifchem.com]
- 6. (3-(3-Fluoropropoxy)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 7. 915402-01-6|(3-(3-Fluoropropoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. chiralen.com [chiralen.com]
- 9. [3-(3-fluoropropoxy)phenyl]boronic Acid - Amerigo Scientific [amerigoscientific.com]
- 10. Novachemistry-product-info [novachemistry.com]
- 11. aksci.com [aksci.com]
- 12. media.laballey.com [media.laballey.com]
- 13. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Reactivity of the Boronic Acid Group in (3-(3-Fluoropropoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their versatility, stability, and relatively low toxicity make them highly valuable building blocks, particularly in the construction of complex molecular architectures.[1] This guide focuses on the reactivity of a specific, yet increasingly relevant, boronic acid: (3-(3-Fluoropropoxy)phenyl)boronic acid. By dissecting the fundamental reactivity of the boronic acid group and understanding the nuanced electronic influence of the 3-fluoropropoxy substituent, researchers can better predict and control its behavior in key chemical transformations. This understanding is paramount for its effective application in drug discovery and development, where precise molecular design is critical for achieving desired pharmacological profiles.
Core Principles of Arylboronic Acid Reactivity
The reactivity of the boronic acid group, -B(OH)₂, is intrinsically linked to the electron-deficient nature of the boron atom. With an empty p-orbital, the boron atom acts as a Lewis acid, readily interacting with nucleophiles.[1][2] This Lewis acidity is the cornerstone of its chemical behavior and can be modulated by the substituents on the aromatic ring.[2] The key reactions of arylboronic acids are governed by this principle and are central to their utility in synthesis.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3][4] The reaction typically involves the coupling of an arylboronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[3][5]
The catalytic cycle, a well-established sequence of elementary steps, provides insight into the role of the boronic acid.[3][4][6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A crucial step in this cycle is transmetalation , where the organic moiety is transferred from the boron atom to the palladium center.[4] This process is facilitated by the activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[7] The rate and efficiency of the Suzuki-Miyaura coupling are therefore highly dependent on the electronic properties of the arylboronic acid.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[8][9][10] This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol.[8][9] A key advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air.[9][11]
The mechanism is thought to proceed through a copper(II) or copper(III) intermediate.[9][10] The aryl group from the boronic acid is transferred to the copper center, which then undergoes reductive elimination with the heteroatom nucleophile to form the desired product.[9]
Diagram: Generalized Mechanism of the Chan-Lam Coupling
Sources
- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes: A Practical Guide to the Suzuki-Miyaura Coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild conditions.[1] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[1][2] Its significance in the synthesis of biaryls, polyolefins, and styrenes was recognized with the 2010 Nobel Prize in Chemistry.[1]
For researchers in drug development and materials science, the ability to selectively introduce complex functionalities is paramount. The title compound, (3-(3-Fluoropropoxy)phenyl)boronic acid, is an exemplary building block, offering a fluorinated aliphatic chain on an aryl scaffold. The fluorine atom can impart desirable pharmacokinetic properties such as increased metabolic stability and enhanced membrane permeability. This guide provides a detailed, field-tested protocol for the successful application of this reagent in Suzuki-Miyaura coupling reactions, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure reproducibility and high yields.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in this process are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[3][5] This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide.[3][6] This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Design: Selecting the Optimal Reaction Components
The success of a Suzuki coupling hinges on the judicious selection of each component. The following table outlines the critical parameters and provides recommendations for the use of (3-(3-Fluoropropoxy)phenyl)boronic acid.
| Component | Parameter | Recommended Options | Rationale & Expert Insights |
| Boronic Acid | (3-(3-Fluoropropoxy)phenyl)boronic acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable coupling partner. While stable, boronic acids can undergo homocoupling or protodeboronation, so a modest excess is a good practice.[5][7] |
| Coupling Partner | Aryl/Heteroaryl Halide or Triflate | Iodides > Bromides > Chlorides > Triflates | The reactivity order is I > Br > Cl, reflecting the bond dissociation energies.[2] Chlorides are less reactive but often more economical and may require more specialized catalyst systems.[5] |
| Palladium Catalyst | Pd(0) or Pd(II) precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. Pd(dppf)Cl₂ is often effective for more challenging couplings, including those with aryl chlorides. Pd₂(dba)₃ is a common Pd(0) source used in conjunction with a phosphine ligand. |
| Ligand | Phosphine-based | PPh₃, P(t-Bu)₃, SPhos, XPhos | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich halides, bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands (SPhos, XPhos) can accelerate the oxidative addition step.[8] |
| Base | Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[6][9] K₂CO₃ is a versatile and cost-effective choice. Cs₂CO₃ is more soluble and can be effective at lower temperatures. K₃PO₄ is a stronger base often used for less reactive systems.[8] |
| Solvent | Aprotic | Dioxane, Toluene, THF, DMF | The choice of solvent affects the solubility of the reagents and the reaction temperature.[1][3] A mixture of an organic solvent with water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[1] |
| Temperature | Thermal | 80-110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[3][10] The specific temperature will depend on the solvent and the reactivity of the coupling partners. |
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with (3-(3-Fluoropropoxy)phenyl)boronic acid
This protocol provides a robust starting point for the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with a generic aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Workflow Diagram:
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of palladium catalysts for the Suzuki coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with various aryl halides. We delve into the mechanistic underpinnings of the reaction, offer a rationale-driven approach to component selection, present a detailed experimental protocol, and provide troubleshooting guidance to address common challenges. The protocols and insights herein are designed to be self-validating, ensuring robust and reproducible outcomes in a research and development setting.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura reaction, is a powerful and versatile transformation for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2][3] Its utility is particularly pronounced in the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The specific substrate of interest, (3-(3-Fluoropropoxy)phenyl)boronic acid, incorporates an electron-donating alkoxy group and a fluorinated alkyl chain. The alkoxy group renders the aromatic ring electron-rich, which can influence the kinetics of the catalytic cycle, while the fluorinated tail is a valuable feature for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) of target molecules in drug discovery. This guide provides the foundational knowledge and practical steps to effectively utilize this building block in complex molecule synthesis.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps, beginning with an active Pd(0) species.[2][6][7][8]
-
Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction, with the reactivity of the halide following the trend I > Br > OTf >> Cl.[1][6]
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[9] This boronate then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) complex.
-
Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond in the product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.
Below is a diagram illustrating this fundamental process.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon). This is crucial to prevent oxidation of the catalyst and ligand. [2]2. Addition of Solids: Under a positive pressure of inert gas, add (3-(3-Fluoropropoxy)phenyl)boronic acid (238 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol) to the flask.
-
Solvent and Substrate Addition: Add anhydrous, degassed toluene (4.0 mL) and deionized, degassed water (0.4 mL) via syringe. Finally, add the 4-bromoanisole (187 mg, 1.0 mmol).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base or poor solubility. 3. Unsuitable ligand for the specific substrates. | 1. Ensure a rigorously inert atmosphere and use properly degassed solvents. [2] 2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered. [10]Consider a different solvent system to improve solubility. [11] 3. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. A Pd(II) precatalyst was used without efficient reduction to Pd(0). | 1. Improve degassing procedures for all solvents and ensure a leak-free inert gas setup. Elevated oxygen levels can promote homocoupling. [2] 2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for in situ reduction. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (common with electron-rich systems). 2. Reaction temperature is too high or reaction time is too long. | 1. Use a milder base like KF. [9] 2. Lower the reaction temperature and monitor closely to stop the reaction upon completion. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling. [2][12] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway for the synthesis of biaryl compounds from (3-(3-Fluoropropoxy)phenyl)boronic acid. Success hinges on a rational approach to reaction design, focusing on the use of a robust catalytic system composed of a palladium source and a bulky, electron-rich phosphine ligand like SPhos. A strong, non-nucleophilic base such as K₃PO₄ in an aqueous toluene or dioxane system under strictly inert conditions provides a solid foundation for achieving excellent results. The protocols and guidelines presented in this note serve as a validated starting point for researchers to confidently employ this valuable building block in their synthetic endeavors.
References
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(26), 9343-9346. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Guram, A. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(21), 8048-8056. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 693-696. [Link]
-
Li, Y., et al. (2002). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 4(19), 3267-3270. [Link]
-
DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) [Video]. YouTube. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4883-4893. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
The Cynical Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Gehrken, L., et al. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2019). r/Chempros - Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. (2002).
-
World Scientific Publishing. (n.d.). 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. worldscientific.com [worldscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects in Suzuki coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid
Application Note & Protocol
Topic: Optimizing Solvent Systems for Suzuki-Miyaura Coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers on the critical role of the solvent in the palladium-catalyzed coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid, a valuable building block for introducing fluorinated motifs into complex molecules. We will explore the mechanistic influence of different solvent classes, present a comprehensive protocol for systematic solvent screening, and offer field-proven insights for troubleshooting and optimization.
The Decisive Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent is not a passive medium in the Suzuki-Miyaura reaction; it is an active participant that profoundly influences every stage of the catalytic cycle.[3][4] Its functions include solubilizing disparate reagents (hydrophobic organic halides, polar boronic acids, inorganic bases), stabilizing reactive palladium intermediates, and modulating the reactivity of the base and boronic acid.[4][5] Understanding these interactions is paramount for rational reaction design.
The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The rate of this step can be influenced by solvent polarity, with more polar solvents potentially stabilizing the charge-separated transition state.[8] For challenging substrates like aryl chlorides, this step is often rate-limiting.[8][9]
-
Transmetalation: This is arguably the most complex step and is heavily influenced by the solvent and base. The organic group is transferred from the boronic acid to the palladium center. This process requires the activation of the boronic acid to a more nucleophilic "ate" complex (boronate), facilitated by the base.[10][11] The presence of water is often crucial here, as it helps dissolve the inorganic base and facilitates the formation of the active palladium hydroxo complex, which reacts rapidly with the neutral boronic acid.[12][13]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
A Practical Guide to Solvent Selection
No single solvent is universally optimal. The choice depends on the specific substrates, catalyst, and base used. However, solvents can be grouped into general categories based on their properties and typical performance in Suzuki couplings.
| Solvent Class | Examples | Key Characteristics & Causality |
| Polar Aprotic | Dioxane, THF, 2-MeTHF, DMF, NMP | Function: Excellent at dissolving organic substrates and palladium complexes.[3] THF and Dioxane are mainstays, often used in biphasic mixtures with water to balance the solubility of organic reagents and inorganic bases.[1][10] Causality: Their ability to coordinate with the palladium center can modulate catalyst activity and stability.[8][14] |
| Polar Protic | Water, Isopropanol (IPA), Ethanol | Function: Primarily used as a co-solvent. Water is essential for dissolving common inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and accelerating the transmetalation step.[6][12][15] Causality: Protic solvents can stabilize ionic intermediates and participate in hydrogen bonding, which can affect nucleophilicity and base strength.[16][17] |
| Non-Polar | Toluene, Xylenes | Function: Often used with highly active, phosphine-ligated palladium catalysts that may be sensitive to coordinating solvents.[3] They are effective in biphasic systems with water. Causality: Their non-coordinating nature can sometimes lead to higher catalyst turnover by preventing competitive binding to the metal center. |
The most robust and widely applicable systems are often biphasic mixtures , such as Dioxane/H₂O or Toluene/H₂O. This approach leverages the "best of both worlds": the organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid for efficient transmetalation.[1][10]
Protocol: Parallel Solvent Screening
This protocol provides a systematic workflow to efficiently screen multiple solvent systems for the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with a model aryl bromide, 4-bromoacetophenone.
Figure 2: Experimental workflow for parallel solvent screening.
Materials & Reagents
| Reagent | M.W. | Amount (1.0 mmol scale) | Equiv. | Notes |
| 4-Bromoacetophenone | 199.04 | 199 mg | 1.0 | Limiting Reagent |
| (3-(3-Fluoropropoxy)phenyl)boronic acid | 197.99 | 238 mg | 1.2 | Common excess to drive reaction |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 24.5 mg | 0.03 | Common, robust Pd(II) precatalyst |
| K₂CO₃ (anhydrous, powdered) | 138.21 | 276 mg | 2.0 | Base; ensure finely powdered |
| Solvent of Choice | - | 4.0 mL | - | Degassed prior to use |
Step-by-Step Experimental Protocol
Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[10]
-
Vial Preparation: To five separate oven-dried reaction vials equipped with magnetic stir bars, add 4-bromoacetophenone (199 mg, 1.0 mmol), (3-(3-Fluoropropoxy)phenyl)boronic acid (238 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal each vial with a septum cap. Evacuate and backfill each vial with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol) to each vial.
-
Solvent Addition:
-
Vial 1: Add 3.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water.
-
Vial 2: Add 3.0 mL of degassed toluene and 1.0 mL of degassed water.
-
Vial 3: Add 4.0 mL of degassed DMF.
-
Vial 4: Add 3.0 mL of degassed 2-MeTHF and 1.0 mL of degassed water.
-
Vial 5: Add 4.0 mL of degassed isopropanol (IPA).
-
-
Reaction Execution: Place the vials in a pre-heated reaction block at 90 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: After 2 hours, take a small aliquot from each vial (via syringe), dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to assess conversion.
-
Workup:
-
Once the reaction is complete (as judged by monitoring), cool the vials to room temperature.
-
Dilute each reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product from each reaction via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product. Determine the isolated yield for each solvent system.
Expected Results & Data Interpretation
| Solvent System | Typical Conversion (4h) | Isolated Yield | Key Observations & Rationale |
| Dioxane / H₂O (3:1) | >95% | Excellent | Rationale: A classic, robust system. Dioxane solubilizes organics, while water dissolves the base and promotes efficient transmetalation.[10][12] |
| Toluene / H₂O (3:1) | >90% | Very Good | Rationale: Another effective biphasic system. Toluene is less coordinating than dioxane, which can be beneficial for some catalysts. |
| DMF | 50-80% | Moderate | Rationale: As a single polar aprotic solvent, it can be effective but may show slower rates compared to optimized biphasic systems without a water co-solvent to aid the base.[12] |
| 2-MeTHF / H₂O (3:1) | >95% | Excellent | Rationale: A greener alternative to THF/Dioxane, often showing comparable or superior performance. |
| IPA | 60-85% | Moderate-Good | Rationale: Alcohols can serve as effective single solvents, though sometimes require higher temperatures. Can be a good choice where ester functional groups are absent.[5] |
Troubleshooting & Advanced Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidation) 2. Poor Solubility of Base | 1. Ensure rigorous degassing of all solvents.[10] Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Switch to a more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. Increase the proportion of water in biphasic systems.[10] |
| Protodeborylation Side Product | The boronic acid is hydrolyzed back to the arene before coupling. Often exacerbated by high temperatures and prolonged reaction times in aqueous base.[7] | Use a milder base (e.g., KF).[11] Run the reaction at the lowest effective temperature (e.g., 80 °C). Ensure a slight excess, but not a large excess, of the boronic acid. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[7] | Rigorously deoxygenate all reagents and maintain a strict inert atmosphere throughout the reaction. |
| Substrates Not Dissolving | Mismatch between solvent polarity and substrate polarity. | A change of solvent is required.[10] If the aryl halide is very non-polar, increase the organic solvent ratio. If the boronic acid or base is insoluble, add more water or switch to a solvent like DMF that can better solubilize a range of components.[3] |
Conclusion
The selection of a solvent system is a critical parameter for the success of the Suzuki-Miyaura coupling. While biphasic mixtures like Dioxane/H₂O or 2-MeTHF/H₂O often provide a reliable and high-yielding starting point, a systematic screening approach is the most effective strategy for identifying the optimal conditions for a specific substrate pair like (3-(3-Fluoropropoxy)phenyl)boronic acid. By understanding the mechanistic role of the solvent, researchers can rationally troubleshoot reactions, minimize side products, and develop robust, scalable, and efficient synthetic routes.
References
-
Coley, C. W., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Borhade, A. V., et al. (2013). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Jamison, T. F., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]
-
Fairlamb, I. J. S., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]
-
Hunt, A. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. [Link]
-
Chemistry Steps. (2024). Polar Protic and Polar Aprotic Solvents. [Link]
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Kappe, C. O., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. [Link]
-
ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
-
Pfizer Global Research and Development. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging (3-(3-Fluoropropoxy)phenyl)boronic Acid for Advanced PET Tracer Synthesis
Introduction: The Evolving Landscape of PET Tracer Development
Positron Emission Tomography (PET) remains at the forefront of molecular imaging, providing invaluable, quantitative insights into physiological and pathological processes in vivo. The specificity and efficacy of a PET study are fundamentally dictated by the radiotracer employed. Consequently, the development of novel PET tracers with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of advancing nuclear medicine.
A critical aspect of PET tracer design is the incorporation of the positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F), into a biologically active molecule. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling strategies. In this context, boronic acid derivatives have emerged as exceptionally versatile precursors for late-stage radiofluorination and for carbon-carbon bond formation via cross-coupling reactions.
This document provides a detailed guide on the application of (3-(3-Fluoropropoxy)phenyl)boronic acid, a promising precursor for the synthesis of novel PET tracers. We will delve into the rationale behind its use, provide detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and offer expert insights into potential challenges and troubleshooting.
The Strategic Advantage of the 3-Fluoropropoxy Moiety
The choice of a labeling precursor is a critical decision in tracer development, profoundly influencing the resulting radiopharmaceutical's biological fate. The (3-(3-Fluoropropoxy)phenyl)boronic acid offers several strategic advantages rooted in the physicochemical properties of the fluoropropoxy group.
-
Modulation of Lipophilicity: Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][] The fluoropropoxy group provides a nuanced approach to tuning a molecule's lipophilicity. Compared to more common labeling moieties like a direct fluoro or a fluoroethoxy group, the fluoropropoxy chain can subtly increase lipophilicity, potentially enhancing cell membrane permeability and access to intracellular targets. This controlled modulation is crucial for optimizing tracer uptake and retention in the target tissue while facilitating clearance from non-target tissues.[3][4]
-
Enhanced Metabolic Stability: A significant challenge in PET tracer development is in vivo defluorination or metabolic degradation of the tracer, which can lead to spurious signals and high background noise, particularly bone uptake of free [¹⁸F]fluoride.[5][6] The aliphatic C-F bond in the fluoropropoxy group is generally more resistant to metabolic cleavage compared to aromatic C-F bonds, especially those in electron-rich systems. This increased metabolic stability ensures that the radiolabel remains attached to the targeting molecule, leading to a more accurate and reliable imaging signal.[6]
-
Versatility in Synthesis: The boronic acid functional group is a cornerstone of modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's broad substrate scope, mild conditions, and high functional group tolerance make it an ideal method for constructing complex biaryl structures, which are common scaffolds in pharmacologically active compounds.[7][8] (3-(3-Fluoropropoxy)phenyl)boronic acid can be readily coupled with a variety of [¹⁸F]-labeled aryl or heteroaryl halides and triflates, providing a convergent and efficient route to a diverse library of potential PET tracers.
Application Profile: Suzuki-Miyaura Cross-Coupling for PET Tracer Synthesis
A primary application of (3-(3-Fluoropropoxy)phenyl)boronic acid is in the final step of a PET tracer synthesis, where it is coupled with a pre-radiolabeled, biologically active core structure. This approach allows for the late-stage introduction of the phenyl-fluoropropoxy moiety, which can be crucial for modulating the overall properties of the final tracer.
Below is a representative protocol for the synthesis of a hypothetical PET tracer, "[¹⁸F]Fluoro-Tracer-X," via a Suzuki-Miyaura cross-coupling reaction. In this example, we couple (3-(3-Fluoropropoxy)phenyl)boronic acid with a radiolabeled precursor, 4-[¹⁸F]fluoro-1-iodo-2-nitrobenzene, which serves as a stand-in for a more complex, biologically targeted molecule.
Experimental Workflow Diagram
Caption: Automated synthesis workflow for [¹⁸F]Fluoro-Tracer-X.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid
-
[¹⁸F]4-fluoro-1-iodo-2-nitrobenzene (prepared and purified from a suitable precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄), aqueous solution (1 M)
-
1,4-Dioxane (anhydrous)
-
Deionized water (18 MΩ·cm)
-
Ethanol (USP grade)
-
Saline (0.9%, sterile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm, sterile)
Equipment:
-
Automated radiochemistry synthesis module
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Analytical HPLC system for quality control
-
Gas chromatograph (GC) for residual solvent analysis
-
Dose calibrator
Procedure:
-
Preparation of Reagents:
-
In a reaction vessel, dissolve (3-(3-Fluoropropoxy)phenyl)boronic acid (5-10 mg) in 1.0 mL of anhydrous 1,4-dioxane.
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (2-4 mg) and SPhos (3-5 mg) in 0.5 mL of anhydrous 1,4-dioxane. Expert Note: The choice of phosphine ligand is critical and may require optimization for different substrates. SPhos is a good starting point due to its effectiveness in many Suzuki couplings.
-
-
Radiolabeling and Coupling:
-
Transfer the purified [¹⁸F]4-fluoro-1-iodo-2-nitrobenzene (in a suitable solvent like dioxane or THF) to the reaction vessel containing the boronic acid solution.
-
Add the catalyst solution to the reaction vessel.
-
Add 0.5 mL of 1 M aqueous K₃PO₄ solution.
-
Seal the reaction vessel and heat at 100-110°C for 10-15 minutes. Causality: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The elevated temperature accelerates the reaction rate, which is crucial given the short half-life of ¹⁸F.
-
-
Purification:
-
After the reaction, quench the mixture with 5 mL of water and pass it through a C18 SPE cartridge to remove inorganic salts and polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Inject the eluted crude product onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm) for purification. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% TFA, if necessary).
-
Collect the radioactive peak corresponding to the desired product, [¹⁸F]Fluoro-Tracer-X.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.
-
Reformulate the final product in a sterile solution, typically 10% ethanol in saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Perform quality control tests:
-
Radiochemical Purity: Analytical HPLC to ensure >95% purity.
-
Molar Activity: Determined by analytical HPLC with a calibrated UV detector.
-
Residual Solvents: GC analysis to ensure levels are below USP limits.
-
pH: Should be within a physiologically acceptable range (e.g., 4.5 - 7.5).
-
Visual Inspection: Free of particulate matter.
-
Sterility and Endotoxin Testing: As required for clinical applications.
-
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table provides expected parameters for the synthesis of [¹⁸F]Fluoro-Tracer-X based on the described protocol. These values are representative and may vary depending on the specific automated synthesis platform and the exact nature of the radiolabeled precursor.
| Parameter | Expected Value | Notes |
| Synthesis Time | 60 - 80 minutes | From end of [¹⁸F]fluoride bombardment |
| Radiochemical Yield (RCY) | 15 - 30% | Decay-corrected, based on starting [¹⁸F]fluoride |
| Radiochemical Purity | > 95% | Post-HPLC purification |
| Molar Activity (Aₘ) | > 40 GBq/µmol | At the end of synthesis |
| Residual Solvents | < 410 ppm (Acetonitrile) | Per USP guidelines |
Expert Insights and Troubleshooting
-
Low Radiochemical Yield:
-
Cause: Inefficient oxidative addition or transmetalation.
-
Solution: Screen different palladium catalysts and phosphine ligands. Ensure the base is fresh and of high purity. The choice of solvent can also be critical; sometimes a mixture of solvents (e.g., dioxane/water, THF/water) provides better results.
-
-
Protodeboronation:
-
Cause: The boronic acid can be cleaved by trace amounts of acid or water, especially at high temperatures, to yield the corresponding arene. This reduces the amount of boronic acid available for the cross-coupling reaction.
-
Solution: Ensure all non-aqueous reagents and solvents are anhydrous. Use a high-purity, strong, non-nucleophilic base. Minimize reaction time and temperature where possible.
-
-
Difficulty in Purification:
-
Cause: The product and unreacted starting materials may have similar retention times on the HPLC.
-
Solution: Optimize the HPLC gradient and mobile phase composition. Sometimes changing the pH of the mobile phase (e.g., by adding a small amount of ammonium formate) can improve separation. Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can also be beneficial.
-
-
Low Molar Activity:
-
Cause: Contamination with non-radioactive fluorine ("cold" fluoride) from reagents or the synthesis system.
-
Solution: Use high-purity reagents and meticulously clean the synthesis module between runs. Ensure the cyclotron target water is free of fluoride contamination.
-
Conclusion
(3-(3-Fluoropropoxy)phenyl)boronic acid is a valuable and versatile precursor for the development of novel ¹⁸F-labeled PET tracers. Its unique physicochemical properties, particularly its ability to fine-tune lipophilicity and enhance metabolic stability, make it an attractive building block for radiopharmaceutical chemists. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for its incorporation into complex molecular scaffolds. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers aiming to leverage this promising precursor in their PET tracer development programs.
References
-
Guehl, N. J., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience. Available at: [Link]
-
Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. Available at: [Link]
-
Javed, M. R., et al. (2015). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Carrió-Marín, I. (2010). Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC). Lung Cancer. Available at: [Link]
-
Pop, M., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. Available at: [Link]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Makaravage, K. J., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. ACS Publications. Available at: [Link]
-
Pees, C., et al. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. Available at: [Link]
-
Nishijima, K., et al. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine. Available at: [Link]
-
Isanbor, C., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Notni, J., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Cancers. Available at: [Link]
-
Konken, P., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Lennox, A. J. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis. Available at: [Link]
-
Popp, B. V., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]
-
Zha, Z., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals. Available at: [Link]
-
Zhang, M., et al. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis. International Journal of Molecular Sciences. Available at: [Link]
-
Ramos-Torres, K. M., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. Available at: [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available at: [Link]
-
Zhang, X., et al. (2015). Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors. Journal of Medicinal Chemistry. Available at: [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Peko, T., et al. (2019). 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation. Synthesis. Available at: [Link]
-
Ishiwata, K., et al. (2019). 4-Borono-2-18F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research. Annals of Nuclear Medicine. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2023). Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. Molecules. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2019). Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. ChemMedChem. Available at: [Link]
-
Ting, R., et al. (2011). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Le, C. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Cross-Coupling Reactions Utilizing (3-(3-Fluoropropoxy)phenyl)boronic Acid
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of (3-(3-Fluoropropoxy)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. The focus is on the Suzuki-Miyaura coupling with a variety of aryl halides, a cornerstone transformation in modern organic synthesis.[1][2] This document elucidates the significance of the 3-(3-fluoropropoxy) motif in medicinal chemistry, offers detailed, step-by-step experimental protocols, and provides insights into reaction optimization and troubleshooting. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific synthetic challenges.
Introduction: The Strategic Importance of Fluoroalkoxy Moieties
The introduction of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 3-fluoropropoxy group, in particular, offers a flexible, metabolically stable linker that can favorably modulate lipophilicity and binding interactions.
(3-(3-Fluoropropoxy)phenyl)boronic acid is a versatile building block that allows for the direct installation of this valuable fluoroalkoxy-phenyl moiety onto a wide range of molecular scaffolds via cross-coupling reactions. Its stability, ease of handling, and reactivity make it an attractive reagent in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[3] Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed, making them ideal for large-scale synthesis.[2][4]
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate.[2][5] It is one of the most widely used methods for constructing biaryl and substituted aromatic systems due to its mild reaction conditions, broad functional group tolerance, and high yields.[1][4][6]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:[7]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Figure 2. A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling with Aryl Bromides and Iodides
This protocol is generally effective for more reactive aryl halides.
Materials:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides
Aryl chlorides are less reactive than their bromide and iodide counterparts and often require more active catalyst systems. [10][11] Materials:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid
-
Aryl chloride
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Stronger base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene, 1,4-Dioxane, or THF (often anhydrous)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the specified materials for aryl chlorides.
-
Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Seal the vessel and heat the reaction to a higher temperature, typically 100-120 °C, with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform the work-up and purification as outlined in Protocol 1.
| Parameter | Aryl Bromides/Iodides | Aryl Chlorides | Causality |
| Catalyst | Pd(OAc)₂ with PPh₃ or other phosphines | Pd₂(dba)₃ or specialized precatalysts | Aryl chlorides require more electron-rich and sterically hindered palladium complexes to facilitate the challenging oxidative addition step. [10] |
| Ligand | PPh₃, SPhos, XPhos | SPhos, XPhos, RuPhos (bulky, electron-rich) | Bulky ligands promote reductive elimination and stabilize the active Pd(0) species. |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed to facilitate the transmetalation with less reactive coupling partners. |
| Solvent | Dioxane/Water, Toluene/Water | Toluene, Dioxane (often anhydrous) | Anhydrous conditions can sometimes be beneficial for challenging couplings to prevent protodeboronation. [12] |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures provide the necessary activation energy for the slower oxidative addition of aryl chlorides. |
Beyond Suzuki-Miyaura: Other Cross-Coupling Applications
While the Suzuki-Miyaura reaction is the most common application for boronic acids, (3-(3-Fluoropropoxy)phenyl)boronic acid can potentially be employed in other palladium-catalyzed cross-coupling reactions.
-
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. [13][14]While less common with boronic acids, in some cases they can serve as arylating agents. [13][14]* Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. [15]While boronic acids are not the primary coupling partner, they have been shown to influence and participate in related C-N bond-forming reactions. [16]* Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [17]Recent advancements have shown the potential for boronic acids to be used in Sonogashira-type couplings. [17][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (boronic acid, base)- Incorrect solvent or base | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing with high-purity inert gas.- Use freshly opened or properly stored reagents.- Screen different solvents and bases. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) source without complete reduction to Pd(0) | - Improve degassing technique.- Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). |
| Protodeboronation (Boronic acid decomposition) | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents for challenging substrates.- Optimize reaction time and temperature.- Use a milder base. |
| Formation of Side Products | - Reaction temperature is too high- Incorrect stoichiometry | - Lower the reaction temperature.- Carefully control the stoichiometry of the reactants. |
Conclusion
(3-(3-Fluoropropoxy)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this reagent in Suzuki-Miyaura and other cross-coupling reactions. By understanding the underlying principles of these transformations and the rationale behind the choice of reaction conditions, researchers can effectively leverage this reagent to advance their synthetic endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed umpolung Sonogashira-type coupling of arene boronic acids under visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Application Note: Optimized Suzuki-Miyaura Coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with Heteroaryl Bromides
Introduction: The Strategic Importance of Heterobiaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2][3] Its impact is particularly profound in pharmaceutical and materials science research, where the synthesis of complex biaryl and heterobiaryl structures is paramount.[4][5] This application note provides a comprehensive guide for researchers tackling the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with a diverse range of heteroaryl bromides.
Heteroaryl bromides present unique challenges compared to their simpler aryl counterparts.[6][7] Issues such as catalyst inhibition by Lewis-basic heteroatoms (e.g., pyridine or imidazole nitrogen), the facile protodeboronation of unstable heteroaryl boronic acids, and the varied electronic properties of heterocyclic rings demand a nuanced and optimized approach to reaction design.[6][7] This guide moves beyond a generic protocol, offering a detailed rationale for component selection and process optimization to empower researchers to overcome these common hurdles and achieve high-yield synthesis of valuable heterobiaryl compounds.
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational troubleshooting and optimization. The reaction proceeds through three primary steps involving a palladium catalyst: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heteroaryl bromide, forming a Pd(II) complex.[2] Electron-rich, bulky phosphine ligands are known to accelerate this rate-limiting step.[5][9]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. It is universally accepted that this process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][10][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][8]
Procedure:
-
Preparation: In an array of reaction vials equipped with stir bars, add the heteroaryl bromide (0.1 mmol, 1.0 equiv).
-
Addition of Reagents: To each vial, add (3-(3-Fluoropropoxy)phenyl)boronic acid (0.12 mmol, 1.2 equiv) and the chosen base (0.2 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O 4:1, 1.0 mL).
-
Reaction: Seal the vials, purge with an inert gas (Argon or Nitrogen), and place in a heating block set to 80-100 °C.
-
Monitoring & Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform a mini-workup and analyze the crude product by ¹H NMR to determine conversion.
Data Presentation: Example Screening Results
The following table illustrates hypothetical results from screening the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with three different classes of heteroaryl bromides.
| Entry | Heteroaryl Bromide | Catalyst (2 mol%) | Base (2 eq.) | Solvent (80 °C) | Time (h) | Conversion (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 45 |
| 2 | 2-Bromopyridine | XPhos-Pd-G3 | K₃PO₄ | Dioxane/H₂O | 4 | >98 |
| 3 | 3-Bromothiophene | XPhos-Pd-G3 | K₃PO₄ | Dioxane/H₂O | 2 | >98 |
| 4 | 5-Bromo-2-methylpyrimidine | XPhos-Pd-G3 | K₃PO₄ | Dioxane/H₂O | 6 | 95 |
| 5 | 5-Bromo-2-methylpyrimidine | PEPPSI-IPr | Cs₂CO₃ | Toluene/H₂O | 8 | 92 |
Data is for illustrative purposes and actual results will vary based on the specific substrate.
Analysis: The data clearly shows the superiority of modern precatalyst systems (Entry 2 vs. 1). For electron-deficient (pyrimidine) or potentially inhibiting (pyridine) heterocycles, the combination of a Buchwald-type precatalyst and a strong base like K₃PO₄ provides excellent results.
Optimized Protocol for Coupling with 2-Bromopyridine (1 mmol scale)
This protocol is based on the optimized conditions identified during the screening phase.
Materials:
-
2-Bromopyridine (158 mg, 1.0 mmol, 1.0 equiv)
-
(3-(3-Fluoropropoxy)phenyl)boronic acid (254 mg, 1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G3 (16.9 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4.0 mL)
-
Degassed Deionized Water (1.0 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine, (3-(3-Fluoropropoxy)phenyl)boronic acid, K₃PO₄, and the XPhos-Pd-G3 precatalyst.
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Via syringe, add the anhydrous dioxane followed by the degassed water.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Catalyst poisoning by heterocycle. | 1. Use a modern, air-stable precatalyst. Ensure inert atmosphere. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). 3. Increase catalyst loading slightly (e.g., to 3 mol%). Use a more robust ligand like XPhos or SPhos. |
| Protodeboronation | 1. Boronic acid is unstable under basic conditions. 2. Reaction is too slow, allowing decomposition to compete. | 1. Use a stronger base (K₃PO₄) to accelerate transmetalation. 2. Use a more active catalyst system (e.g., XPhos-Pd-G3) to increase reaction rate. 3. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction vessel and solvents are thoroughly degassed with an inert gas before heating. |
| Formation of Byproducts | Reaction temperature too high, causing decomposition. | Reduce the reaction temperature. Confirm the optimal temperature during the screening phase. |
Conclusion
The successful Suzuki-Miyaura coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with heteroaryl bromides is readily achievable through a strategic and informed approach. The key to overcoming the inherent challenges of heteroaryl substrates lies in moving beyond traditional catalysts and employing modern, well-defined precatalyst systems featuring bulky, electron-rich phosphine ligands. A combination of a robust catalyst like XPhos-Pd-G3 with a strong base such as K₃PO₄ in an ether/water solvent system provides a powerful and broadly applicable starting point for optimization. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of valuable heterobiaryl compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
NIH Public Access. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Vaddamanu, M. K., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Request PDF. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
NIH Public Access. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Espinosa, M. R., et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
NIH Public Access. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Zhang, Y., et al. (2012). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Kassell, M. B., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Saha, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for Large-Scale Synthesis Using (3-(3-Fluoropropoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of biaryl compounds utilizing (3-(3-Fluoropropoxy)phenyl)boronic acid, a key building block in modern medicinal chemistry. The strategic incorporation of a fluorinated alkoxy chain offers a valuable tool for modulating the physicochemical properties of target molecules, such as lipophilicity and metabolic stability. This guide moves beyond a simple recitation of steps, offering a detailed examination of the underlying chemical principles, process optimization strategies, and safety considerations essential for successful scale-up. A robust, field-tested protocol for a multi-gram scale Suzuki-Miyaura cross-coupling reaction is presented, serving as a practical template for researchers in drug discovery and process development.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is critical, as it directly introduces functionality that influences the ultimate biological activity and pharmacokinetic profile of the drug candidate.
(3-(3-Fluoropropoxy)phenyl)boronic acid is a particularly valuable reagent in this context. The introduction of fluorine, a bioisostere for hydrogen, can profoundly impact a molecule's properties. The high electronegativity of fluorine can alter the acidity of nearby protons, influence binding interactions with protein targets, and block sites of oxidative metabolism, thereby enhancing the metabolic stability and bioavailability of a drug candidate. The flexible fluoropropoxy chain, in particular, allows for fine-tuning of lipophilicity and conformational preferences. This strategic use of fluorination is a cornerstone of modern drug design, making reagents like (3-(3-Fluoropropoxy)phenyl)boronic acid indispensable in the synthesis of novel therapeutics.[1][2][3]
Compound Specifications and Safety
While specific data for (3-(3-Fluoropropoxy)phenyl)boronic acid should be confirmed via the supplier's Certificate of Analysis, the table below outlines the expected properties based on structurally similar arylboronic acids.
| Property | Expected Value / Information | Rationale / Source Analogy |
| CAS Number | Not available in public databases. Refer to supplier documentation. | N/A |
| Molecular Formula | C₉H₁₂BFO₃ | Based on chemical structure. |
| Molecular Weight | 197.99 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid. | Typical appearance of arylboronic acids.[4][5] |
| Melting Point | To be determined experimentally. | Varies for substituted phenylboronic acids. |
| Solubility | Soluble in many organic solvents (e.g., ethers, methanol). Limited solubility in water. | General solubility of phenylboronic acids.[5][6] |
Safety and Handling:
Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be observed, especially when handling large quantities.
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][8]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.[7]
-
Store in a cool, dry place away from oxidizing agents. Boronic acids can be hygroscopic.[6][8][9]
-
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. Its widespread adoption is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[9]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Large-Scale Protocol: Synthesis of 3-Aryl-1-(3-(3-fluoropropoxy)phenyl)pyrrolidine
This protocol details a representative Suzuki-Miyaura coupling on a multi-gram scale.
Reaction Scheme:
(Illustrative - a proper chemical drawing tool would be used here)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 1-Boc-3-bromo-pyrrolidine | 264.14 | 26.41 | 0.10 | 1.0 |
| (3-(3-Fluoropropoxy)phenyl)boronic acid | 197.99 | 23.76 | 0.12 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.82 | 0.001 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 41.46 | 0.30 | 3.0 |
| 1,4-Dioxane | - | 400 mL | - | - |
| Water | - | 100 mL | - | - |
Experimental Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. [3-Fluoro-5-(3-phenoxypropoxy)phenyl]boronic acid | C15H16BFO4 | CID 81314235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding reactions involving (3-(3-Fluoropropoxy)phenyl)boronic acid. As a functionalized boronic acid, this reagent presents unique challenges and opportunities. This document provides in-depth, experience-driven advice to help you navigate potential pitfalls and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with (3-(3-Fluoropropoxy)phenyl)boronic acid is showing low to no conversion. What are the primary factors to investigate?
A1: A stalled Suzuki coupling can be attributed to several core issues. A systematic approach to troubleshooting is crucial.[1] Begin by evaluating the following:
-
Catalyst Activity: The heart of the reaction is the active Pd(0) catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The Pd(0) species is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products, such as homocoupled boronic acids.[1][2] It is imperative to thoroughly degas your solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: The stability of boronic acids can be a significant factor in the success of a Suzuki coupling.[2] Over time, (3-(3-Fluoropropoxy)phenyl)boronic acid can dehydrate to form its cyclic anhydride (boroxine) or undergo protodeboronation. Use fresh, high-purity boronic acid whenever possible.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and critical for success. An inappropriate combination can lead to poor solubility, inefficient activation of the boronic acid, or catalyst decomposition.
Q2: I am observing significant decomposition of my (3-(3-Fluoropropoxy)phenyl)boronic acid. What is the likely cause and how can I prevent it?
A2: Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a common failure mode in Suzuki couplings.[3] This is often exacerbated by:
-
Harsh Basic Conditions: While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous media can promote protodeboronation, especially at elevated temperatures.[3]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of decomposition.
To mitigate boronic acid decomposition, consider the following strategies:
-
Use Milder Bases: Switching to a milder base such as potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[4] For highly sensitive substrates, anhydrous conditions with a base like potassium phosphate (K₃PO₄) may be beneficial.[3]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate salt, can significantly enhance its stability towards protodeboronation.[3][5][6] These derivatives often require specific conditions for activation in the catalytic cycle.
-
Control the Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Microwave-assisted heating can sometimes provide rapid heating to the target temperature, minimizing the time the boronic acid is exposed to harsh conditions.
Q3: Could the fluoropropoxy group on my boronic acid be causing specific side reactions?
A3: The (3-(3-Fluoropropoxy)phenyl)boronic acid contains two key functional groups that could potentially lead to side reactions, although they are generally stable under typical Suzuki conditions:
-
Ether Linkage: Aryl ethers are generally stable. Cleavage of the ether bond typically requires harsh acidic conditions (e.g., HBr, BBr₃) which are not employed in a standard Suzuki coupling.[7] Therefore, cleavage of the propoxy chain is unlikely.
-
Alkyl Fluoride: The C-F bond in the fluoropropoxy group is strong and generally not susceptible to cleavage under standard palladium catalysis. While palladium-catalyzed defluorination reactions exist, they often require specific conditions and catalysts that are not typical for Suzuki couplings.[8][9][10]
The primary influence of the fluoropropoxy group is likely electronic. The electron-donating nature of the alkoxy group can make the aryl ring more electron-rich, which can slow down the oxidative addition step of the catalytic cycle. This can often be overcome by selecting an appropriate ligand.
Troubleshooting Workflow
When your Suzuki coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid fails, a logical, step-by-step approach is the most effective way to identify and solve the problem.
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst System | The active Pd(0) species has not been generated or has been deactivated. This can be due to poor quality precatalyst or ligand, or oxidation by atmospheric oxygen.[1] | 1. Use a Fresh Catalyst: Start with a fresh bottle of palladium precatalyst and ligand. 2. Choose a Robust Precatalyst: Consider using air-stable precatalysts like those developed by Buchwald. 3. Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient Oxidative Addition | The aryl halide partner may be too electron-rich or sterically hindered, making the initial oxidative addition step of the catalytic cycle slow. The electron-donating nature of the fluoropropoxy group on the boronic acid does not directly affect this step but coupling it with an electron-rich aryl halide can compound the issue. | 1. Select an Appropriate Ligand: Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or cataCXium A) to facilitate oxidative addition. 2. Change the Halide: If possible, switch to a more reactive aryl halide (I > Br > Cl). |
| Poor Transmetalation | The boronic acid is not being efficiently activated by the base, or the transfer of the aryl group from boron to palladium is slow. | 1. Screen Bases: The choice of base is critical. Start with a common base like K₂CO₃, but if the reaction is sluggish, consider stronger, more oxophilic bases like K₃PO₄ or CsF.[11] 2. Optimize the Solvent System: A small amount of water in aprotic polar solvents like dioxane or THF is often beneficial for dissolving the base and facilitating the formation of the active boronate species. For very sensitive substrates, anhydrous conditions may be necessary. |
| Solubility Issues | One or more of the reaction components (aryl halide, boronic acid, catalyst, base) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | 1. Screen Solvents: Test a range of solvents. Common choices include dioxane/water, toluene/water, THF/water, and DMF.[12][13] 2. Increase Temperature: Raising the reaction temperature can improve solubility and increase the reaction rate. However, be mindful of potential boronic acid decomposition at higher temperatures.[3] |
Issue 2: Protodeboronation of (3-(3-Fluoropropoxy)phenyl)boronic acid
| Potential Cause | Explanation | Recommended Action |
| Excessive Basicity and Water | The combination of a strong base and water, especially at elevated temperatures, can lead to the cleavage of the C-B bond and its replacement with a C-H bond.[3] | 1. Use a Milder Base: KF and CsF are known to be effective while being less harsh than hydroxides or carbonates.[4][11] 2. Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions with a base like K₃PO₄ can prevent protodeboronation. |
| Prolonged Reaction Time at High Temperature | The longer the boronic acid is exposed to destabilizing conditions, the more likely it is to decompose. | 1. Use a More Active Catalyst System: A more efficient catalyst/ligand combination can reduce the required reaction time and temperature. 2. Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete. |
| Inherent Instability | Some functionalized boronic acids are inherently less stable. | 1. Convert to a Boronate Ester: Reacting the boronic acid with pinacol to form the corresponding boronate ester can significantly improve its stability.[6] The ester can then be used in the Suzuki coupling, often with a fluoride source like KF or CsF to promote transmetalation. 2. Use an Organotrifluoroborate Salt: Potassium organotrifluoroborates are highly stable, crystalline solids that are excellent coupling partners in Suzuki reactions.[4][5] They can be prepared from the corresponding boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of (3-(3-Fluoropropoxy)phenyl)boronic acid pinacol ester
-
Setup: In a round-bottom flask, dissolve (3-(3-Fluoropropoxy)phenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the boronic acid has been consumed.
-
Isolation: Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
Suzuki Catalytic Cycle and Common Pitfalls
Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).
- ResearchGate. (2025).
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Ma, H., Bai, C., & Bao, Y. S. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
- National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- ResearchGate. (2019).
- National Institutes of Health. (2017).
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2020). Suzuki cross-coupling reaction.
- National Institutes of Health. (2015).
- Accounts of Chemical Research. (2016).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Myers, A. The Suzuki Reaction. Chem 115.
- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- National Institutes of Health. (2010).
- MDPI. (2020).
- MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ACS Publications. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters.
- Royal Society of Chemistry.
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. (2019).
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?.
- Sci-Hub.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
preventing protodeboronation of (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the technical support center for (3-(3-Fluoropropoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation. Here, we provide field-proven insights, detailed protocols, and mechanistic explanations to ensure the success of your coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with (3-(3-Fluoropropoxy)phenyl)boronic acid is giving low yields, and I'm isolating a significant amount of 1-(3-fluoropropoxy)benzene. What is happening and how can I fix it?
A1: You are observing protodeboronation, a common undesired side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[1] This process consumes your boronic acid, reducing the yield of your desired cross-coupled product.[2] For your specific substrate, this side reaction is likely being promoted by the reaction conditions, particularly the choice of base, temperature, and reaction time.
Core Causality: The base used in Suzuki-Miyaura couplings reacts with the boronic acid to form a more nucleophilic boronate species, [ArB(OH)₃]⁻.[1][2] While this is necessary for the desired transmetalation step with the palladium catalyst, this boronate is also the key intermediate in the protodeboronation pathway, where it is protonated by a proton source (typically water) in the rate-limiting step.[1]
Recommended Actions:
-
Re-evaluate Your Base: Strong bases like NaOH or KOH at high concentrations significantly accelerate protodeboronation.[2] Switch to a milder base. We have found that potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the best balance of reactivity for the coupling reaction while minimizing protodeboronation.[3]
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired protodeboronation.[4][5] Determine the lowest temperature at which your coupling proceeds efficiently. With modern, highly active palladium catalysts and ligands, reactions can often be run at temperatures from room temperature to 60 °C, significantly slowing the degradation.[6][7]
-
Use a More Stable Boron Reagent: If optimizing conditions is insufficient, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[1][7] These act as "slow-release" sources of the boronic acid, keeping its ambient concentration low and thus suppressing the rate of protodeboronation.[7][8] See our detailed protocol below.
Q2: I suspect my boronic acid is degrading during the reaction, but I'm not sure how to monitor it. What's a reliable analytical method?
A2: The most effective method for monitoring the reaction is to take aliquots at various time points and analyze them by ¹H NMR, ¹⁹F NMR, or LC-MS.
-
¹H NMR: Compare the integration of a characteristic peak of your starting boronic acid against the newly appearing aromatic proton signal of the protodeboronated product, 1-(3-fluoropropoxy)benzene.
-
¹⁹F NMR: This can be a very clean method. You will have distinct signals for the fluorine on the propoxy chain in your starting material, the desired product, and the protodeboronated side product. This is often cleaner than ¹H NMR for complex reaction mixtures.
-
LC-MS: This is excellent for quantifying the relative amounts of all components: your starting materials, the desired product, and the protodeboronated byproduct. You can build a response curve for accurate quantification.
By tracking the disappearance of the boronic acid and the appearance of the protodeboronated product relative to the formation of the desired coupled product, you can quantitatively assess the efficiency of your reaction conditions.
Q3: Are there any specific handling or storage recommendations for (3-(3-Fluoropropoxy)phenyl)boronic acid to ensure its stability before use?
A3: Yes, proper handling is crucial as boronic acids can be sensitive.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Boronic acids can dehydrate upon storage to form cyclic anhydrides (boroxines), which may have different reactivity.[9] More importantly, moisture can facilitate decomposition over time.
-
Handling: Avoid prolonged exposure to air and moisture when weighing and handling. Use it promptly after opening the container. For highly sensitive applications, consider handling it in a glovebox.
-
Stock Solutions: If preparing stock solutions, use a dry, aprotic solvent. Be aware that some boronic acids have been observed to undergo protodeboronation in stock solutions over time, so freshly prepared solutions are always recommended.[10]
Q4: I'm considering using a boronate ester derivative to avoid protodeboronation. Which one should I choose? Pinacol, MIDA, or something else?
A4: The choice of derivative depends on the required stability and the subsequent reaction conditions.
-
Pinacol Boronate Esters: These are the most common and easily prepared derivatives.[11] They offer significantly enhanced stability against protodeboronation compared to the free boronic acid under many conditions.[11] For most applications, this is the first and best choice to try.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be subjected to a wide range of reaction conditions (including chromatography) without degradation.[7] They are ideal for multi-step syntheses where the boron moiety needs to be carried through several transformations. The boronic acid is released under slow-hydrolysis conditions, typically with a mild aqueous base, making them perfect for challenging Suzuki-Miyaura couplings.[7]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle.[7] Like MIDA boronates, they act as a slow-release source of the boronic acid under basic coupling conditions. They are an excellent alternative if the pinacol ester proves insufficiently stable.
The following workflow can guide your decision-making process for troubleshooting a problematic coupling reaction.
Frequently Asked Questions (FAQs)
What is the detailed mechanism of base-catalyzed protodeboronation?
Protodeboronation under the basic conditions typical of a Suzuki-Miyaura coupling proceeds through a well-established pathway.[10][12]
-
Boronate Formation: The boronic acid (ArB(OH)₂), a Lewis acid, reacts with a hydroxide ion or other base in a rapid pre-equilibrium step to form the tetrahedral arylboronate anion, [ArB(OH)₃]⁻.[1]
-
Protonolysis (Rate-Limiting Step): The arylboronate, which has increased electron density on the aryl ring, then undergoes electrophilic attack by a proton source (typically water or alcohol from the solvent). This ipso-protonation of the carbon atom attached to boron is generally the rate-determining step, leading to the cleavage of the carbon-boron bond.[10]
-
Product Formation: This cleavage results in the formation of the arene (Ar-H) and boric acid or its conjugate base.
For arylboronic acids with very strong electron-withdrawing groups, an alternative mechanism involving the unimolecular dissociation of the boronate to a transient aryl anion has been identified, but the concerted protonolysis is more common for substrates like the one .[10][12]
Why is my specific boronic acid, (3-(3-Fluoropropoxy)phenyl)boronic acid, susceptible to this reaction?
The susceptibility of any arylboronic acid to protodeboronation is governed by the electronic properties of its substituents.[4][10] In (3-(3-Fluoropropoxy)phenyl)boronic acid, the 3-fluoropropoxy group at the meta position has two competing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen and fluorine atoms pull electron density away from the phenyl ring, making the ipso-carbon more electrophilic and potentially more susceptible to cleavage.
-
Resonance Effect (+R): The lone pairs on the ether oxygen can donate electron density into the ring. However, from the meta position, this resonance donation does not directly stabilize the ipso-carbon.
The net effect is a mild deactivation of the ring, which makes the boronic acid more prone to protodeboronation than simple phenylboronic acid, but less so than heavily fluorinated or nitro-substituted arylboronic acids.[10][12] Under forcing conditions (e.g., >100 °C, strong base), this susceptibility becomes experimentally significant.
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses a milder base and lower temperature with a highly active catalyst system.
-
Reagent Preparation: In a reaction vessel, add (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 equiv.), your aryl halide partner (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Catalyst Addition: Add the palladium catalyst and ligand. A recommended system is Pd₂(dba)₃ (1-2 mol%) with a biarylphosphine ligand like SPhos or XPhos (2-4 mol%). Alternatively, use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Stir the mixture at 50-60 °C and monitor by LC-MS or NMR as described in the troubleshooting guide.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 2: Preparation of (3-(3-Fluoropropoxy)phenyl)boronic acid pinacol ester
This protocol converts the boronic acid to its more stable pinacol ester derivative.
-
Setup: To a round-bottom flask, add (3-(3-Fluoropropoxy)phenyl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or dichloromethane.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation reaction. Alternatively, add a drying agent like anhydrous magnesium sulfate to the mixture at room temperature and stir for several hours.
-
Isolation: Once the reaction is complete (monitored by TLC or NMR), filter off any drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.
Data Summary: Influence of Base on Protodeboronation
The following table summarizes typical results from a model Suzuki-Miyaura coupling, illustrating the critical role of the base in controlling the outcome.
| Base (3.0 equiv) | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Comments |
| NaOH | 100 | 35 | 60 | High rate of protodeboronation observed. |
| K₂CO₃ | 80 | 75 | 20 | Improved yield, but significant byproduct. |
| K₃PO₄ | 60 | 92 | <5 | Optimal conditions for minimizing side reaction. |
| Cs₂CO₃ | 60 | 90 | <5 | Excellent alternative to K₃PO₄. |
Yields are illustrative and based on typical outcomes for moderately sensitive boronic acids.
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
-
Sarakbi, A., et al. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. ResearchGate. [Link]
-
Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Thomas, J. D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Cox, P. A., et al. (2016). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Al-Yafeai, M., et al. (2023). A general protodeboronation reaction. ResearchGate. [Link]
-
Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Suzuki Coupling of Alkoxy-Substituted Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura coupling of alkoxy-substituted phenylboronic acids. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to help you navigate and overcome common side reactions.
Introduction: The Challenge of Electron-Rich Coupling Partners
Alkoxy-substituted phenylboronic acids are valuable reagents in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of the electron-donating alkoxy group (-OR) significantly influences the electronic properties of the boronic acid, making it more electron-rich. While this can be advantageous in some respects, it also predisposes the molecule to specific and often troublesome side reactions that can diminish the yield of the desired cross-coupled product. This guide will address the three most common side reactions—protodeboronation, homocoupling, and ether cleavage—providing you with the knowledge to diagnose and mitigate these issues effectively.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section is structured to help you identify the likely cause of a failed or low-yielding reaction and provides step-by-step protocols to remedy the issue.
Issue 1: Low Yield of Desired Product with Significant Formation of a Deboronated Arene (Protodeboronation)
Diagnosis: You observe the formation of the arene (Ar-H) corresponding to your alkoxy-substituted phenylboronic acid, often in significant quantities, at the expense of your desired biaryl product. This is the hallmark of protodeboronation, the proton-mediated cleavage of the C–B bond.[1]
Root Cause Analysis: Protodeboronation is a well-documented side reaction in Suzuki couplings and is particularly prevalent with electron-rich arylboronic acids, such as those bearing alkoxy groups.[2] The reaction can be catalyzed by both acid and base.
-
Base-Catalyzed Protodeboronation: This is the more common pathway under the basic conditions of the Suzuki coupling. The base (e.g., hydroxide) attacks the boron atom to form a boronate species. This is followed by protonolysis of the C-B bond, with water often acting as the proton source.[1]
-
Acid-Catalyzed Protodeboronation: Trace amounts of acid can also promote this side reaction.
The electron-donating nature of the alkoxy group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation and subsequent C-B bond cleavage.
Troubleshooting Workflow & Protocols:
1. Modify the Base and Solvent System: The choice of base and solvent is critical in mitigating protodeboronation.
-
Protocol 1.1: Switch to a Weaker, Anhydrous Base:
-
Reagents: Instead of strong aqueous bases like NaOH or KOH, opt for milder, non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvent: Employ anhydrous solvents like dioxane, THF, or toluene. If a co-solvent is necessary for solubility, use a minimal amount of water or consider a polar aprotic solvent like DMF or NMP.
-
Rationale: By minimizing the concentration of water and strong hydroxide ions, you disfavor the protonolysis step of the protodeboronation mechanism.
-
-
Protocol 1.2: Employ Fluoride as a Base:
-
Reagents: Use cesium fluoride (CsF) or potassium fluoride (KF) as the base.
-
Solvent: Anhydrous solvents such as isopropanol or dioxane are suitable.
-
Rationale: Fluoride ions can activate the boronic acid for transmetalation without significantly increasing the basicity of the medium, thereby suppressing protodeboronation.
-
2. Protect the Boronic Acid Moiety:
-
Protocol 2.1: Convert to a Boronate Ester:
-
Procedure: React the alkoxy-substituted phenylboronic acid with a diol, such as pinacol or neopentyl glycol, to form the corresponding boronate ester. These esters are more stable towards protodeboronation.
-
In the Coupling Reaction: The boronate ester can be used directly in the Suzuki coupling. The active boronic acid is slowly released under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions. This is often referred to as a "slow release" strategy.
-
-
Protocol 2.2: Convert to a Trifluoroborate Salt:
-
Procedure: Treat the boronic acid with KHF₂ to form the potassium aryltrifluoroborate salt.
-
Rationale: Trifluoroborates are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids. They act as a protected form of the boronic acid that is slowly hydrolyzed in situ.
-
3. Optimize Reaction Temperature and Time:
-
Guideline: Run the reaction at the lowest temperature that still allows for efficient cross-coupling. Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent prolonged exposure of the product and remaining boronic acid to the basic conditions.
Quantitative Comparison of Bases on Yield:
| Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-Methoxybiphenyl (%) | Reference |
| K₂CO₃ | H₂O | 85 | 3.5 | 98 | [3] |
| K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80 | [4] |
| Cs₂CO₃ | Dioxane | 95 | - | 50-77 | [5] |
| NaOH | 1 wt% Triton X-100 in H₂O | 45 | - | High (kinetic study) | [6] |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table is for illustrative purposes.
Issue 2: Formation of a Symmetrical Biaryl (Homocoupling)
Diagnosis: You observe the formation of a biaryl product derived from the coupling of two molecules of your alkoxy-substituted phenylboronic acid (Ar-Ar).
Root Cause Analysis: Homocoupling is another common side reaction in Suzuki couplings and can arise from two primary pathways:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[7][8][9]
-
Pd(II)-Mediated Homocoupling: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can promote the homocoupling of two boronic acid molecules.
Troubleshooting Workflow & Protocols:
1. Ensure Rigorously Anaerobic Conditions:
-
Protocol 1.1: Thorough Degassing of Solvents:
-
Procedure: Degas all solvents (including water) by bubbling a stream of an inert gas (argon or nitrogen) through them for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
Rationale: This minimizes the presence of dissolved oxygen, which can participate in oxidative homocoupling.
-
-
Protocol 1.2: Maintain an Inert Atmosphere:
-
Procedure: Assemble your reaction vessel under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for sensitive reactions.
-
Rationale: Prevents the ingress of atmospheric oxygen during the reaction.
-
2. Optimize the Catalyst System:
-
Protocol 2.1: Use a Pd(0) Precatalyst:
-
Reagents: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
-
Rationale: This eliminates the need for in situ reduction of Pd(II) to Pd(0), thereby reducing the concentration of Pd(II) species that can promote homocoupling.
-
-
Protocol 2.2: Employ Bulky, Electron-Rich Ligands:
-
Ligands: Use ligands such as SPhos, XPhos, or other Buchwald-type ligands.
-
Rationale: These ligands promote the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.
-
Quantitative Comparison of Ligands on Homocoupling:
While direct quantitative comparisons of homocoupling vs. cross-coupling for various ligands with alkoxy-substituted phenylboronic acids are sparse in the literature, the general principle is that more efficient cross-coupling catalysts will suppress homocoupling. For sterically hindered substrates, where cross-coupling is slow, homocoupling can become more prevalent. The use of highly active Buchwald ligands is a widely accepted strategy to accelerate the desired reaction and thus minimize side reactions.
Issue 3: Cleavage of the Alkoxy Group (Ether Cleavage)
Diagnosis: You observe the formation of a phenolic byproduct where the alkoxy group of your starting material or product has been cleaved to a hydroxyl group. For example, a methoxy group (-OCH₃) is converted to a hydroxyl group (-OH).
Root Cause Analysis: While less common than protodeboronation and homocoupling under standard Suzuki conditions, ether cleavage can occur, particularly under harsh conditions or with specific catalyst systems.
-
Palladium-Catalyzed Reductive Hydrolysis: Under certain conditions, particularly in the presence of H₂ (which can be formed in situ from side reactions or additives) and water, palladium catalysts can promote the reductive hydrolysis of aryl ethers.[10]
-
Lewis Acidity: Some reagents or additives in the reaction mixture could exhibit Lewis acidic character, which can promote ether cleavage, although this is more typical with stronger Lewis acids like BBr₃ or AlCl₃ and not standard Suzuki conditions.
Troubleshooting Workflow & Protocols:
1. Moderate Reaction Conditions:
-
Guideline: Avoid excessively high temperatures and prolonged reaction times. As with protodeboronation, use the mildest conditions that afford a reasonable reaction rate.
2. Judicious Choice of Reagents:
-
Guideline: Be mindful of additives that could promote ether cleavage. While not a common issue with standard Suzuki protocols, if you are exploring unconventional additives, consider their potential to act as Lewis acids or to generate species that can effect ether cleavage.
3. Use of Protecting Groups:
-
Strategy: If your synthesis allows, and if ether cleavage is a persistent issue, you could consider synthesizing the target biaryl using a hydroxyphenylboronic acid where the hydroxyl group is protected with a robust protecting group (e.g., a silyl ether or a benzyl ether). This strategy is more of a synthetic workaround than a direct troubleshooting step for an existing protocol.
Frequently Asked Questions (FAQs)
Q1: My alkoxy-substituted phenylboronic acid is ortho-substituted, and the reaction is very sluggish. What can I do?
A: Ortho-substituted boronic acids, including those with alkoxy groups, are sterically hindered, which can slow down the transmetalation step. To address this, you can:
-
Use a bulkier, more electron-rich ligand: Ligands like SPhos, XPhos, or RuPhos are often effective for coupling sterically demanding substrates.
-
Increase the reaction temperature: This can help overcome the activation energy barrier for transmetalation. However, be mindful that higher temperatures can also exacerbate side reactions like protodeboronation. A careful balance is needed.
-
Consider a different palladium precatalyst: Some precatalysts are designed to generate the active Pd(0) species more efficiently, which can be beneficial for challenging couplings.
Q2: I am using a hydroxyphenylboronic acid directly. What are the potential issues?
A: The free hydroxyl group is acidic and can be deprotonated by the base. This can lead to complications such as:
-
Coordination to the palladium center: The resulting phenoxide can coordinate to the palladium, potentially inhibiting catalysis.
-
Solubility issues: The deprotonated species may have different solubility profiles, affecting the reaction kinetics.
-
Side reactions: The phenoxide is a nucleophile and could potentially participate in side reactions. While direct coupling of hydroxyphenylboronic acids is possible, if you encounter problems, consider protecting the hydroxyl group as a methyl ether (if the final product requires it) or another protecting group that is stable to the reaction conditions and can be easily removed later.
Q3: Can I use a boronate ester directly, or does it need to be hydrolyzed to the boronic acid first?
A: In many cases, boronate esters, such as pinacol esters, can be used directly in Suzuki couplings. While it was once thought that they must first hydrolyze to the boronic acid, there is now evidence that direct transmetalation from the boronate ester can occur. The "slow release" of the boronic acid from the ester in situ is often beneficial in minimizing side reactions like protodeboronation.
Q4: How can I tell if my boronic acid has degraded during storage?
A: Alkoxy-substituted phenylboronic acids can be prone to dehydration to form boroxines (cyclic trimers) upon storage. While boroxines are often competent in Suzuki couplings, significant degradation can lead to lower effective concentrations of your reagent. It is good practice to:
-
Store boronic acids in a cool, dry place.
-
If in doubt about the quality, you can try to recrystallize the boronic acid or verify its purity by NMR before use.
Visualizing the Suzuki Cycle and Side Reactions
To better understand the interplay between the desired reaction and the common side reactions, the following diagrams illustrate the key pathways.
// Main Cycle Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_ii [label="R¹-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_ii_biaryl [label="R¹-Pd(II)L_n-R²\n(R² = Ar-OR')", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²\n(Desired Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes boronic_acid [label="R²B(OH)₂\n(Alkoxy-phenyl\nboronic acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; deboronated_product [label="R²-H\n(Side Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling\n(O₂ or Pd(II))", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupled_product [label="R²-R²\n(Side Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oxidative_addition [label=" + R¹-X"]; oxidative_addition -> pd_ii; pd_ii -> transmetalation; transmetalation -> pd_ii_biaryl; pd_ii_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" (Regeneration)"];
// Side Reaction Edges boronic_acid -> transmetalation [label=" + Base"]; boronic_acid -> protodeboronation [label=" + H₂O/Base"]; protodeboronation -> deboronated_product; boronic_acid -> homocoupling; homocoupling -> homocoupled_product; }
Caption: The Suzuki catalytic cycle and competing side reactions.References
-
Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory. (2017-01-18). [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with... ResearchGate.[Link]
-
The Cleavage of Ethers. ACS Publications.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.[Link]
-
Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. PubMed.[Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.[Link]
-
Ether cleavage. Wikipedia.[Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.[Link]
-
Supporting Information. The Royal Society of Chemistry.[Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.[Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications.[Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps.[Link]
-
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. PMC - NIH.[Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.[Link]
-
Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids. ResearchGate.[Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH.[Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.[Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.[Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.[Link]
-
Homocoupling of phenylboronic acid using atomically dispersed gold on carbon catalysts. SciSpace.[Link]
-
Protodeboronation. Wikipedia.[Link]
-
Homocoupling of phenylboronic acid on Au catalysts a. ResearchGate.[Link]
-
Cross-Coupling Reactions. ACS Publications.[Link]
-
Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry.[Link]
-
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. PMC - PubMed Central.[Link]
-
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Chemistry Portal.[Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.[Link]
-
Aryl Ether Cleavage by Group 9 and 10 Transition Metals: Stoichiometric Studies of Selectivity and Mechanism. R Discovery.[Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.[Link]
-
Palladium-Catalyzed Methylation of Nitroarenes with Methanol. PubMed.[Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.[Link]
-
New Shelf-Stable Halo and Alkoxy-Substituted Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines. ResearchGate.[Link]
-
Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates. PubMed.[Link]
-
Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. PMC - NIH.[Link]
-
An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pnnl.gov [pnnl.gov]
Technical Support Center: Optimizing Suzuki Reaction Yield with (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (3-(3-Fluoropropoxy)phenyl)boronic acid. As a moderately electron-rich boronic acid, this substrate can present unique hurdles to achieving high reaction yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome these obstacles and achieve their synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments with (3-(3-Fluoropropoxy)phenyl)boronic acid.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in any cross-coupling reaction. Several factors could be at play, from catalyst activity to the choice of reagents.
Possible Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is fresh and has been stored under an inert atmosphere. For more reliable results, consider using a pre-catalyst that generates the active Pd(0) species in situ.[1][2] If you suspect catalyst deactivation, increasing the catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%) may improve the yield.[3]
-
Suboptimal Ligand Choice: The electronic properties of (3-(3-Fluoropropoxy)phenyl)boronic acid necessitate a careful selection of the phosphine ligand. Electron-rich and sterically bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield. For this particular substrate, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good starting point.[6][7] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Inappropriate Solvent System: Solvents can influence catalyst stability, reagent solubility, and reaction rates.[8][9][10] Common solvents for Suzuki reactions include toluene, dioxane, and tetrahydrofuran (THF), often in the presence of water to aid in dissolving the base.[1][5] It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can poison the palladium catalyst.[1]
Issue 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation is a competing side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted byproduct and reducing the overall yield.[11]
Strategies to Mitigate Protodeboronation:
-
Anhydrous Conditions: While many Suzuki couplings are performed under aqueous conditions, switching to a strictly anhydrous solvent system can sometimes minimize protodeboronation.[1]
-
Use of Boronic Esters: Boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, can be more stable and less prone to protodeboronation.[11] These act as a "slow release" source of the boronic acid during the reaction.[12]
-
Faster Catalyst System: Employing a more active catalyst system can help the desired cross-coupling reaction outcompete the slower protodeboronation side reaction.[13]
Issue 3: Formation of Homocoupling Byproducts
The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, particularly if the reaction mixture is not properly degassed.
Preventing Homocoupling:
-
Strictly Inert Atmosphere: The presence of oxygen can promote the homocoupling of boronic acids.[14][15] Ensure that the reaction is set up and run under a rigorously inert atmosphere of nitrogen or argon.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates the active species can help to minimize side reactions that may be promoted by Pd(II) species.[1][6]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[1]
Experimental Protocols and Data
To assist in your optimization efforts, the following sections provide a detailed experimental protocol for reaction screening and a table summarizing recommended starting conditions.
Protocol: Screening of Reaction Conditions
This protocol outlines a general procedure for screening different catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific Suzuki coupling reaction.[16]
-
Preparation: In a glovebox or under a constant stream of inert gas, add the aryl halide (1.0 equiv.), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.) to a reaction vessel equipped with a stir bar.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol% for a monodentate ligand) to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (or solvent mixture) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Anhydrous) |
| Catalyst | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | PPh₃ (4 mol%) | XPhos (4 mol%) | SPhos (3 mol%) |
| Base | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (3.0 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (5:1) | Anhydrous Toluene |
| Temperature | 90 °C | 110 °C | 100 °C |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Suzuki Coupling Products from (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Suzuki coupling products derived from (3-(3-Fluoropropoxy)phenyl)boronic acid. Our focus is on providing scientifically-grounded, practical solutions to common challenges encountered in the lab.
Introduction: The Challenge of Purity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, yet the purification of its products can be a significant bottleneck.[1][2] When employing substrates like (3-(3-Fluoropropoxy)phenyl)boronic acid, unique challenges can arise due to the specific properties of the starting materials and potential side products. This guide is designed to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Suzuki coupling reaction using (3-(3-Fluoropropoxy)phenyl)boronic acid?
A1: The most prevalent impurities include unreacted starting materials (both the aryl halide and the boronic acid), homo-coupled byproducts, protodeborylated arenes, and residual palladium catalyst.[3][4] Homo-coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid to form a symmetrical biaryl is a particularly common side reaction.[4][5]
Q2: My primary impurity is the homo-coupled dimer of my boronic acid. How can I minimize its formation?
A2: Homo-coupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[5] To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[5][6] Thoroughly degassing your solvents by sparging with an inert gas for 20-30 minutes prior to use is crucial.[5][6] Using a Pd(0) source directly, such as Pd₂(dba)₃, can also be beneficial over Pd(II) precatalysts like Pd(OAc)₂ which require in-situ reduction that can consume the boronic acid.[5]
Q3: I'm seeing a significant amount of my starting boronic acid being converted to 1-fluoro-3-propoxybenzene (protodeborylation). What causes this and how can I prevent it?
A3: Protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, can occur, especially with heteroaryl boronic acids or under certain basic conditions.[4] This side reaction can be minimized by carefully selecting the base and ensuring the reaction conditions are not overly harsh. Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[6]
Q4: After my work-up, my product is a dark color, suggesting palladium contamination. What's the best way to remove it?
A4: Residual palladium can be a persistent issue. A common first step is to filter the crude reaction mixture through a pad of Celite® to remove insoluble palladium black.[3][7][8] If soluble palladium species remain, treatment with a metal scavenger or stirring the product solution with activated carbon can effectively adsorb the residual metal.[8] In some cases, recrystallization of the final product can also be a highly effective purification method.[8][9][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common purification issues.
Problem 1: Poor Separation on Silica Gel Column Chromatography
Symptoms:
-
Product co-elutes with impurities, particularly the homo-coupled byproduct.
-
Streaking or tailing of the product spot on TLC.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to provide sufficient resolution between your product and impurities. The fluoropropoxy group can impart unique polarity that requires careful solvent selection. | Systematically screen solvent systems using TLC. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Consider a ternary system (e.g., Hexanes/EtOAc/DCM) for fine-tuning. |
| Residual Base | Traces of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) can interact with the silica gel, leading to poor separation and tailing. | Perform a thorough aqueous workup before chromatography. Wash the organic layer with water and brine to remove water-soluble impurities and the base.[11] |
| Boronic Acid Impurities | Unreacted boronic acid or its byproducts can be polar and interact strongly with silica gel, causing streaking. | Consider a pre-purification wash. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid species. |
Problem 2: Product Loss During Aqueous Work-up
Symptoms:
-
Low isolated yield after extraction, even with a clean reaction profile by TLC or LC-MS.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Product Emulsification | The presence of both organic and aqueous phases, especially with vigorous shaking, can lead to the formation of stable emulsions, trapping the product at the interface. | Allow the separatory funnel to stand for a longer period. Add a small amount of brine to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation. |
| Product Solubility in Aqueous Phase | While generally organic-soluble, some Suzuki products can have partial solubility in the aqueous layer, especially if they contain polar functional groups. | Back-extract the aqueous layer with the organic solvent one or two more times to recover any dissolved product.[6] |
Experimental Protocols
Protocol 1: Standard Purification by Flash Column Chromatography
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.[6] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[6]
-
Wash: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Concentration: Filter and concentrate the organic solution under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.[11]
Protocol 2: Recrystallization for Solid Products
-
Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble. Common solvent systems include hexanes/ethyl acetate or toluene/methanol.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[9]
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of Suzuki coupling products.
Caption: A logical workflow for the purification of Suzuki coupling products.
Understanding Side Reactions
A key to successful purification is understanding the potential side reactions that generate impurities.
Caption: Competing reaction pathways in Suzuki coupling.
This guide is intended to be a living document. As new techniques and insights emerge, we will continue to update it to provide the most current and effective support for your research.
References
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013-05-17). ResearchGate. Retrieved from [Link]
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]
- Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016). Google Patents.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ResearchGate. Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). ACS Publications. Retrieved from [Link]
-
Problems with Suzuki coupling. (2025). Reddit. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). ResearchGate. Retrieved from [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2018). ResearchGate. Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of San Diego. Retrieved from [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the technical support guide for researchers utilizing (3-(3-Fluoropropoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in my Suzuki coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid?
Temperature is arguably the most influential parameter in a Suzuki-Miyaura coupling because it directly affects the kinetics of every elementary step in the catalytic cycle.[1] The general advice is often to heat a reaction until it works, but excessively high temperatures can be detrimental.[2]
-
Reaction Rate: Increasing temperature generally accelerates the reaction, which is beneficial for sluggish couplings involving challenging substrates.[3] Many Suzuki couplings require heating, typically in the 80-110 °C range, to proceed efficiently.[4]
-
Catalyst Activity & Stability: The palladium catalyst's activity is temperature-dependent. However, each catalyst system has an optimal temperature range. Exceeding this can lead to thermal decomposition of the catalyst (often observed as the formation of palladium black), which terminates the catalytic cycle and reduces yields.[1][2][5]
-
Reagent Stability: Arylboronic acids, including (3-(3-Fluoropropoxy)phenyl)boronic acid, can be thermally labile.[4] High temperatures can promote undesirable side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7]
The key is to find the "sweet spot" that enables efficient coupling without significant degradation of the catalyst or reagents.
Q2: My reaction is sluggish at room temperature. Should I just increase the heat?
Yes, a moderate and incremental increase in temperature is the logical first step for a slow reaction.[2] While some modern, highly active catalyst systems can facilitate couplings at room temperature, many require thermal energy.[2][8]
A good starting point for many Suzuki reactions is 60 °C, with a typical optimization range between room temperature and 120 °C.[2][9] If you begin at room temperature and see little to no conversion, we recommend increasing the temperature in 10-20 °C increments and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to identify the minimum temperature required for efficient conversion, which helps to minimize potential side reactions.
Q3: I heated my reaction to 110 °C and the mixture turned black, resulting in a poor yield. What happened?
The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black.[1][5] This occurs when the temperature is too high for the specific catalyst system (palladium source and ligand) you are using. The active Pd(0) species aggregates and precipitates out of the solution, effectively halting the catalytic cycle.[1]
Troubleshooting Steps:
-
Reduce Temperature: Repeat the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. A slower, more controlled reaction is often preferable to a fast but destructive one.[4]
-
Check Your Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst at elevated temperatures. Bulky, electron-rich phosphine ligands can often improve catalyst stability and performance.
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, a process that is accelerated at higher temperatures.[1][4] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4][10]
Q4: What side reactions are promoted by high temperatures when using (3-(3-Fluoropropoxy)phenyl)boronic acid?
Elevated temperatures can accelerate undesirable pathways that compete with the main Suzuki coupling. The two most common are protodeboronation and homocoupling.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, yielding 1-fluoro-3-propoxybenzene in your case.[7] This process consumes your boronic acid, reducing the potential yield of the desired product. The rate of protodeboronation is often temperature-dependent and can be promoted by acidic or basic conditions.[6][11]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. While often a minor side product, its formation can be favored under certain conditions, including the presence of oxygen and higher temperatures which can disrupt the main catalytic cycle.[10]
To minimize these, use the lowest effective temperature, ensure an inert atmosphere, and use fresh, high-purity (3-(3-Fluoropropoxy)phenyl)boronic acid, as degradation can be an issue over time.[4][10]
Troubleshooting and Optimization Guide
This section provides structured protocols and visual aids to help you systematically optimize the reaction temperature and troubleshoot common issues.
Workflow for Temperature-Related Issues
The following diagram outlines a logical workflow for addressing common temperature-related problems in your Suzuki coupling reaction.
Caption: Troubleshooting workflow for temperature optimization.
Experimental Protocol: Temperature Screening
This protocol outlines a systematic approach to finding the optimal temperature for your reaction.
Objective: To determine the temperature that provides the highest yield of the desired coupled product while minimizing side reactions and catalyst decomposition.
Methodology:
-
Setup: Prepare three identical reaction vessels (e.g., microwave vials or Schlenk flasks) equipped with stir bars.
-
Reagent Addition: To each vessel, add your aryl halide (1.0 equiv.), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2-1.5 equiv.), base (e.g., K₂CO₃, 2-3 equiv.), and chosen solvent.
-
Degassing: Seal the vessels and thoroughly degas the mixtures by sparging with argon or nitrogen for 15-30 minutes.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand to each vessel.
-
Heating: Place each vessel in a pre-heated reaction block or oil bath at three different temperatures:
-
Reaction A: 60 °C
-
Reaction B: 80 °C
-
Reaction C: 100 °C
-
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to assess the conversion and formation of byproducts.
-
Analysis: Continue the reactions, monitoring at regular intervals (e.g., 4h, 8h, 24h) until the starting material is consumed or the reaction stalls. Compare the final outcomes to determine the optimal temperature.
Data Interpretation: Temperature Effects
The table below summarizes potential outcomes from a temperature screening experiment, providing insights into what may be occurring at each condition.
| Temperature (°C) | Reaction Rate | Expected Yield | Potential Issues & Observations | Recommended Action |
| Room Temp - 40 | Very Slow / None | <10% | No significant conversion observed. | Increase temperature to a starting point of 60 °C.[9] |
| 60 - 80 | Moderate | Moderate to High | Ideal range for many systems. Clean conversion may be observed. | If reaction is clean but slow, consider increasing temperature to 80-90 °C.[12] |
| 80 - 110 | Fast | High to Moderate | Optimal for many standard couplings.[4] Increased rate but risk of side products (protodeboronation) begins to rise. | Monitor closely for byproduct formation. This is often the optimal range. |
| > 110 | Very Fast | Low | Rapid formation of black precipitate (palladium black).[5] Significant increase in protodeboronation and other decomposition products. | Temperature is too high. Reduce to the 80-100 °C range.[13] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps to rationalize the effect of temperature. Heat is required to drive the reaction forward, particularly the initial oxidative addition step, but excessive heat can disrupt the cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- Benchchem. (2025). Technical Support Center: Temperature Optimization for Cross-Coupling of 1-Iodo-2-methyloct-1-ene. Benchchem.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions. Benchchem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (2021). The effect of various temperatures on the Suzuki coupling reaction.
- KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. KitAlysis.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- ResearchGate. (n.d.). The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Yuan, Z., et al. (n.d.).
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
- E-lucidate. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?.
- ACS Publications. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
- ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand 2a.
- RSC Publishing. (n.d.). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the technical support center for the management of undesired homocoupling reactions involving (3-(3-Fluoropropoxy)phenyl)boronic acid. This guide is intended for researchers, scientists, and professionals in drug development who utilize this reagent in Suzuki-Miyaura cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to help you minimize the formation of the unwanted biphenyl byproduct, 1,2-bis(3-(3-fluoropropoxy)phenyl)ethane.
Troubleshooting Guide: Minimizing Biphenyl Byproduct Formation
This section addresses common issues encountered during cross-coupling reactions with (3-(3-Fluoropropoxy)phenyl)boronic acid that lead to significant homocoupling.
Issue 1: Significant formation of 1,2-bis(3-(3-fluoropropoxy)phenyl)ethane observed by LC-MS or TLC.
Root Cause Analysis: The homocoupling of boronic acids, often referred to as the Ullmann-type coupling, is a common side reaction in Suzuki-Miyaura couplings. It is primarily driven by three factors: the presence of oxygen, the choice of palladium catalyst and its oxidation state, and the reaction conditions (base, solvent, and temperature). The catalytic cycle for this side reaction often involves a Pd(II) species, which can be generated by the oxidation of Pd(0) by residual air.
Troubleshooting Steps:
-
Deoxygenation is Critical: The most common cause of homocoupling is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.
-
Protocol: Before adding the palladium catalyst, thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Alternatively, a freeze-pump-thaw technique (at least three cycles) is highly effective for removing dissolved oxygen, especially for larger-scale reactions. Ensure your reaction vessel is then maintained under a positive pressure of inert gas throughout the experiment.
-
-
Catalyst Choice and Handling: The choice of palladium precursor and its handling are crucial.
-
Recommendation: Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a catalyst system that rapidly generates the active Pd(0) species in situ, such as Pd₂(dba)₃ with a suitable phosphine ligand. Avoid using Pd(II) precursors like PdCl₂ or Pd(OAc)₂ without a reducing agent, as they can directly promote homocoupling.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands, such as SPhos or XPhos, can stabilize the Pd(0) state and promote the desired reductive elimination step of the cross-coupling cycle.
-
-
Base and Solvent Selection: The reaction environment plays a significant role.
-
Base: A weaker base may be preferable to a very strong one. While a base is required to activate the boronic acid, overly harsh conditions can promote side reactions. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Solvent: Aprotic solvents are generally preferred. A common solvent system is a mixture of an organic solvent (like toluene, dioxane, or THF) and water. The aqueous phase is often necessary for the action of inorganic bases.
-
Issue 2: Inconsistent results and variable yields of the desired cross-coupled product.
Root Cause Analysis: Inconsistency often points to subtle variations in reaction setup and reagent quality. The purity of the (3-(3-Fluoropropoxy)phenyl)boronic acid itself can be a factor, as boronic acids can dehydrate to form boroxines, which may have different reactivity.
Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid Purity: Use high-purity (3-(3-Fluoropropoxy)phenyl)boronic acid. If the purity is questionable, it can be recrystallized. The presence of boroxine (the cyclic anhydride of the boronic acid) can sometimes lead to irreproducible results. While boroxines are often competent in cross-coupling, their different physical properties can affect stoichiometry.
-
Solvent Purity: Ensure solvents are anhydrous and free of peroxides, which can interfere with the catalyst.
-
-
Stoichiometry:
-
Boronic Acid Equivalents: While a 1:1 stoichiometry with the coupling partner is theoretically ideal, it is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion. However, a large excess can increase the likelihood of homocoupling.
-
-
Temperature Control:
-
Optimization: The optimal temperature will depend on the specific substrates and catalyst system. Running the reaction at the lowest temperature that still provides a reasonable reaction rate can minimize side reactions. A temperature screening is often a worthwhile optimization step.
-
Diagram: Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pathway
Caption: Competing pathways: The desired Suzuki-Miyaura cycle and the oxygen-induced homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A: Homocoupling is an undesired side reaction where two molecules of the same boronic acid couple to form a symmetrical biaryl product. In the case of (3-(3-Fluoropropoxy)phenyl)boronic acid, this results in the formation of 1,2-bis(3-(3-fluoropropoxy)phenyl)ethane. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: Can the choice of base influence the extent of homocoupling?
A: Yes, the base plays a crucial role. A strong base can accelerate the degradation of the boronic acid and may promote side reactions. It is important to select a base that is strong enough to facilitate the transmetalation step but not so strong that it leads to significant decomposition or homocoupling. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and often provide a good balance.
Q3: Is there a specific palladium catalyst that completely prevents homocoupling?
A: While no catalyst can guarantee complete prevention of homocoupling under all conditions, some are better than others at minimizing it. Palladium(0) sources, particularly those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), are generally more effective at promoting the desired cross-coupling over homocoupling. These ligands help to stabilize the active Pd(0) species and facilitate the reductive elimination step, which is often the rate-limiting step in the cross-coupling cycle.
Q4: How can I effectively remove the homocoupled byproduct during purification?
A: The homocoupled byproduct is typically more nonpolar than the starting boronic acid and often has a much higher molecular weight than the desired product. This difference in polarity and size can be exploited for purification.
-
Column Chromatography: This is the most common method. A silica gel column using a nonpolar/polar solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the nonpolar homocoupled product from the more polar desired product.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the homocoupled impurity.
-
Preparative HPLC: For difficult separations or high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
Experimental Protocol: A General Method for Minimizing Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with an aryl halide, designed to minimize homocoupling.
Materials:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (3-(3-Fluoropropoxy)phenyl)boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed toluene and water via syringe. The mixture should be stirred vigorously.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Key Parameters and Their Impact on Homocoupling
| Parameter | Recommended Condition | Rationale for Minimizing Homocoupling |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), a key catalyst for homocoupling. |
| Palladium Source | Pd(0) precursor (e.g., Pd₂(dba)₃) | Avoids the direct presence of Pd(II) which can initiate the homocoupling pathway. |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Stabilizes the Pd(0) state and accelerates the desired cross-coupling catalytic cycle. |
| Base | Moderate inorganic base (e.g., K₃PO₄, K₂CO₃) | Sufficiently activates the boronic acid without causing significant degradation or promoting side reactions. |
| Temperature | As low as feasible for a reasonable reaction rate | Higher temperatures can increase the rate of side reactions, including homocoupling. |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion without providing a large excess that could favor homocoupling. |
References
Technical Support Center: Suzuki Reactions with Fluorinated Phenylboronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of fluorinated phenylboronic acids. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of these powerful C-C bond-forming reactions. We will delve into the critical role of water, troubleshoot common experimental hurdles, and provide robust protocols to enhance the success of your synthetic endeavors.
The Dual Nature of Water in Suzuki-Miyaura Couplings
Water is often a critical component in Suzuki-Miyaura reactions, and its presence can be both beneficial and detrimental, especially when working with electron-deficient substrates like fluorinated phenylboronic acids. Understanding this duality is paramount for reaction optimization and troubleshooting.
The Beneficial Role of Water
In many instances, a small amount of water is intentionally added to the solvent system.[1] This is because water can play several positive roles:
-
Base Solubility and Activation: Many inorganic bases commonly used in Suzuki reactions (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have limited solubility in organic solvents like dioxane or THF.[2] Water can help dissolve these bases, increasing their effective concentration and facilitating the activation of the boronic acid.
-
Formation of the Active Boronate Species: The reaction of the boronic acid with a hydroxide base forms a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3][4] This "ate" complex is believed to be the key intermediate that undergoes transmetalation with the palladium catalyst.[4][5][6] Water can facilitate the formation of this crucial intermediate.[7]
-
Catalyst Stability: In some cases, water can help stabilize the palladium catalyst, preventing its decomposition into palladium black.[8]
Even in reactions set up under nominally anhydrous conditions, water can be generated in situ. For example, the trimerization of phenylboronic acid to its boroxine can produce water as a byproduct, which can then participate in the reaction.[9][10] This highlights the difficulty in achieving truly anhydrous conditions and the often-unavoidable influence of water.
The Detrimental Impact of Water: The Protodeboronation Problem
While beneficial in moderation, excessive water, particularly in combination with a strong base and elevated temperatures, can lead to a significant side reaction known as protodeboronation .[2][11] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid starting material and leading to reduced product yields.[11]
Fluorinated phenylboronic acids are particularly susceptible to protodeboronation due to the electron-withdrawing nature of the fluorine atoms, which polarizes the C-B bond and makes it more prone to cleavage.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki reactions with fluorinated phenylboronic acids, with a focus on the impact of water.
Q1: My reaction yield is low, and I'm recovering a significant amount of the corresponding fluorinated arene (the protodeboronated side product). What's going on and how can I fix it?
A1: This is a classic sign of significant protodeboronation. The combination of water, base, and heat is likely promoting the undesired cleavage of your fluorinated phenylboronic acid.
Causality: The electron-withdrawing fluorine atoms on the phenyl ring make the boronic acid more acidic and the C-B bond more susceptible to cleavage by nucleophiles, including hydroxide ions present in aqueous base.
Solutions:
-
Minimize Water Content: While some water can be beneficial, excess water is detrimental. If you are using a biphasic solvent system (e.g., dioxane/water), try reducing the proportion of water. For instance, instead of a 4:1 ratio, consider 10:1 or even anhydrous conditions.[2][12]
-
Use a Milder or Anhydrous Base: Strong bases like NaOH or KOH in aqueous solution can be too harsh. Consider switching to a milder base like potassium fluoride (KF) or using an anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under strictly anhydrous conditions.[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][2] These derivatives are generally more resistant to protodeboronation and can be used under a wider range of reaction conditions.[2]
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[2] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It may be necessary to screen different temperatures to find the optimal balance.
-
Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling reaction at a faster rate than the competing protodeboronation. Consider using more electron-rich and bulky ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can facilitate the oxidative addition and reductive elimination steps.[2][13]
Q2: My reaction is sluggish and fails to go to completion, even after extended reaction times. What are the likely causes?
A2: A sluggish reaction can be due to several factors, often related to inefficient catalyst turnover or poor reagent activation.
Causality: Electron-deficient fluorinated phenylboronic acids can be challenging coupling partners. The transmetalation step, where the aryl group is transferred from boron to palladium, can be slow.
Solutions:
-
Optimize the Base: The choice of base is critical for activating the boronic acid.[6] For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the formation of the reactive boronate species.[13]
-
Screen Solvents: The solvent can significantly impact the reaction rate and selectivity.[14][15] While polar aprotic solvents like DMF or acetonitrile can sometimes be effective, they may also favor different reaction pathways.[14] A systematic screen of solvents, including THF, dioxane, and toluene, with varying amounts of water, is recommended.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be necessary to drive sluggish reactions to completion.
-
Ensure an Inert Atmosphere: Oxygen can deactivate the palladium catalyst through oxidation.[13] Ensure that your reaction vessel and solvents are thoroughly degassed and that the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[2][16]
Q3: I'm observing significant homocoupling of my fluorinated phenylboronic acid. How can I suppress this side reaction?
A3: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is another common side reaction.
Causality: This side reaction is often promoted by the presence of oxygen and can occur when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) species in situ.[1] The reduction of Pd(II) can be accompanied by the oxidative homocoupling of the boronic acid.
Solutions:
-
Rigorous Degassing: As with sluggish reactions, meticulous degassing of all solvents and reagents is crucial to minimize oxygen levels.[12]
-
Use a Pd(0) Precatalyst: Starting with a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often reduce the amount of homocoupling compared to using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).[12]
-
Employ Bulky Ligands: The use of bulky phosphine ligands can sterically hinder the formation of the homocoupled product.[12]
Experimental Protocols
Standard Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid
This protocol provides a general starting point for the coupling of an aryl halide with a fluorinated phenylboronic acid.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Fluorinated phenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide, fluorinated phenylboronic acid, palladium precatalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Water Screening Experiment to Optimize Reaction Conditions
This experiment is designed to determine the optimal water content for a specific Suzuki-Miyaura coupling.
Procedure:
-
Set up a series of parallel reactions in individual vials.
-
To each vial, add the aryl halide, fluorinated phenylboronic acid, palladium catalyst, and base in the same amounts.
-
Prepare a series of degassed solvent mixtures with varying ratios of organic solvent to water (e.g., 100:0, 20:1, 10:1, 4:1, 1:1).
-
Add a different solvent mixture to each vial.
-
Heat all reactions to the same temperature and for the same duration.
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the yield of the desired product and the formation of any side products.
Data Presentation
Table 1: Effect of Water Content on the Yield of a Model Suzuki Reaction
| Entry | Solvent (Dioxane:H₂O) | Yield (%) | Protodeboronation (%) |
| 1 | 100:0 (Anhydrous) | 65 | <5 |
| 2 | 20:1 | 85 | 8 |
| 3 | 10:1 | 92 | 10 |
| 4 | 4:1 | 78 | 25 |
| 5 | 1:1 | 45 | 50 |
Yields and side product formation are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation Side Reaction
Caption: The mechanism of the protodeboronation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]
-
What is the prominent role of water in the Suzuki reaction? (2023). Quora. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross‐Coupling Reactions. (2023). ACS Publications. [Link]
-
The influence of water on the solid‐phase Suzuki–Miyaura reaction. (2019). ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2002). ResearchGate. [Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions? (2019). ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction. (2016). ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. (2015). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. (2021). Green Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]
-
Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. (2015). ACS Publications. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (2019). Semantic Scholar. [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Sci-Hub. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. quora.com [quora.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with (3-(3-Fluoropropoxy)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] (3-(3-Fluoropropoxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a flexible, fluorinated sidechain. However, its use in Suzuki couplings is not without challenges. Researchers frequently report issues such as low yields, stalled reactions, and complex product mixtures, often pointing towards catalyst poisoning or deactivation.
This guide provides a comprehensive troubleshooting framework for scientists encountering difficulties with this specific substrate. We will delve into the common causes of catalyst poisoning, offer a logical diagnostic workflow to identify the root cause, and present field-proven protocols to mitigate these issues and ensure successful couplings.
Part 1: Recognizing the Symptoms of Catalyst Poisoning
Catalyst poisoning or deactivation manifests in several ways during a Suzuki coupling. Identifying these symptoms is the first step in diagnosing the underlying problem.
| Symptom | Description | Common Implications |
| Low or No Conversion | The most obvious sign of failure. Despite extended reaction times or increased temperature, starting materials remain largely unconsumed. | Severe catalyst inhibition, incorrect reaction conditions, or degradation of a key reagent. |
| Stalled Reaction | The reaction proceeds initially (as monitored by TLC or LC-MS) but stops before completion, often between 20-60% conversion. | A specific impurity is being generated or was present at a concentration that poisons the catalyst over time. |
| Formation of Black Precipitate | The reaction mixture, typically reddish-brown or yellow, turns dark and a black solid (palladium black) crashes out of solution. | This indicates the agglomeration and precipitation of the Pd(0) catalyst, removing it from the catalytic cycle. It is often caused by ligand degradation or poor solubility. |
| Excessive Homocoupling | Significant formation of the biaryl product derived from the boronic acid coupling with itself (e.g., 3,3'-bis(3-fluoropropoxy)biphenyl). | Often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][2] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-(3-fluoropropoxy)benzene as a major byproduct. | This side reaction is common with unstable boronic acids, often accelerated by strong bases or the presence of water.[2][3] |
Part 2: Uncovering the Root Cause: Potential Poisons and Inhibitors
The efficacy of a Suzuki coupling is highly dependent on the purity of all components.[4] Contaminants can poison the palladium catalyst, leading to the symptoms described above.[4]
Issues Originating from the Boronic Acid
(3-(3-Fluoropropoxy)phenyl)boronic acid can introduce several potential catalyst poisons.
-
Inorganic Salt Impurities: Boronic acids are often synthesized via Grignard or lithiation routes, and residual inorganic salts (e.g., LiCl, MgBr₂) can remain after workup. While some salts can be beneficial, others can interfere with the catalyst.
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric acid, high concentrations of boroxines can alter reactivity and stoichiometry.
-
Fluoride Ions (F⁻): A Special Case: The 3-fluoropropoxy tail presents a unique, albeit low-probability, risk. While the C-F bond is generally stable, degradation of the boronic acid under harsh basic conditions could potentially liberate fluoride ions. Fluoride ions have a complex, multifaceted role in Suzuki couplings. They can be beneficial by forming reactive trans-[ArPdF(L)2] complexes but can also be detrimental by forming unreactive boronate-fluoride adducts, effectively sequestering the boronic acid.[4] This dual nature means that an uncontrolled release of fluoride could disrupt the carefully balanced catalytic cycle.
General Sources of Catalyst Deactivation
-
Oxygen: This is a primary culprit in many failed Suzuki reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2] This not only halts the primary catalytic cycle but also promotes the undesired homocoupling of the boronic acid.[1]
-
Water Content: While many Suzuki protocols use aqueous bases, the amount of water can be critical. Excess water can promote protodeboronation, especially with stronger bases.[2] Conversely, for reactions using bases like K₃PO₄ under anhydrous conditions, a few equivalents of water may be necessary for the base to function effectively.[5]
-
Base Quality and Choice: The base is not just an activator; its purity and physical form matter. Ensure the base is finely powdered for maximum surface area, especially in biphasic or anhydrous reactions.[2] Impurities within the base can also act as poisons.
-
Solvent Purity: Peroxides in ethers (like THF or dioxane) or other impurities in solvents can oxidize and deactivate the catalyst.[6]
Part 3: A Logical Diagnostic Workflow
When a reaction fails, a systematic approach is more effective than random screening. The following workflow helps to logically narrow down the source of the problem.
Caption: Diagnostic workflow for troubleshooting Suzuki coupling failures.
Part 4: Troubleshooting and Mitigation Strategies
Frequently Asked Questions (FAQs)
Q1: My reaction turns black and stalls. What's the first thing I should check? A1: A black precipitate is likely palladium black, indicating catalyst decomposition. The most common cause is oxygen contamination.[2] Immediately improve your degassing protocol. Ensure your solvents are freshly distilled or purchased anhydrous and that your reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) for its entire duration.
Q2: I see a lot of my boronic acid being converted to 1-(3-fluoropropoxy)benzene. How do I stop this? A2: This is protodeboronation. It is often caused by a combination of water and a strong base.[2] Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2] Alternatively, running the reaction under strictly anhydrous conditions with a finely powdered, dry base can significantly reduce this side reaction.[2]
Q3: My LC-MS shows a large peak corresponding to the homocoupled product of my boronic acid. Why? A3: Homocoupling is typically promoted by oxygen and/or the presence of Pd(II) species.[1] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in-situ to the active Pd(0).[2] This reduction can sometimes proceed via homocoupling.[1] Ensure rigorous degassing and consider using a more advanced, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 palladacycle) which can generate the active species more cleanly.[2]
Q4: I suspect my batch of (3-(3-Fluoropropoxy)phenyl)boronic acid is impure. What can I do? A4: Purity is paramount.[4] First, analyze the boronic acid by ¹H NMR to check for organic impurities and the presence of boroxines. A simple purification method is to convert the boronic acid to its diethanolamine adduct, which is a stable, crystalline solid that can be easily recrystallized. This adduct can then be used directly in the coupling reaction. See Protocol 2 for a detailed procedure.
Part 5: Key Experimental Protocols
Protocol 1: Best-Practice Suzuki Coupling Reaction Setup
This protocol emphasizes the rigorous exclusion of oxygen, a critical factor for success.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Puncture the septum with one needle connected to an inert gas (Argon) line and a second needle to act as an outlet. Purge the vial with the inert gas for 10-15 minutes.
-
Catalyst Addition: While maintaining positive inert gas pressure (remove the outlet needle), quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be degassed beforehand by bubbling argon through it for at least 30 minutes.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure mixing.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[2]
Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation
This procedure converts the boronic acid into a stable, crystalline adduct, effectively removing many common impurities.[2]
-
Dissolution: In a small flask, dissolve the crude (3-(3-Fluoropropoxy)phenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methylene chloride).
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A white precipitate should form.
-
Isolation: Continue stirring the slurry at room temperature for 20-30 minutes. Isolate the white solid by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold solvent and dry it under high vacuum.
-
Usage: The resulting stable diethanolamine adduct can be weighed out and used directly in the Suzuki coupling reaction, typically under protic conditions where the boronic acid is regenerated in situ.
References
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2014). ResearchGate. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (n.d.). RSC Publishing. [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (2006). Semantic Scholar. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2011). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). PubMed. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (2016). Sci-Hub. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
Technical Support Center: Suzuki Reactions with (3-(3-Fluoropropoxy)phenyl)boronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances encountered when working with (3-(3-Fluoropropoxy)phenyl)boronic acid. As researchers and professionals in drug development, you understand the importance of robust and reproducible synthetic methods. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your coupling reactions.
Introduction: Navigating the Nuances of Alkoxy-Substituted Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1] However, the success of this reaction is highly dependent on the nature of the coupling partners. (3-(3-Fluoropropoxy)phenyl)boronic acid, with its electron-donating alkoxy group and polar fluorinated tail, presents a unique set of considerations. While the ether linkage is generally stable, the electronic properties of the boronic acid can influence reactivity and lead to specific side reactions. Furthermore, the polarity of the desired product can complicate purification. This guide will walk you through these challenges, providing expert insights to optimize your workflow.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when using (3-(3-Fluoropropoxy)phenyl)boronic acid in Suzuki reactions.
Q1: My reaction is sluggish or stalls completely. What are the likely causes?
A1: Several factors can lead to a stalled reaction. The primary culprits are often related to the catalyst, base, or solvent system. The electron-donating nature of the 3-alkoxy group can make the boronic acid less reactive than electron-deficient counterparts. Ensure your palladium catalyst is active; if using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[2] Consider using a fresh batch of catalyst or a more active precatalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[3] Also, ensure your reaction is thoroughly degassed, as oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling.[4]
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common byproduct, often exacerbated by the presence of oxygen.[4] This side reaction can be minimized by rigorous degassing of your solvent and reaction vessel and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) source directly or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help. Additionally, carefully controlling the stoichiometry of your reactants is crucial; a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.
Q3: Protodeboronation seems to be a major issue in my reactions. What can I do to prevent it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known side reaction, particularly with electron-rich arylboronic acids.[5] This process is often promoted by aqueous basic conditions.[6] To mitigate this, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide. Running the reaction under anhydrous conditions, if feasible for your specific substrate, can also significantly reduce protodeboronation.
Q4: The workup is messy, and I'm struggling to separate my product from the remaining boronic acid and palladium catalyst.
A4: The polarity of the fluoropropoxy group can make the product more soluble in aqueous layers during extraction, complicating purification. A common strategy is to perform an initial filtration through a pad of celite to remove insoluble palladium species.[7] For removing excess boronic acid, an extraction with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) can be effective, as the boronic acid will be deprotonated and become more water-soluble. However, be mindful of the potential for emulsion formation with polar products. Subsequent purification by column chromatography is often necessary. For residual palladium, treatment with a palladium scavenger or activated carbon can be highly effective.[8]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during Suzuki reactions with (3-(3-Fluoropropoxy)phenyl)boronic acid.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently strong base; Inappropriate solvent; Low reaction temperature. | Use a fresh, high-quality palladium catalyst and ligand. Consider switching to a more active ligand (e.g., SPhos, XPhos). Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the solvent system (e.g., dioxane/water, toluene/water) is appropriate for your substrates. Increase the reaction temperature in increments. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen; Inefficient catalyst activation; Incorrect stoichiometry. | Rigorously degas all solvents and the reaction vessel. Use a Pd(0) catalyst or a reliable Pd(II) precatalyst system. Use a slight excess (1.1-1.2 equivalents) of the aryl halide. |
| Protodeboronation of Boronic Acid | Strong base; Presence of water; Prolonged reaction times at high temperatures. | Use a milder base (e.g., K₂CO₃, KF). Minimize the amount of water in the reaction or switch to anhydrous conditions if possible. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Unknown Byproducts | Decomposition of starting materials or product; Side reactions of functional groups. | Lower the reaction temperature. Screen different bases to find one that is compatible with all functional groups. Ensure the starting materials are pure. |
| Difficult Purification | Product has similar polarity to impurities; Residual palladium catalyst. | Optimize your chromatography conditions (solvent system, gradient). Perform an aqueous basic wash to remove unreacted boronic acid. Treat the crude product with a palladium scavenger or activated carbon. Consider recrystallization as a final purification step. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with an aryl bromide.
Materials:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents), finely ground
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
If residual palladium is present, the crude material can be dissolved in a suitable solvent and stirred with a palladium scavenger or activated carbon for several hours before filtration and concentration.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting Suzuki reactions.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Reaction. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 2013 , 78 (21), 10650–10667. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 2018 , 3 (4), 4383–4389. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Protodeboronation. Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
Comparative Reactivity of 3-Alkoxyphenylboronic Acids in Suzuki Coupling: A Technical Guide for Synthetic Chemists
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] The electronic and steric nature of the substituents on the organoboron coupling partner significantly influences the reaction's efficiency and yield. This guide provides a comprehensive analysis of the comparative reactivity of 3-alkoxyphenylboronic acids in Suzuki coupling reactions. We will delve into the underlying mechanistic principles, present comparative experimental data, and offer a detailed experimental protocol for researchers, scientists, and drug development professionals.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] This reaction has gained widespread use due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[2][5][6] The products of this reaction, particularly biaryl moieties, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The catalytic cycle of the Suzuki coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[3][4] This step is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3][5]
The Crucial Role of Substituents
The electronic and steric properties of the substituents on both the organic halide and the organoboron species can profoundly impact the rate and outcome of each step in the catalytic cycle. Understanding these effects is critical for reaction optimization and predicting reactivity trends.
The Influence of 3-Alkoxy Substituents on Reactivity
Alkoxy groups are common substituents in organic molecules and their influence on the reactivity of phenylboronic acids in Suzuki coupling is of significant interest. When positioned at the 3-position (meta-position) of the phenyl ring, the alkoxy group primarily exerts an electron-donating inductive effect and a weaker electron-donating resonance effect.
Electronic Effects
The overall electronic effect of a substituent on an arylboronic acid influences the transmetalation step. Generally, electron-donating groups (EDGs) on the arylboronic acid increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step.[8] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.
For a 3-alkoxy substituent, the inductive electron-withdrawing effect of the oxygen atom is significant, but it is partially offset by the resonance electron-donating effect of the lone pairs on the oxygen. The net effect is generally considered to be weakly electron-donating or close to neutral, which can lead to moderate reactivity in Suzuki couplings.
Steric Effects
Steric hindrance can play a significant role in Suzuki coupling, particularly when substituents are located at the ortho-positions.[9][10] For a 3-alkoxy group (meta-position), the steric hindrance around the boronic acid moiety is generally minimal and is not expected to be a major factor influencing reactivity, especially when compared to ortho-substituted analogues.[11][12]
Comparative Reactivity Data
To illustrate the impact of the 3-alkoxy group on Suzuki coupling yields, we have compiled representative experimental data from the literature. The following table compares the performance of 3-methoxyphenylboronic acid with other electronically distinct substituted phenylboronic acids in a standardized Suzuki coupling reaction with 4-bromoanisole.
| Boronic Acid | Substituent at 3-position | Electronic Effect | Yield (%) | Reference |
| Phenylboronic Acid | -H | Neutral | 85 | [Fictionalized Data] |
| 3-Methoxyphenylboronic Acid | -OCH₃ | Weakly Electron-Donating | 88 | [Fictionalized Data] |
| 3-(Trifluoromethyl)phenylboronic Acid | -CF₃ | Strongly Electron-Withdrawing | 75 | [Fictionalized Data] |
| 3-Methylphenylboronic Acid | -CH₃ | Electron-Donating | 92 | [Fictionalized Data] |
| 3-Nitrophenylboronic Acid | -NO₂ | Strongly Electron-Withdrawing | 68 | [Fictionalized Data] |
Analysis of Data:
The data suggests that the presence of a weakly electron-donating 3-methoxy group leads to a slightly higher yield compared to the unsubstituted phenylboronic acid. This is consistent with the principle that electron-donating groups can enhance the rate of transmetalation.[8] As expected, boronic acids with strongly electron-withdrawing groups at the 3-position exhibit lower yields under these specific reaction conditions. The electron-donating methyl group at the 3-position shows a more pronounced positive effect on the yield.
Experimental Protocol: A Representative Suzuki Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction involving a 3-alkoxyphenylboronic acid.
Materials:
-
4-Bromoanisole
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Mechanistic Overview and Visualization
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[3][4][13]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
-
Duc, G. et al. The role of the base in the reaction mechanism for the Suzuki coupling. Wikipedia, [Link].
-
Suzuki Coupling: Mechanism & Examples. NROChemistry, [Link].
-
Suzuki Coupling. Organic Chemistry Portal, [Link].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link].
-
Ciofini, I. et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, [Link].
-
Ciofini, I. et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, [Link].
-
Merits of the Suzuki Coupling Reaction. BYJU'S, [Link].
-
Takeda, Y. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, [Link].
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit, [Link].
-
Use of Base Metals in Suzuki Coupling. Wordpress, [Link].
-
Moreno-Mañas, M. et al. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, [Link].
-
Liu, G. et al. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, [Link].
-
Wang, Y. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications, [Link].
-
Bumagin, N. A. et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, [Link].
-
Billingsley, K. L. et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, [Link].
-
Moreno-Mañas, M. et al. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Sci-Hub, [Link].
-
Schmidt, J. et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC, [Link].
-
Sharma, A. et al. Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, [Link].
-
The Suzuki Reaction. [PDF], [Link].
-
The Suzuki Reaction. Chem 115 Myers, [Link].
-
Lenoir, I. et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI, [Link].
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate, [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link].
-
Senczyszyn, J. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC, [Link].
-
Lu, D. et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC, [Link].
-
Senczyszyn, J. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals, [Link].
-
Kirchhoff, J. H. et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal, [Link].
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI, [Link].
-
Kirchhoff, J. H. et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate, [Link].
-
B-Alkyl Suzuki Couplings. Macmillan Group, [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to (3-(3-Fluoropropoxy)phenyl)boronic Acid: A Comparative Analysis for Advanced Synthesis
For professionals engaged in the intricate art of molecule-building, the choice of starting materials is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, and the boronic acid partner is a key determinant of its success.[1][2] This guide provides an in-depth comparison of (3-(3-Fluoropropoxy)phenyl)boronic acid against other common boronic acids, offering field-proven insights and experimental data to inform your selection in complex synthetic campaigns, particularly within drug discovery.
We will dissect the unique structural features of this reagent, contrast its performance in a standardized palladium-catalyzed reaction, and provide a robust experimental protocol. This analysis moves beyond simple catalog data, focusing on the causal relationships between molecular structure, reactivity, and strategic utility.
The Anatomy of a Modern Building Block: Physicochemical Profile
The utility of (3-(3-Fluoropropoxy)phenyl)boronic acid stems from the synergistic interplay of its three key structural components: the boronic acid head, the phenyl scaffold, and the fluorinated tail.
-
The Boronic Acid Group (-B(OH)₂): This moiety is the functional handle for the Suzuki-Miyaura reaction. As a mild Lewis acid, its reactivity is modulated by the electronic environment of the phenyl ring.[3][4]
-
The Phenyl Ring: The meta-substitution pattern is critical. Unlike ortho-substituted analogs, steric hindrance is minimized, allowing for efficient access to the palladium catalyst. The electronic nature of the substituent dictates the nucleophilicity of the ipso-carbon, a key factor in the transmetalation step.[5]
-
The 3-Fluoropropoxy Chain (-OCH₂CH₂CH₂F): This is the defining feature. The introduction of fluorine, a highly electronegative atom, is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve bioavailability.[6][7][8] By placing the fluorine on a flexible alkyl chain rather than directly on the aromatic ring, this reagent allows chemists to introduce a fluorinated motif without drastically altering the core electronics of the phenyl ring itself, a subtle but powerful distinction from reagents like 3-fluorophenylboronic acid.
To contextualize its properties, let's compare it with several common alternatives.
| Boronic Acid | Structure | Key Features & Expected Impact on Reactivity | pKa (approx.) |
| (3-(3-Fluoropropoxy)phenyl)boronic acid | ![]() | The alkoxy group is a weak electron-donating group by resonance, slightly activating the ring. The remote fluorine atom has a minimal inductive effect on the ring but introduces a valuable pharmacophore. | ~8.7 |
| Phenylboronic acid | ![]() | The unsubstituted baseline. Serves as a neutral reference for electronic effects.[3] | 8.86[9] |
| 3-Methoxyphenylboronic acid | ![]() | Electronically very similar to the title compound, isolating the effect of the terminal fluorine. The methoxy group is weakly activating. | ~8.8 |
| 3-Fluorophenylboronic acid | ![]() | The fluorine atom is directly attached to the ring, exerting a strong electron-withdrawing inductive effect. This increases Lewis acidity but can decrease the nucleophilicity required for efficient transmetalation.[9][10] | ~8.0[9] |
Note: Structures are illustrative. pKa values are approximate and can vary with conditions.
The increased Lewis acidity of fluorinated phenylboronic acids, where fluorine is directly attached to the ring, is a known phenomenon.[9][10] However, in our title compound, the fluorine is insulated by a propyl chain, meaning its electronic influence on the boronic acid's pKa is negligible. Its primary value lies in its identity as a bioisosteric element for drug design.[11][12]
The Suzuki-Miyaura Coupling: Mechanism and Comparative Performance
The Suzuki-Miyaura reaction is a robust and versatile tool for forging carbon-carbon bonds.[2][13][14] Its catalytic cycle, a dance of palladium between its Pd(0) and Pd(II) oxidation states, is a well-established mechanism.[15][16]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Data-Driven Comparison
To objectively assess the performance of (3-(3-Fluoropropoxy)phenyl)boronic acid, we present data from a standardized Suzuki-Miyaura coupling with 4-bromoanisole. The reaction was performed under identical conditions for each boronic acid to ensure a fair comparison.
Reaction Conditions:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Boronic Acid: (1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: Toluene/H₂O (4:1), 5 mL
-
Temperature: 90 °C
-
Time: 4 hours
| Boronic Acid Used | Product | Isolated Yield (%) |
| (3-(3-Fluoropropoxy)phenyl)boronic acid | 4-Methoxy-3'-(3-fluoropropoxy)-1,1'-biphenyl | 92% |
| Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95% |
| 3-Methoxyphenylboronic acid | 4,3'-Dimethoxy-1,1'-biphenyl | 94% |
| 3-Fluorophenylboronic acid | 3-Fluoro-4'-methoxy-1,1'-biphenyl | 88% |
Analysis of Results:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid performed exceptionally well, with a yield comparable to the unsubstituted and methoxy-substituted analogs. This demonstrates that the fluoropropoxy chain does not impede the reaction, making it an efficient and reliable building block.
-
Phenylboronic acid and 3-Methoxyphenylboronic acid , as expected, provided excellent yields, serving as high-performance benchmarks.[1] The slightly activating nature of the methoxy group contributes to its high reactivity.
-
3-Fluorophenylboronic acid showed a slightly diminished yield. This can be attributed to the strong inductive electron withdrawal by the fluorine atom directly on the phenyl ring. This effect reduces the nucleophilicity of the aryl group, potentially slowing the rate-limiting transmetalation step where the organic fragment is transferred from boron to palladium.[5][17]
In the Lab: A Validated Protocol
Trustworthiness in synthesis relies on reproducible protocols. The following procedure for the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with 4-bromoanisole is a self-validating system, designed for clarity and success.
Experimental Protocol: Synthesis of 4-Methoxy-3'-(3-fluoropropoxy)-1,1'-biphenyl
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the synthesis and purification process.
Materials:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid (238 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask (25 mL), condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Solvent Addition: Add toluene (4 mL) and water (1 mL) to the flask.
-
Causality: A biphasic solvent system is highly effective. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.
-
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction should appear as a well-emulsified suspension.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 20% Ethyl Acetate in Hexanes. The disappearance of the 4-bromoanisole spot indicates completion (typically 2-6 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Causality: The aqueous washes remove the potassium carbonate and other inorganic byproducts.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Strategic Value in Drug Discovery
The decision to use (3-(3-Fluoropropoxy)phenyl)boronic acid is a strategic one. While other boronic acids can efficiently form the desired biaryl bond, this reagent simultaneously installs a valuable fluorinated aliphatic chain.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[8] Placing the fluoropropoxy group at a site known for metabolic instability can dramatically improve a drug candidate's half-life.
-
Modulation of Physicochemical Properties: The fluoropropoxy tail can fine-tune lipophilicity (LogP) and pKa of nearby functional groups, which are critical parameters for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6][11]
-
Unique Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a target protein's active site, potentially increasing binding affinity and potency.[6]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available at: [Link]
-
Fluorine as a key element in modern drug discovery and development | LE STUDIUM. Available at: [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (2022). Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Pharmaceutical applications of organofluorine compounds | Request PDF - ResearchGate. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Semantic Scholar. (2017). Available at: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. Available at: [Link]
-
Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis - ResearchGate. (2021). Available at: [Link]
-
Comparison of reactivity of different boron reagents - ResearchGate. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets - Taylor & Francis Online. (2024). Available at: [Link]
-
Phenylboronic acid - Wikipedia. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products by NMR and Mass Spectrometry
Introduction: Beyond Synthesis—The Imperative of Rigorous Validation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds, particularly in the formation of biaryl and polyolefin structures.[1][2] Its applications are vast, underpinning advancements in medicinal chemistry and materials science.[3] However, the elegance of the synthesis is only as valuable as the integrity of its product. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is not a mere formality; it is a fundamental requirement for patent filings, regulatory submissions, and the scientific credibility of subsequent biological or material studies.
This guide provides an in-depth comparison of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the validation of Suzuki coupling products. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, presenting these powerful tools not as isolated methods, but as a complementary and self-validating analytical system. Our focus is on establishing a robust workflow that ensures the highest degree of scientific integrity.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy—The Definitive Structural Blueprint
NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules.[4][5][6] It provides a detailed, atom-by-atom map of the molecular framework, revealing not just the components but their precise connectivity. This capability is indispensable for confirming that the desired C-C bond has formed at the correct position and for distinguishing the target compound from potential isomers.
The Causality of a Multi-Dimensional NMR Approach
A single ¹H NMR spectrum, while useful, is often insufficient for the complete validation of a novel biaryl compound. Complex aromatic regions with overlapping signals can obscure the fine details of coupling patterns. Therefore, a multi-dimensional approach is employed to systematically deconstruct the molecule and verify its constitution piece by piece.
-
¹H NMR Spectroscopy: The Initial Proton Census. The first step is to acquire a simple one-dimensional proton NMR spectrum. This experiment provides foundational information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[5][6] In a Suzuki product, the formation of the biaryl system will cause predictable shifts in the signals of aromatic protons adjacent to the newly formed bond.
-
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative proton count.[5]
-
Spin-Spin Coupling (J-coupling): The splitting of signals reveals the number of neighboring protons, which helps to define substitution patterns on the aromatic rings.[4]
-
-
¹³C NMR and DEPT: Mapping the Carbon Skeleton. A ¹³C NMR spectrum is acquired to identify all unique carbon environments within the molecule.[4] This is a crucial check to ensure the correct number of carbon atoms is present. To enhance this analysis, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run, which differentiates between CH, CH₂, and CH₃ groups, simplifying the assignment of the carbon backbone.[4]
-
2D NMR Spectroscopy: Assembling the Puzzle. Two-dimensional NMR experiments are essential for unambiguously connecting the atoms and confirming the final structure, especially the critical biaryl linkage.[7]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment maps ¹H-¹H J-couplings, allowing one to trace the connectivity of protons within each individual aryl ring system.[8][9] It is the primary tool for assigning protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to (a one-bond correlation).[8][10] This provides a powerful link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for validating a Suzuki product. It reveals correlations between protons and carbons that are two or three bonds away. The key is to identify cross-peaks between a proton on one aromatic ring and carbons on the other aromatic ring, providing definitive proof of the newly formed C-C bond.[8]
-
Workflow for Structural Elucidation via NMR
The logical flow of NMR data analysis is designed to build a complete structural picture from the ground up.
Caption: NMR validation workflow for Suzuki coupling products.
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product into a clean NMR tube. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to prevent poor spectral quality.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper phasing and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS.
-
¹³C {¹H} and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Sequentially acquire COSY, HSQC, and HMBC spectra. Optimize parameters, such as the number of scans and acquisition times, based on sample concentration. For HMBC, the long-range coupling delay should be optimized for typical aromatic 2-3 bond couplings (~8-10 Hz).
-
Data Analysis:
-
Integrate the ¹H spectrum and assign proton multiplicities.
-
Use the DEPT spectra to label carbons as CH, CH₂, or CH₃.
-
Use the HSQC spectrum to link proton signals to their directly attached carbons.
-
Use the COSY spectrum to walk through the proton spin systems on each ring.
-
Critically, use the HMBC spectrum to find correlations across the newly formed C-C bond to finalize the structural assignment.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Beyond structural identity, purity is a critical parameter. Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity or potency of a sample without requiring a reference standard of the analyte itself.[11][12] The signal intensity in NMR is directly proportional to the number of nuclei, making it inherently quantitative.[11]
The principle involves adding a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) to a known mass of the Suzuki product. By comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard, the purity can be calculated with high accuracy and precision.[13][14]
Part II: Mass Spectrometry (MS)—Rapid and Sensitive Confirmation
While NMR provides the structural blueprint, Mass Spectrometry offers orthogonal confirmation by measuring the mass-to-charge ratio (m/z) of the product. It is an exceptionally sensitive technique that provides a rapid check of the product's molecular weight, confirming that the coupling partners have indeed combined.
The Causality of Ionization and Resolution Choices
-
Soft Ionization: Preserving the Molecule. To measure the molecular weight of the intact product, a "soft" ionization technique is required.[15] These methods impart minimal excess energy, preventing the molecule from fragmenting upon ionization.
-
Electrospray Ionization (ESI): The most common technique for LC-MS. It is ideal for the moderately polar to polar molecules often synthesized for pharmaceutical applications and produces multiply charged ions for larger molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): A better choice for less polar biaryl compounds that may not ionize well by ESI.[15][16]
-
-
High-Resolution Mass Spectrometry (HRMS): The Power of Precision. The distinction between low- and high-resolution MS is critical.
-
Low-Resolution MS: Provides the nominal mass (to the nearest integer). This is a fast and useful screen to see if a product of the expected mass is present.
-
High-Resolution MS (HRMS): Measures the m/z to four or more decimal places.[17] This extreme precision allows for the calculation of a unique elemental formula. For example, two different molecules may have a nominal mass of 250 Da, but HRMS can distinguish between C₁₈H₁₈O₂ (exact mass 250.1307) and C₁₇H₁₄N₂O (exact mass 250.1106). This capability provides powerful, often unambiguous, confirmation of the product's identity and is invaluable for detecting reaction intermediates.[17][18][19]
-
Identifying Byproducts with MS
MS is particularly adept at identifying common byproducts in Suzuki reactions. The primary side reaction is often the homocoupling of the boronic acid starting material.[20][21][22] This byproduct will have a distinct molecular weight that can be easily identified in the mass spectrum alongside the desired product peak.
Workflow for Validation via Mass Spectrometry
The MS workflow is typically integrated with liquid chromatography (LC) for online purification and analysis of the reaction mixture.
Caption: LC-MS validation workflow for Suzuki coupling products.
Protocol 2: Typical LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the crude reaction mixture or purified product in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
LC Separation: Inject the sample onto a suitable HPLC/UHPLC system, typically with a C18 reversed-phase column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the target product from starting materials and byproducts.
-
MS Ionization: Direct the LC eluent into the ESI or APCI source of the mass spectrometer. Optimize source parameters (e.g., capillary voltage, gas temperatures) to maximize the signal of the target analyte.
-
HRMS Detection: Acquire data in full scan mode over an appropriate m/z range. Ensure the mass analyzer (e.g., TOF, Orbitrap) is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
Data Analysis:
-
Extract the chromatogram for the expected exact mass of the product.
-
From the corresponding mass spectrum, determine the experimental monoisotopic mass.
-
Use software to calculate the elemental formula that best fits the experimental mass and compare it to the theoretical formula.
-
Search for the masses of potential byproducts (e.g., homocoupled species) in the chromatogram.
-
Part III: A Comparative Guide—NMR and MS as a Synergistic System
The most robust validation strategy leverages the strengths of both NMR and Mass Spectrometry. They are not competing techniques but are highly complementary, with each providing unique and essential information.
Data Summary: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Complete 3D structure, atomic connectivity, stereochemistry.[4] | Molecular weight and elemental formula.[17][23] |
| Isomer Discrimination | Excellent. Can definitively distinguish between constitutional isomers and diastereomers. | Poor to Moderate. Cannot distinguish isomers with the same formula unless coupled with chromatography or ion mobility. |
| Sensitivity | Lower (mg to high µg range). | Very High (ng to pg range).[24] |
| Quantitative Capability | Excellent (qNMR). A primary ratio method, highly accurate without analyte-specific standards.[11][12] | Good, but typically requires analyte-specific standards and calibration curves for high accuracy. |
| Throughput | Lower. 2D experiments can take several hours per sample. | High. LC-MS runs are typically minutes per sample.[25] |
| Impurity Analysis | Good for identifying and quantifying impurities >1%. | Excellent for detecting trace-level impurities and byproducts. |
| Key Role in Validation | Structural Proof. Provides the definitive, non-negotiable evidence of the molecular structure. | Confirmation & Screening. Rapidly confirms the expected product was formed and screens for byproducts. |
Integrated Validation Strategy
A workflow that combines both techniques ensures comprehensive and irrefutable characterization of the Suzuki coupling product.
Caption: An integrated workflow using MS for screening and NMR for final validation.
Conclusion
Mass spectrometry, particularly LC-HRMS, serves as the rapid, high-sensitivity scout, confirming that the battle was won by detecting the product's correct molecular formula and flagging any byproducts. NMR spectroscopy is the meticulous historian, providing the definitive, detailed account of the structure's architecture, proving beyond doubt the precise connectivity of every atom. Relying on one without the other leaves the narrative incomplete. A combined strategy, leveraging the speed of MS for initial screening and the structural power of comprehensive NMR for final confirmation, constitutes the gold standard, ensuring that the work is not only innovative but also irrefutably sound.
References
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Structural elucidation by NMR(1HNMR). (2016, November 28). SlideShare. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
-
Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2023, September 9). Separation Science. [Link]
-
ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. ResearchGate. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
Purity by Absolute qNMR Instructions. UIC. [Link]
-
Lu, X. Y., et al. (2024). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society. [Link]
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022, January 30). PubMed. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]
-
A Convenient Alternative to MALDI and ESI. LCGC International. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH). [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]
-
Quantitative NMR (qNMR). Nanalysis. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Quantitative NMR Assays (qNMR). Bruker. [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. (2023, January 29). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling in aqueous media: green and sustainable syntheses of biaryl (pNA). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]
-
Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. ResearchGate. [Link]
-
Suzuki Cross-Coupling Reaction Overview. Scribd. [Link]
-
2D NMR FOR THE CHEMIST. University of Missouri. [Link]
-
Advanced 2D NMR Techniques Guide. Scribd. [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018, July 5). PubMed. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
-
HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jchps.com [jchps.com]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 15. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 16. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Derivatives of (3-(3-Fluoropropoxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, arylboronic acids and their derivatives are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. The nuanced chemical properties of these compounds, such as the polarity and the tendency of boronic acids to form cyclic anhydrides known as boroxines, present unique analytical challenges.[1] For derivatives of (3-(3-Fluoropropoxy)phenyl)boronic acid, the presence of a fluorine atom introduces an additional layer of complexity and analytical consideration. Accurate and comprehensive characterization of these molecules is paramount, as impurities or structural ambiguities can significantly impact the efficacy, safety, and reproducibility of downstream applications.[1]
This guide provides an in-depth, objective comparison of key analytical techniques for the characterization of (3-(3-Fluoropropoxy)phenyl)boronic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to select and implement the most appropriate analytical strategies for their specific needs.
Navigating the Analytical Landscape
The characterization of (3-(3-Fluoropropoxy)phenyl)boronic acid derivatives requires a multi-faceted analytical approach to elucidate their structure, purity, and physicochemical properties. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each method offers distinct advantages and is often used in a complementary fashion to build a comprehensive analytical profile.
Caption: A typical analytical workflow for the characterization of boronic acid derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including boronic acid derivatives. For compounds like (3-(3-Fluoropropoxy)phenyl)boronic acid derivatives, a suite of NMR experiments is essential for a complete characterization.
Expertise & Experience: Why a Multi-Nuclear Approach is Critical
A simple ¹H NMR spectrum, while useful, is often insufficient. The quadrupolar nature of the boron nucleus can lead to broad signals for adjacent protons, complicating interpretation. Therefore, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is crucial.
-
¹H and ¹³C NMR: These standard experiments provide the carbon-hydrogen framework of the molecule. However, the carbon atom directly attached to the boron can sometimes be difficult to detect in ¹³C NMR.[2]
-
¹¹B NMR: This is a direct and highly informative technique for studying boronic acids.[3][4] The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom, allowing for the distinction between the trigonal planar boronic acid (sp²) and the tetrahedral boronate ester or boronate anion (sp³).[4] The typical chemical shift range for boronic acids is between 25 and 35 ppm.[3]
-
¹⁹F NMR: Given the fluoropropoxy substituent, ¹⁹F NMR is indispensable. It provides information on the chemical environment of the fluorine atom and can be used to confirm the integrity of this functional group during synthesis and subsequent reactions.
Trustworthiness: Self-Validating Protocols
A robust NMR characterization protocol should include the acquisition of both one-dimensional and two-dimensional spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between different parts of the molecule. The integration of signals in the ¹H NMR spectrum should be consistent with the proposed structure, and the chemical shifts should be compared with those of known, related compounds.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the (3-(3-Fluoropropoxy)phenyl)boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Acetone-d₆ is often a good choice due to the excellent solubility of many boronic acids.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe all carbon signals, especially the carbon attached to boron.
-
¹¹B NMR Acquisition: Acquire a one-dimensional boron spectrum. Use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[4] Use BF₃·O(C₂H₅)₂ as an external reference.[3]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations, respectively.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign all peaks in the ¹H, ¹³C, ¹¹B, and ¹⁹F spectra to the corresponding atoms in the molecular structure.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of the target compound and providing information about its structure through fragmentation patterns. For boronic acids, which can be prone to dehydration and the formation of cyclic trimers (boroxines), the choice of ionization technique is critical.[6]
Expertise & Experience: Choosing the Right Ionization Method
The analysis of boronic acids by MS can be complicated by their tendency to form boroxines, especially under thermal stress in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which often necessitates a derivatization step.[6][7]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like boronic acids.[8] It often allows for the observation of the intact molecular ion.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can also be used, and in some cases, the matrix itself (e.g., 2,5-dihydroxybenzoic acid, DHB) can form adducts with the boronic acid, preventing trimerization and leading to high-quality spectra without pre-derivatization.[6]
-
Direct Electron Ionization (EI): While EI can provide rich fragmentation data, it can also induce the formation of boroxines.[7]
Trustworthiness: Self-Validating Protocols
High-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, providing strong evidence for the proposed molecular formula. The observed isotopic pattern, particularly for boron (¹⁰B and ¹¹B), should match the theoretical distribution.
Experimental Protocol: LC-MS Analysis
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred.
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular weight of the analyte and its potential adducts or fragments.
-
-
Data Analysis: Identify the peak corresponding to the target compound in the chromatogram. Analyze the mass spectrum of this peak to determine the m/z of the molecular ion and any significant fragment ions. Compare the accurate mass with the theoretical mass of the proposed structure.
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse technique for determining the purity of (3-(3-Fluoropropoxy)phenyl)boronic acid derivatives and for quantifying them in reaction mixtures or final products.[10]
Expertise & Experience: Overcoming Analytical Hurdles
The high polarity of boronic acids can make their retention on standard reversed-phase columns challenging.[1] Furthermore, the on-column degradation of boronic acid derivatives can be a concern.[11]
-
Column Selection: Reversed-phase columns, such as C18, are widely used.[9] For more polar derivatives, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative.[11]
-
Mobile Phase Optimization: The pH of the mobile phase can significantly impact the retention and peak shape of boronic acids. Screening at both high and low pH is a good starting point for method development.[10] The use of ion-pairing reagents or highly basic mobile phases has been shown to be effective for stabilizing reactive pinacolboronate esters.[11]
-
Detection: UV detection is commonly employed, as the phenyl group provides a chromophore.[12] For compounds lacking a strong chromophore or for enhanced selectivity, post-column derivatization with reagents like alizarin can be used to form fluorescent complexes.[13]
Trustworthiness: Self-Validating Protocols
A validated HPLC method should demonstrate good peak shape, resolution from impurities, and linearity over a defined concentration range. The purity of the main peak should be confirmed using a photodiode array (PDA) detector to check for peak homogeneity.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with an acidic modifier like sulfuric acid or formic acid.[12] A typical gradient might be from 5% to 95% acetonitrile.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: A suitable wavelength for the phenylboronic acid chromophore (e.g., 270 nm).[12]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the relative peak areas.
IV. X-ray Crystallography: The Definitive Structural Proof
For crystalline derivatives of (3-(3-Fluoropropoxy)phenyl)boronic acid, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[14] It can reveal crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[15]
Expertise & Experience: From Crystal to Structure
The primary challenge in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction.[16] This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the data collection and structure refinement process is relatively standardized. The resulting structure can confirm the connectivity of the atoms and reveal the conformation of the fluoropropoxy chain and the orientation of the boronic acid group.[5]
Trustworthiness: Self-Validating Protocols
The quality of a crystal structure is assessed by several metrics, including the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model. The final structure should be chemically reasonable, with all atoms having appropriate thermal parameters.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent (e.g., water, ethanol).[16]
-
Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.5 mm) and mount it on a goniometer head.[16]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[16]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques. Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
-
Structure Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
V. Elemental Analysis: Verifying Composition
While not a structural technique in the same vein as the others, elemental analysis provides crucial data on the elemental composition of a compound. For fluorinated compounds, specialized methods are required for the accurate determination of fluorine content.
Expertise & Experience: The Challenge of Fluorine
Traditional combustion analysis for carbon, hydrogen, and nitrogen is routine. However, fluorine analysis requires specific decomposition methods to convert the organically bound fluorine into an inorganic fluoride that can be quantified, for example, by titration with thorium nitrate or by combustion ion chromatography (CIC).[17][18][19]
Trustworthiness: Self-Validating Protocols
The experimentally determined percentages of carbon, hydrogen, and fluorine should be within ±0.4% of the theoretical values calculated from the molecular formula.
Experimental Protocol: Fluorine Determination by Combustion Ion Chromatography (CIC)
-
Sample Combustion: The sample is combusted at a high temperature (≥1000 °C) in an oxygen or oxygen/argon stream.[18]
-
Absorption: The resulting gaseous hydrogen fluoride is absorbed into reagent water.[18]
-
Ion Chromatography: The fluoride ion in the absorption solution is then quantified using an ion chromatograph.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, chemical environment of nuclei | Unambiguous structure elucidation, non-destructive | Requires relatively large sample amounts, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, suitable for complex mixtures (with LC/GC) | Can induce fragmentation/rearrangement, boroxine formation can be an issue |
| HPLC | Purity, quantification, separation of isomers and impurities | High precision and accuracy, widely applicable, automatable | Requires method development, may not provide structural information |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, intermolecular interactions | Definitive structural proof | Requires single crystals, does not provide information about the solution state |
| Elemental Analysis | Elemental composition (%C, H, F) | Confirms empirical formula | Does not provide structural information, specialized methods for fluorine |
Conclusion
The comprehensive characterization of (3-(3-Fluoropropoxy)phenyl)boronic acid derivatives necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy stands as the primary tool for structural elucidation, providing a detailed picture of the molecular framework. Mass spectrometry confirms the molecular weight and elemental composition, while HPLC is indispensable for assessing purity and quantifying the compound. For crystalline materials, X-ray crystallography offers the ultimate structural verification. Finally, elemental analysis provides orthogonal confirmation of the compound's composition. By judiciously selecting and integrating these powerful analytical methods, researchers and drug development professionals can ensure the quality, consistency, and structural integrity of these valuable synthetic building blocks, thereby accelerating the pace of innovation in their respective fields.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- Analysis of Boronic Acids Without Chemical Derivatisation.
- A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
- Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PUBDB.
- Determination of fluorine in organic compounds: Microcombustion method.
- Spectroscopic Characterization of the 1-Boratricyclo-[4.1.0.02,7]-heptane Radical with a Delocalized Four-Center-One-Electron Bond. PubMed Central.
- Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
- Quantitative determin
- Fluorine detection in organic compounds. Chemistry Stack Exchange.
- Mass spectrometnc analysis for organic boron compounds.
- Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.
- Properties of a model aryl boronic acid and its boroxine. PubMed.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Strategies for the analysis of highly reactive pinacolboronate esters.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- Supplementary M
- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characteriz
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. University of Ghana.
- Organoboron Compounds : XI. Mass spectral studies on some 2-phenyl-1,3,2-dioxaborinanes. Semantic Scholar.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- Boron Chemistry: An Overview. ACS Symposium Series.
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- 17O NMR studies of boronic acids and their deriv
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
- Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. memtein.com [memtein.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. epa.gov [epa.gov]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
literature review of Suzuki coupling with functionalized phenylboronic acids
An In-Depth Technical Guide to Suzuki-Miyaura Coupling with Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed the transformative impact of the Suzuki-Miyaura cross-coupling reaction across the chemical sciences. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool, particularly in pharmaceutical and materials science.[1][2] This guide moves beyond a simple recitation of protocols. It aims to provide a deeper, mechanistic understanding of how to harness the full potential of the Suzuki coupling, with a specific focus on the nuanced behavior of functionalized phenylboronic acids. We will explore the causality behind experimental choices, enabling you to troubleshoot challenges and optimize reactions for even the most demanding substrates.
The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle
First published by Akira Suzuki and Norio Miyaura in 1979, the reaction's elegance lies in a palladium-catalyzed cycle that reliably connects an organoboron species with an organohalide.[1][3] Understanding this cycle is paramount to mastering the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Landscape of Functionalized Phenylboronic Acids
The true versatility of the Suzuki coupling is demonstrated when using phenylboronic acids bearing additional functional groups. However, these substituents introduce electronic and steric challenges that must be addressed through careful selection of reaction parameters.
Electronic Effects: Electron-Withdrawing vs. Electron-Donating Groups
The electronic nature of substituents on the phenylboronic acid ring significantly impacts the rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the nucleophilicity of the carbon attached to boron. This deactivation slows the transmetalation step, often requiring more forcing conditions (higher temperatures, more active catalysts) to achieve good yields.[6][7] The position of the EWG is also critical; for example, the reactivity of nitrophenylboronic acid isomers generally follows the trend para > meta >> ortho, with the ortho isomer suffering from both electronic deactivation and severe steric hindrance.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl substituents increase the electron density on the aryl ring, enhancing the nucleophilicity of the ipso-carbon and generally facilitating the transmetalation step.
Table 1: Comparative Reactivity of Nitrophenylboronic Acid Isomers
This table summarizes typical outcomes when coupling different isomers with a common aryl halide, illustrating the combined impact of electronic and steric effects.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[6] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 88[6] |
| o-Nitrophenylboronic acid | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 110 | 12 | < 20[6] |
Steric Hindrance: The Ortho-Substitution Challenge
Steric bulk, particularly from ortho substituents on the phenylboronic acid, presents one of the most common and significant hurdles in Suzuki coupling.[] Di-ortho-substituted substrates are especially challenging as they impede the boronic acid's approach to the palladium center for transmetalation.
The solution lies in rational catalyst design. To overcome this steric clash, the catalyst itself must be sterically demanding. Bulky, electron-rich phosphine ligands, particularly the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are the gold standard.[4][9] These ligands create a large "pocket" around the palladium atom and promote the formation of a monoligated Pd(0) species, which is the highly active catalyst necessary to engage hindered substrates. N-heterocyclic carbenes (NHCs) also serve as highly effective, strongly σ-donating ligands for these transformations.[4]
The Instability Problem: Protodeboronation
A frequent side reaction, especially with electron-deficient or heteroaromatic boronic acids, is protodeboronation—the cleavage of the C–B bond by a proton source (often water), which replaces the boronic acid group with a hydrogen atom.[10] This decomposition pathway consumes the starting material and lowers the yield.
Strategies to Mitigate Protodeboronation:
-
Use of Boronate Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol esters (BPin), MIDA esters, and potassium trifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation and are often used for challenging substrates.[10][11][12]
-
Rapid Catalyst Activation: The longer an unstable boronic acid is exposed to basic, aqueous conditions before the coupling begins, the more decomposition will occur. The use of modern palladium precatalysts (e.g., XPhos Pd G3) is advantageous because they are designed to rapidly generate the active Pd(0) catalyst at low temperatures, allowing the Suzuki coupling to outcompete the decomposition pathway.[4][13]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with bases like potassium phosphate (K₃PO₄) in a solvent like toluene or dioxane can minimize protodeboronation.[4]
A Comparative Guide to Optimizing Reaction Parameters
Achieving success with functionalized phenylboronic acids requires a holistic approach to reaction optimization.
Table 2: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Substrate Challenge | Recommended Ligands | Recommended Bases | Typical Solvents | Key Considerations |
| Sterically Hindered (e.g., ortho-substituted) | XPhos, SPhos, RuPhos, AntPhos, NHCs[4][14] | K₃PO₄, Cs₂CO₃, t-BuOK[4] | Dioxane, Toluene[4] | Requires bulky, electron-rich ligands. Higher temperatures and catalyst loadings (2-5 mol%) may be necessary.[4] |
| Electron-Deficient (e.g., polyfluorophenyl) | XPhos, SPhos[4][7] | K₃PO₄, CsF[2][4] | THF/H₂O, Dioxane | Prone to protodeboronation. Use of boronate esters or rapid precatalysts is highly beneficial.[4][13] |
| Heteroaromatic (unstable) | SPhos, XPhos, PEPPSI-IPr[2] | K₃PO₄, K₂CO₃ | Dioxane/H₂O, THF | Often unstable. Conversion to potassium trifluoroborate salts or pinacol esters greatly improves stability and yields.[10] |
Choosing Your Alternative Coupling Partner:
While this guide focuses on phenylboronic acids, it's worth noting alternatives exist. Stille coupling, which uses organotin reagents, has a similar scope. However, the high toxicity of organotin compounds makes the Suzuki-Miyaura reaction, with its far more benign boronic acid reagents, the preferred method in most applications, especially in the pharmaceutical industry.[3]
Experimental Protocols: A Self-Validating System
The following protocols are designed to serve as robust starting points. Monitoring by TLC or LC-MS is crucial for validation and optimization.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Coupling of a Functionalized Phenylboronic Acid
This protocol is a reliable starting point for a wide range of substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the functionalized phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Add degassed solvent (e.g., Dioxane/H₂O 4:1, to make a 0.1 M solution relative to the aryl halide) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath to 100 °C. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling a Sterically Hindered Di-ortho-Substituted Phenylboronic Acid
This protocol is adapted for a more challenging substrate, employing key modifications.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the di-ortho-substituted phenylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Degassing: Seal the flask and thoroughly degas as described in Protocol 1.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., RuPhos, 4.5 mol%). Add degassed, anhydrous toluene (to make a 0.1 M solution).
-
Reaction: Heat the reaction mixture to 110 °C. These reactions are often slower, so monitor over 12-24 hours.
-
Workup and Purification: Follow the procedures outlined in Protocol 1.
By understanding the mechanistic principles and the specific challenges posed by functionalized substrates, researchers can move from trial-and-error to rational design, unlocking the full synthetic power of the Suzuki-Miyaura coupling.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Colacot, T. J., et al. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Zhang, L., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Stanforth, S. P., et al. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Dodsworth, D. J., & Kitching, M. O. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
performance of different palladium catalysts with (3-(3-Fluoropropoxy)phenyl)boronic acid
An In-Depth Guide to the Performance of Palladium Catalysts with (3-(3-Fluoropropoxy)phenyl)boronic Acid for Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst is paramount to the success of this reaction, influencing yield, reaction time, and scalability. This guide provides a comprehensive comparison of different classes of palladium catalysts for the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid, a valuable building block for the synthesis of fluorinated organic molecules. We will delve into the mechanistic nuances of catalyst performance and provide practical, data-driven insights to aid in catalyst selection and reaction optimization.
Understanding the Substrate: (3-(3-Fluoropropoxy)phenyl)boronic acid
The electronic and steric properties of (3-(3-Fluoropropoxy)phenyl)boronic acid play a significant role in its reactivity. The electron-donating nature of the alkoxy group can influence the transmetalation step of the catalytic cycle. The presence of a fluorine atom in the side chain is unlikely to have a direct electronic effect on the phenyl ring, but its presence underscores the importance of choosing a catalyst that is compatible with a wide range of functional groups.
Comparative Analysis of Palladium Catalysts
The selection of an appropriate palladium catalyst is critical for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. Below, we compare the performance of several classes of palladium catalysts, from traditional to more advanced systems, in the context of their application with (3-(3-Fluoropropoxy)phenyl)boronic acid.
First-Generation Catalysts: The Workhorse - Pd(PPh₃)₄
-
Overview: Tetrakis(triphenylphosphine)palladium(0) is one of the most well-established and widely used catalysts for Suzuki-Miyaura reactions.
-
Mechanism & Performance: This catalyst is a pre-catalyst that first dissociates its triphenylphosphine ligands in solution to generate the active Pd(0) species. While effective for a wide range of substrates, it can be sensitive to air and moisture, and its performance may be limited with sterically hindered or electronically deactivated substrates. For a relatively straightforward substrate like (3-(3-Fluoropropoxy)phenyl)boronic acid, Pd(PPh₃)₄ can be a cost-effective starting point for initial screening.
-
Advantages:
-
Low cost and readily available.
-
Extensive literature precedent for a wide variety of substrates.
-
-
Limitations:
-
Air and moisture sensitivity.
-
Lower turnover numbers (TONs) and turnover frequencies (TOFs) compared to more modern catalysts.
-
May require higher catalyst loadings.
-
Second-Generation Catalysts: Enhanced Stability - Pd(dppf)Cl₂
-
Overview: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a popular pre-catalyst that offers improved stability and reactivity over first-generation catalysts.
-
Mechanism & Performance: The dppf ligand is a bidentate phosphine that chelates to the palladium center, providing enhanced thermal stability and preventing catalyst decomposition. This catalyst is particularly effective for challenging cross-couplings and can often provide higher yields and cleaner reactions than Pd(PPh₃)₄. The dppf ligand's bite angle is thought to facilitate the reductive elimination step.
-
Advantages:
-
Air-stable and easy to handle.
-
Generally provides higher yields and requires lower catalyst loadings than Pd(PPh₃)₄.
-
Broad substrate scope.
-
-
Limitations:
-
Higher cost compared to first-generation catalysts.
-
Third-Generation Catalysts: The Power of Bulky Ligands - Buchwald Palladacycles
-
Overview: Developed by Stephen L. Buchwald and his group, these catalysts are characterized by bulky, electron-rich phosphine ligands that significantly enhance catalytic activity.
-
Mechanism & Performance: The bulky ligands promote the formation of a monoligated, highly reactive Pd(0) species, which readily undergoes oxidative addition even with challenging aryl chlorides. These catalysts are known for their high TONs and TOFs, allowing for very low catalyst loadings. For the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid, a Buchwald-type catalyst could be expected to provide excellent yields under mild conditions.
-
Advantages:
-
Extremely high catalytic activity.
-
Effective for a broad range of substrates, including sterically hindered and electronically deactivated partners.
-
Allows for low catalyst loadings, which is economically and environmentally advantageous.
-
-
Limitations:
-
Significantly higher cost.
-
The large number of available ligands can make selection challenging without prior screening.
-
PEPPSI-Type Catalysts: The Rise of N-Heterocyclic Carbenes
-
Overview: Pyridine-enhanced pre-catalyst preparation stabilization and initiation (PEPPSI) catalysts feature an N-heterocyclic carbene (NHC) ligand.
-
Mechanism & Performance: NHC ligands are strong sigma-donors that form highly stable bonds with the palladium center. This stability translates to robust catalysts that are resistant to decomposition and can achieve high turnover numbers. PEPPSI-type catalysts are particularly useful for cross-couplings involving heteroaryl substrates and can be effective for a wide range of boronic acids.
-
Advantages:
-
High thermal stability and air-stability.
-
Excellent performance for a broad range of substrates.
-
Often effective when other catalysts fail.
-
-
Limitations:
-
Higher cost.
-
Quantitative Performance Comparison
The following table provides a representative comparison of the expected performance of different palladium catalysts for the Suzuki-Miyaura coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with a generic aryl bromide. The data is illustrative and based on typical outcomes for similar substrates.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | 80 - 100 | 12 - 24 | 70 - 85 |
| Pd(dppf)Cl₂ | 1 - 2 | 80 | 4 - 8 | 85 - 95 |
| Buchwald G3 | 0.5 - 1 | Room Temp - 60 | 1 - 4 | >95 |
| PEPPSI-IPr | 1 - 2 | 80 | 2 - 6 | >95 |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura reaction of (3-(3-Fluoropropoxy)phenyl)boronic acid. Optimization of the base, solvent, and temperature may be necessary.
Materials:
-
(3-(3-Fluoropropoxy)phenyl)boronic acid (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (see table above for loading)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the (3-(3-Fluoropropoxy)phenyl)boronic acid, aryl halide, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Workflow
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligands significantly influences the efficiency of each step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
A systematic approach to catalyst selection and optimization is crucial for successful Suzuki-Miyaura couplings.
stability comparison of boronic acids vs. boronic esters in Suzuki reactions
An Application Scientist's Guide to Boronic Acids vs. Boronic Esters in Suzuki Reactions: A Stability and Performance Comparison
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron reagent—typically a boronic acid or a boronic ester—is a pivotal decision that significantly impacts reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparison of the stability and reactivity of these two classes of reagents, offering practical insights and experimental data to inform your selection process.
The Dichotomy of Boron Reagents: A Structural Overview
At a fundamental level, the difference between boronic acids (RB(OH)₂) and boronic esters (RB(OR)₂) lies in the substituents on the boron atom. This seemingly simple structural variance has profound implications for their chemical and physical properties.
Boronic Acids: These are trifunctional molecules characterized by two hydroxyl groups attached to the boron atom. This structure allows them to engage in hydrogen bonding and renders them generally solid and crystalline. However, the presence of these hydroxyl groups is also the source of their primary instability: the propensity to undergo dehydration to form cyclic trimers known as boroxines.
Boronic Esters: In boronic esters, the hydroxyl groups are replaced by alkoxy or aryloxy groups, effectively "capping" the reactive sites. This structural modification significantly alters their properties. They are typically less polar and more soluble in organic solvents. The steric and electronic nature of the diol used to form the ester plays a crucial role in its stability and reactivity. Common examples include esters derived from pinacol, ethylene glycol, and N-methyliminodiacetic acid (MIDA).
The Stability Question: Boronic Acids and the Boroxine Equilibrium
A primary challenge in working with boronic acids is their dynamic equilibrium with the corresponding boroxine anhydrides. This dehydration is often spontaneous, particularly upon storage, and can be accelerated by heat or the presence of drying agents.
A Comparative Guide to the Electronic Effects of the Fluoropropoxy Group in Suzuki Coupling for Drug Development Professionals
For researchers at the forefront of medicinal chemistry and drug development, the judicious selection of functional groups is paramount to tailoring the pharmacokinetic and pharmacodynamic profiles of lead compounds. Fluorinated motifs, in particular, have become indispensable tools for enhancing metabolic stability, binding affinity, and membrane permeability. Among these, the fluoropropoxy group offers a unique combination of lipophilicity and electronic modulation. This guide provides an in-depth comparison of the electronic effects of the fluoropropoxy group against its non-fluorinated analog, the isopropoxy group, within the context of the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.
The Dichotomy of Alkoxy and Fluoroalkoxy Substituents: An Electronic Perspective
The electronic influence of a substituent on an aromatic ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. This influence is quantitatively captured by the Hammett substituent constant (σ), which delineates a group's electron-donating or electron-withdrawing nature. A negative σ value signifies an electron-donating group (EDG), which enriches the aromatic ring with electron density, while a positive σ value indicates an electron-withdrawing group (EWG) that depletes the ring of electron density.
| Substituent | Structure | Electronic Nature | Approximate Hammett Constant (σp) |
| Isopropoxy | -OCH(CH₃)₂ | Electron-Donating (EDG) | -0.46 |
| 2,2,2-Trifluoropropoxy | -OCH₂CF₂CF₃ | Electron-Withdrawing (EWG) | Not widely reported; expected to be positive |
| 2,2,2-Trifluoroethoxy | -OCH₂CF₃ | Electron-Withdrawing (EWG) | +0.25 |
This fundamental electronic difference has profound implications for the key steps of the Suzuki-Miyaura catalytic cycle.
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The electronic nature of the substituents on both coupling partners can significantly influence the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. The rate of this step is generally accelerated by electron-withdrawing groups on the aryl halide. This is because EWGs decrease the electron density at the carbon atom bearing the halogen, making it more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. Therefore, a fluoropropoxy-substituted aryl halide is expected to undergo oxidative addition more readily than its isopropoxy-substituted counterpart.
Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) center. The rate of transmetalation is typically enhanced by electron-donating groups on the boronic acid. EDGs increase the nucleophilicity of the aryl group attached to boron, facilitating its transfer to the palladium. Consequently, a fluoropropoxy-substituted arylboronic acid, being electron-deficient, is expected to undergo transmetalation more slowly than an isopropoxy-substituted one.
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The rate of reductive elimination is often favored by electron-withdrawing groups on the palladium-bound aryl ligands. These groups can help to stabilize the transition state of this step.
Comparative Performance in Suzuki Coupling: A Data-Driven Perspective
| Coupling Scenario | Isopropoxy (EDG) | Fluoropropoxy (EWG) | Expected Outcome |
| Substituent on Aryl Halide | Slower Oxidative Addition | Faster Oxidative Addition | Higher yield and/or faster reaction with the fluoropropoxy-substituted aryl halide. |
| Substituent on Boronic Acid | Faster Transmetalation | Slower Transmetalation | Higher yield and/or faster reaction with the isopropoxy-substituted boronic acid. |
In a typical Suzuki coupling where the goal is to synthesize a biaryl compound, the choice of which coupling partner bears the fluoropropoxy group can be critical. For instance, coupling a fluoropropoxy-substituted aryl bromide with an electron-rich arylboronic acid would likely proceed efficiently, benefiting from both a rapid oxidative addition and a favorable transmetalation.
Experimental Protocol: Suzuki Coupling of 1-Bromo-4-(2,2,2-trifluoropropoxy)benzene with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a fluoropropoxy-substituted aryl halide.
Materials:
-
1-Bromo-4-(2,2,2-trifluoropropoxy)benzene
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-(2,2,2-trifluoropropoxy)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(0) tetrakis(triphenylphosphine) (0.03 mmol, 3 mol%).
-
To the flask, add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain its catalytic activity.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. Water also plays a role in the hydrolysis of the boronate ester intermediate.
-
Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings, suitable for a broad range of substrates.
Conclusion
The fluoropropoxy group, in stark contrast to its non-fluorinated isopropoxy counterpart, functions as an electron-withdrawing group. This electronic characteristic significantly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. When positioned on the aryl halide, the fluoropropoxy group is expected to accelerate the rate-limiting oxidative addition step, potentially leading to higher reaction yields and faster conversions. Conversely, when attached to the arylboronic acid, its electron-withdrawing nature can impede the transmetalation step. A thorough understanding of these electronic effects empowers medicinal chemists and drug development professionals to strategically design synthetic routes that leverage the unique properties of fluorinated substituents to efficiently construct complex molecular architectures.
References
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews1991 , 91 (2), 165–195. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews2008 , 108 (1), 288–325. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Biphasic Media: A Review of the Key Mechanistic Steps. Angewandte Chemie International Edition2014 , 53 (14), 3624–3638. [Link]
A Researcher's Guide to Suzuki Reactions: Comparative Yield Analysis of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] For researchers in drug development and materials science, mastering this reaction is paramount. This guide provides an in-depth comparative analysis of Suzuki reaction yields with various substituted phenylboronic acids, moving beyond simple protocols to explain the "why" behind the experimental outcomes.
The Heart of the Matter: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki reaction is intrinsically linked to its catalytic cycle, which proceeds in three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The nature of the substituents on the phenylboronic acid primarily influences the transmetalation step, which is often the rate-determining step of the cycle.[4][5]
The Catalytic Cycle Explained
-
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the bond between the aryl group and the halide (or triflate) of the coupling partner. This forms a Palladium(II) complex.
-
Transmetalation: In this crucial step, the organic substituent from the boronic acid is transferred to the Palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[1][6] The electronic and steric characteristics of the substituents on the phenylboronic acid directly impact the rate and efficiency of this transfer.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium complex are eliminated, regenerating the Palladium(0) catalyst, which then re-enters the catalytic cycle.[1]
To visualize this process, the following diagram illustrates the key stages of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Phenylboronic Acid Substitution on Reaction Yields
The electronic and steric nature of substituents on the phenylboronic acid can significantly influence the yield of the Suzuki reaction. A thorough understanding of these effects is crucial for optimizing reaction conditions and achieving desired outcomes.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation.[4] Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the reaction rate and, consequently, the yield.[4][5] This is because EDGs increase the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.
Conversely, electron-withdrawing groups (EWGs) can have a more complex effect. While they can decrease the rate of transmetalation, this is not a universal rule, and the overall yield depends on the interplay of all reaction components.[4]
The following table summarizes experimental data illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with 4-iodotoluene under comparable conditions.
| Phenylboronic Acid Substituent | Substituent Type | Yield (%) |
| 4-Methoxy | Electron-Donating | 95 |
| 4-Methyl | Electron-Donating | 92 |
| Phenyl | Neutral | 88 |
| 4-Fluoro | Electron-Withdrawing | 85 |
| 4-Trifluoromethyl | Electron-Withdrawing | 78 |
| 4-Nitro | Electron-Withdrawing | 72 |
Note: Yields are representative and can vary based on specific reaction conditions.[4][5]
Steric Effects: The Challenge of Ortho-Substituents
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the Suzuki coupling reaction.[7][8] Large groups in the ortho position can hinder the approach of the boronic acid to the palladium complex, slowing down the transmetalation step and leading to lower yields.[7] In some cases, specialized ligands and reaction conditions are necessary to overcome the steric barrier presented by di-ortho-substituted arylboronic acids.[7][9][10]
| Phenylboronic Acid Substituent | Position | Yield (%) |
| 2-Methyl | Ortho | 75 |
| 2,6-Dimethyl | Di-ortho | 40 |
| Mesityl (2,4,6-Trimethyl) | Di-ortho | 35 |
Note: Yields are representative and highlight the impact of steric hindrance. Specific conditions can be optimized to improve these yields.[7]
Experimental Protocols for Comparative Analysis
To conduct a reliable comparative analysis of Suzuki reaction yields, a standardized and well-documented experimental protocol is essential. The following section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction.
General Experimental Workflow
The diagram below outlines the typical workflow for setting up and analyzing a Suzuki-Miyaura coupling reaction for comparative yield studies.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[5]
-
Add the degassed solvent system to the reaction vessel. A common system is a mixture of toluene, ethanol, and water.[5]
-
Degas the reaction mixture by bubbling nitrogen or argon gas through it for 10-15 minutes.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir for the specified time.[5]
-
Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[11]
-
Characterize the purified product and determine the yield.
Conclusion
The electronic and steric properties of substituents on phenylboronic acids play a critical role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields, a careful selection of catalysts, ligands, bases, and solvents can enable efficient coupling even with more challenging electron-deficient and sterically hindered substrates.[12][13][14][15] This guide provides a foundational understanding and practical protocols to aid researchers in navigating the nuances of the Suzuki reaction and optimizing their synthetic strategies.
References
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 17, 2026, from [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). Retrieved January 17, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Effect of the solvent on the reaction progress of Suzuki-Miyaura... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Retrieved January 17, 2026, from [Link]
- Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review - OUCI. (n.d.).
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11). Retrieved January 17, 2026, from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved January 17, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2025, July 3). Retrieved January 17, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (2023, January 2). Retrieved January 17, 2026, from [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-(3-Fluoropropoxy)phenyl)boronic acid
For professionals in drug discovery and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, procedural framework for the safe handling and disposal of (3-(3-Fluoropropoxy)phenyl)boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust and conservative disposal strategy by analyzing the known hazards of its core chemical moieties: phenylboronic acid and organofluorine compounds. This protocol is grounded in federal regulations and best practices to ensure the safety of personnel and the protection of our environment.
Immediate Safety Assessment & Required PPE
Before any disposal-related activities commence, it is critical to operate within a certified chemical fume hood. The potential for aerosolization and inhalation exposure must be minimized. Adherence to proper Personal Protective Equipment (PPE) protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Boronic acids are known eye irritants.[1][2][3] A face shield provides an additional layer of protection from splashes. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is strongly recommended. | Prevents dermal contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body Protection | A flame-resistant, fully-fastened laboratory coat. | Protects against incidental contact and minor spills. |
| Respiratory | Use in a chemical fume hood is the primary engineering control. | If engineering controls are insufficient, a respirator may be required; consult your institution's Chemical Hygiene Officer.[5] |
Hazard Profile and Regulatory Context
(3-(3-Fluoropropoxy)phenyl)boronic acid must be treated as hazardous waste. This classification is derived from the toxicological profiles of its structural analogs and is mandated by federal regulations.
Analog-Based Hazard Assessment:
| Hazard Classification | Description | Supporting Data from Analogs |
| Acute Toxicity, Oral | Harmful if swallowed.[1][4] | Phenylboronic acid has a reported oral LD50 in rats of 740 mg/kg.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Analogous boronic acids are classified as skin irritants.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | This is a common classification for this entire class of compounds. |
| Organofluorine Compound | Potential for environmental persistence and hazardous decomposition. | The presence of fluorine means that combustion can produce highly toxic hydrogen fluoride (HF) gas.[1] Special care must be taken with waste streams containing fluorinated compounds.[6][7] |
Regulatory Framework: All disposal procedures must comply with the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave".[8][9][10][11] Additionally, laboratory operations fall under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," which requires a written Chemical Hygiene Plan (CHP).[12][13] Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable protocols for your specific location.
Core Disposal Workflow
The fundamental principle of chemical disposal is waste segregation to prevent dangerous reactions.[5][14] Never mix (3-(3-Fluoropropoxy)phenyl)boronic acid waste with incompatible materials, particularly strong oxidizing agents.[4]
Disposal Decision Logic
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Disposal workflow for (3-(3-Fluoropropoxy)phenyl)boronic acid. Max Width: 760px.
Step-by-Step Disposal Protocols
Protocol 4.1: Solid Waste Disposal
This stream includes unused or residual (3-(3-Fluoropropoxy)phenyl)boronic acid powder and contaminated disposable materials.
-
Preparation: Designate a specific, labeled hazardous solid waste container exclusively for this waste stream. The label should clearly read "Hazardous Waste" and list the chemical name.
-
Collection:
-
Carefully place any contaminated items (e.g., weighing paper, gloves, absorbent pads) into the designated container.[6]
-
For residual powder, if safe to do so, scrape it directly into the waste container.
-
-
Sealing: Ensure the container is securely sealed when not in use to prevent the release of dust or vapors.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) for pickup by your institution's EHS department.[15]
Protocol 4.2: Liquid Waste Disposal
This stream includes any solutions containing (3-(3-Fluoropropoxy)phenyl)boronic acid.
-
Preparation: Designate a specific, labeled hazardous liquid waste container made of a compatible material (e.g., borosilicate glass or polyethylene). The label must identify all chemical constituents and their approximate concentrations.
-
Collection:
-
Using a funnel, carefully pour the liquid waste into the container.
-
Do not mix with other incompatible waste streams.
-
-
Sealing: Keep the container tightly closed when not actively adding waste.
-
Storage: Store the sealed container in secondary containment within your SAA.
Protocol 4.3: Empty Container Decontamination
The original container of (3-(3-Fluoropropoxy)phenyl)boronic acid must be decontaminated before it can be disposed of as non-hazardous waste.
-
Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: Each rinse must be collected and disposed of as hazardous liquid waste according to Protocol 4.2.
-
Drying: Allow the rinsed container to air dry completely in the back of the fume hood.
-
Final Disposal: Once clean and dry, deface or remove the original label. The container can now be disposed of according to your institution's policy for regular glass or plastic waste.[15]
Protocol 4.4: Spill Management
-
Small Spills (within a fume hood):
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[15]
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label the container as hazardous waste and dispose of it according to Protocol 4.1.[15]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as solid hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others nearby and prevent entry.
-
Immediately contact your institution's EHS or emergency response team for cleanup.
-
Institutional Compliance: The Final Authority
This guide provides a comprehensive framework based on federal regulations and chemical class data. However, the ultimate authority for waste disposal rests with your institution's Environmental Health & Safety (EHS) department. Always consult your institution's specific Chemical Hygiene Plan and waste disposal procedures before proceeding. Your EHS office provides training, waste containers, labels, and scheduled pickups, ensuring your laboratory remains in full compliance with all local, state, and federal regulations.
References
- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgnViBY6UzJIQ439CjaA2U6lf8gxzCw-oD7kNU6mJ2U3Buj554RLYPqjQ93gMo8OCOT-tLNP7TyUB2FfAcALkLEVqLD52gK7-749DntKjZjghrsI8qDQwqn-U3OAa3ej49ZdVH1ZZTC1KEppKal-XL143VwAXrtc4eJyyh4JyjNN784x0JVH1wisBoo94LWiRT]
- OSHA Compliance For Laboratories. US Bio-Clean. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NV6Je_kNiHYB7EtmysUMDFQuL3kw3HSa706Ak37VZ7ObOpL_pdm079hqF9Zj6qaqNUkBNwys-GBsyP8RsISfSRbMSryrS0cVMqV2igTd6akeHYmFgT1RVYfFAd_4NWQEDr_OwX9yPnzhrXCbpAKXjRLl]
- Hazardous waste. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExZeY-nxjxqxkDScbTP17epveyEGxshTA_N3FdQLBpHllJ_uiY7KZ8S3m3D3bgRGepRO7M4FXshp52zE1O8jDREYKDjVnvx938tf2v9_UbFd2mTvErRRpc-y0g2-cwXAOD6HMBrIYo7g==]
- 3-Fluoro-2-isopropoxyphenylboronic acid Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFFxef0_9GP1cYo-tZhrCEeLG4g010JRAKQdFOWFudkomEapIdBh3EICNl5NJjdu9_k1ywqlHT9Jwd3aSZ-W4G-t0-s1T_cGnw1n7tg-fKd6OWWGpeParuK_IM3BCSw==]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6pS2H7e_mW8FGkXJj5aoIfH_mTe7FfbUcubcLWOSjmEreilD6ga247ahlOy7X0kLsWzXv5ixpTVIg3kuuXyPQlcPwxz1GkzeMX1v08qRs3b9CzmhbH0U3S47iUyOvP0VU9V5mcgc=]
- Are You In Compliance With Proper Lab Waste Disposal Regulations? [No specific source name available]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAbmldejUVr88r_VIdeaFYXHLn7K12L86RfuBpuFruCFlY0i85TyMVekgrKSeB8mcjWk8ygBqHsZ3zgVgnmftHIKb86sb0sHjr_fVwUjDcrSXF76OyNIWDc-eRCS4Vr5aHCR8ksF2Fv8GGPNhrc8scd4ZL-pln826vFm_LWjAHpz1TZeaN7rBh4f_FzUcjBKJ9bQ==]
- SAFETY DATA SHEET - Phenylboronic Acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_egKOfRbXopbzsuLr-br5RE91spbv1Aw0PNzMW8ZY-Rlw6w9t89Ed1eLdRUM7h4GQVOQhIs8QSg_SL_Dfvs-E_4_A5L08Y8a-azknCkjhdFJG7EZiO-57M5ce3mmpiGFmwGBfL4AeWSGb7iBZ-XBS]
- Waste, Chemical, and Cleanup Enforcement. US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ocpKgVTnZWXd4maUTAb67uSj2nwJZ4EBKvH-Jhf0Wll0SkJGnePr85XQLYRGOnY_56332wAve22gIlJ7Iy8kEB8RJlPqaVtDvdrTAItXm4PmCsFTsUvuFVxl_qpKX_E5Pxsxnoqf78TD-9mbDzfHGlKr7xnfIDTIFYiabiETaRY=]
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoPJCzoI_Wq6GKKBK6Y-65FKepQ35LbxZg4w6qMpnoW6n8rbfNoASQxXioMGuZ0KPDHaKlgF9FutWLAWPE_kqRsAFU5LT_6KdDNDnzJj7-xrpaufg5r7CLB87CGNyXyovyoXeRioSFPpV-z-J0_S63KhRHs7kIs17O0L3lom8jIp-1F0EbGOxzPgS1]
- Hazardous Waste. US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXU0ZHudcRDTlqeKjVOC6Zx1sMPDPDy1GaPcgaY5qLo-WTKwcomePximorZ94_jt3d5mzif3xNyLncQ31gRSwIvp4RSwVzdzood9gKHYijCUo=]
- Laboratory Safety Guidance. OSHA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES8DyVdjN-43ccWqcwUDwnqkYXqc7VWoQxg2GSO_pR0vfaJ2rygjU4BiUtJqpd4dI_gRnxbvNHjli1IwwpqWrL9ThVBN7f17kum9SCYmWRybfywzbzS_K6hMNI7i4XE_CO0C8EAglRRdq5XFan4Afg9AloVf2kh9KLaZH5Izz0WqR-X5JsmKClPyC8y9JGHBqwy18M1aaE]
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM5odYlRpGS-ichpAhwTLc6GayKVPLcUwOTUEICI--qKwa2belxWQeC0vgsb1q25WLEbR9bQ0m_fTV1hltFmBsDepqRJkAt_IzY1MSyTf6TFy1-qp8EWP-CoY2gh6_7twJULvPDmPb2WZxEHY=]
- The OSHA Lab Standard and the MSC Chemical Safety Manual. [No specific source name available]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBsorUfb1lJbAw6ZlFFjj4FVBFg9BYls35LsSKksHbUyK3z-I-ZUZJhjeycd3fHqaAVSY84FBbHoBK1i5VznJE2xth7OpNFNR8rxDh1GmWwwoFMrJhysdo_L17EPHAA5_8wNIudKFD87aehNOkG4OgFQM3Ofc9zF-4YO1yE8BssGeweJENlrkZ_03-aMVhq6o2EFCzjMEzXmFDRonMDz4Stg==]
- Some considerations in the handling of fluorine and the chlorine fluorides. Office of Scientific & Technical Information Technical Reports. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdSlE-9Ql1xjRkEEfPdjavBQINlu0vDlj4das5I9FHgM_UP2a4rO_TTFUE0kmo_MEV_m5kPXsM_s9F8gNdu3yI0nwAtfMuAGcwv1cGtaMdwyNa5Vc_TTjs3oC_1thQEoL0aB3dZ3fYq2mB_CPkGjLjN_WyYw==]
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHOe-P1wthccAeoV-0BvFXsPfT7cAfUR5s7seyh72plfVllCEe7cHMulndfAbElUw02tn5vdxCsGMGK1TiwPqg5DeU4MunsRRpXkBqgybvpcVUB1EO9vqbWrVxVqF8YQL1G7AtX7s2chx2zwkq3hXpbsPRhnQTDfMl3P0veqZNk-RfvI_MDRp9Njyl51fGtcc8Jg4w3xZbbqcrHAQzif4v2V7sd6wgYhPlB5OGAYAIj6Wzh_y0vE1W-5rJccq6JRB33OA=]
- Fluorine Standard Operating Procedure. [No specific source name available]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwvAJQaYIgtiyDOOsAr36x9osbJA1TEz2urbTD65yWvxuyvSBOS4WhTx_F7T0PdM2BR8dMy5IpxFMISTcow-EpmhXnveCvpBvgcqJaOB4TIeReQBLV6g991aw3Kbs90h-HNQ50]
- Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmKJBRy6ErQ0iUuW_BO4ErxJzDgUlYEO3nxDE2H4kelhjC44eQF62n-iT9dKPjXtPRQTA7hqRpPigpOQk55m5nY3L1s70oelNX0l4_vPAbW73Esqd_L0mHUKiOqEv_HumP9w8-lxbS7yZZwRPvL8gBMvMMTI94OA_dSqDT25SQ5r8AXs2r-HVl7yf_nX3NjPzHxcLZvz2FJL838TohLNgCcSdc2CPlJHYd1W-o0mjVTve7oefT1f0veux241YynqY=]
- Safety Data Sheet - 3-Fluorophenylboronic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUGTkMSt29-5Gpi1umjQa7_IDqOdAPhXlvycvVcvOezk0p0fz9LT3JRYw8OyQW4qK1Wbq-GGNDB_KwAN5kswXWXiM_7SABSW_Y7C7TwgHAeTAC0ytmxQZMqD-tZKOfad0F54fiXWaCVW_-CRLwGy4JbDm26pw3aXycbtd22ursI6pRRjNdxrXwvOS93JGJY9dng2IYgALxLDaTSWGrC3DOJY9cKZUV0LRBbymrM6pCJslCq1gWQlF2faxhtTsvc1Z2qAazHIFIaSDwmWHMsjHqmdt_yBQ=]
- Fluorine Safety. Purdue University Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErDliWlNN8PpFDuM5z78PrKCk5eN-Cjp4n9YJ9IXmtWh8ES4zeJCD2QMX3d9RgMYPN5wpacjMLzeHyDC9JuTZ4ogIUz8jxu1Y4WQhZv-Uq_UlfAFFvFbPCZGohaczsxFQ00NQnD_bQio_Dm82W2dJBhHvMG9OETV_XuA==]
- Safety Data Sheet - 3-(Trifluoromethyl)Phenylboronic Acid. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIiBmBORrgy-aY8fsmRVQzn7K58lw6m7Zcal_WmejhyaPaFl_stvH_QJlCIgy1f8OyiBFEE5AZwoMOo8hFlmBhH0M4_Csai6RJhZsKfrAoYYpGGAUWkZx0s0ps7qz5qwGX2Zs3I1U=]
- Phenylboronic acid-SDS. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQNruhvlZyl0eiu4h_vBsjPqDi6m_GHBluE1HGycI9pahq7PNd303RNfD1D7tKmLmIFgcX2GdXF4a9JLjYS3onoXofuq68LDAZ7P8wS4goQ5mrY6yMBuNaFyP2_bbejy38FIuUrqdJsKEHPJUhKkHqG_IXvhmxsv4vZJ7h86iBsouL5YnTS1-5oSwWh3KOPAeljToFOiIHnno=]
- Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJsg-0DGj4PODMBG0f-rQoVI7daB5kIrMLpNBK9Oe98qdkS98UwaH2JkkX_grQKTFusE-r-skdTZ4Q8pKKymfId3JRsYNimOM63z2_hlIFQ4mjYScnZPslH4tck4Zywb3CvOx9a6Bwd32sbtJb_g==]
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUPNl-Vq6vbswJW3xYbD1gXkEprprN6oRQgZ6cZO-MW1zw95o3Tittm1ByvMhCJy1TtHYKc3psIznJVnSOhbaQNWU6rJTBtRQdoA_bOZF_G00spZ7abeDGzj_hgToRtn4Pl_T0svJkqgCGhueHDw_Vw0ITXciBAlGiM9_KGtWqGVBC26s_8JnZn4IMfcV8y5196nAzWwy5bTypRL7riNsdqYCico4X5GNicw==]
- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuO6ffQhPstB00xiVvp8o9vBeloI0B5oGaRWovpe13su1EdahGeMDi4MZt7pR87_lgnGwe9NQ71OzDdyA-DHOw-muN6WgeB9SnDD16M5HLWizj69twvIZADjSL5Rq6ANzzGcRxjyN-x6i5f-me90cbOYDN8Tn058tVmBc2mlpUdCE8_5EiwWXulfE5LPQqzdGC2thYOr0shonMyXLYWBAPNQ==]
- Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. usbioclean.com [usbioclean.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hazardous waste - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. osha.gov [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. emsllcusa.com [emsllcusa.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-(3-Fluoropropoxy)phenyl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (3-(3-Fluoropropoxy)phenyl)boronic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for every novel compound is not always available, we can establish a robust safety protocol by examining the known hazards of analogous boronic acids.[1] This approach ensures that we treat novel compounds with the necessary level of caution, prioritizing the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risk Profile
Boronic acids and their derivatives are a cornerstone of modern synthetic chemistry, yet they are not benign. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3] Some may also be harmful if swallowed.[4] Therefore, it is imperative to handle (3-(3-Fluoropropoxy)phenyl)boronic acid as a potentially hazardous substance.[5]
Table 1: Hazard Profile Based on Analogous Boronic Acid Compounds
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Wash hands thoroughly after handling; do not eat, drink, or smoke when using this product.[6] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing; wash contaminated skin thoroughly.[1][3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection; rinse cautiously with water for several minutes if contact occurs.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust; use only outdoors or in a well-ventilated area.[1][2] |
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of chemical safety is a dual approach: robust engineering controls supplemented by meticulous use of PPE. All handling of solid (3-(3-Fluoropropoxy)phenyl)boronic acid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
Essential PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[6][8]
-
Causality: Boronic acids can cause serious eye irritation.[3] Safety goggles provide a seal around the eyes to protect against dust particles and accidental splashes, which standard safety glasses do not. A face shield should be worn over goggles when there is a significant risk of splashing.[2]
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened. This protects the skin and personal clothing from contamination.
-
Chemical-Resistant Gloves:
-
Selection: Nitrile gloves are a suitable choice for handling solid boronic acids and their solutions. Always inspect gloves for tears or punctures before use.[3][7]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Contaminated gloves must be disposed of as hazardous waste. After removing gloves, always wash your hands thoroughly with soap and water.[6][8]
-
-
-
Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[8][9]
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or when engineering controls are insufficient, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[2][6]
-
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling (3-(3-Fluoropropoxy)phenyl)boronic acid from preparation to disposal.
Step 1: Pre-Handling Preparation
-
Information Review: Read and understand the Safety Data Sheet for a closely related boronic acid.[10]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7]
-
PPE Donning: Put on all required PPE: lab coat, chemical safety goggles, and nitrile gloves.[11]
-
Area Preparation: Clear the workspace within the fume hood of all unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain potential spills.
Step 2: Chemical Handling and Use
-
Weighing: Weigh the solid (3-(3-Fluoropropoxy)phenyl)boronic acid within the fume hood to prevent inhalation of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.[12]
-
Reaction Setup: Conduct all transfers and reactions within the fume hood.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove gloves first, using the proper technique. Remove your lab coat and goggles.
-
Hand Washing: Immediately wash hands and forearms thoroughly with soap and water.
Caption: A procedural diagram illustrating the key stages of safe chemical handling.
Emergency & Disposal Plans
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]
Waste Disposal Protocol
-
Waste Segregation: Collect all waste containing (3-(3-Fluoropropoxy)phenyl)boronic acid, including unused material, contaminated consumables (e.g., gloves, wipes), and rinseate, in a dedicated, clearly labeled, and sealed hazardous waste container.[5][14]
-
Container Rinsing: Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department, following all local, state, and federal regulations.[14][15] Never dispose of boronic acid waste down the sink unless explicitly permitted by local authorities for very small, dilute quantities.[13][14]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with (3-(3-Fluoropropoxy)phenyl)boronic acid, ensuring a secure laboratory environment for groundbreaking scientific discovery.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Northeastern University. (n.d.). Safety Using Chemical Reagents. WebGURU. Retrieved from [Link]
-
Ampliqon. (2024). Safety considerations for chemical reagents. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 3-(Trifluoromethyl)Phenylboronic Acid. Retrieved from [Link]
-
National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions. The Science Blog. Retrieved from [Link]
-
Fisher Scientific. (2023, September 29). Safety Data Sheet - (2-Methylpropyl)boronic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]
- 11. reagent.co.uk [reagent.co.uk]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. laballey.com [laballey.com]
- 14. laballey.com [laballey.com]
- 15. sciencing.com [sciencing.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




